Semaxanib
Description
This compound is a quinolone derivative with potential antineoplastic activity. This compound reversibly inhibits ATP binding to the tyrosine kinase domain of vascular endothelial growth factor receptor 2 (VEGFR2), which may inhibit VEGF-stimulated endothelial cell migration and proliferation and reduce the tumor microvasculature. This agent also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells.
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDLXZGHZSWQZ-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025708 | |
| Record name | Semaxanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194413-58-6, 204005-46-9 | |
| Record name | Semaxanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194413-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Semaxanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194413586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semaxinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204005469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semaxanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06436 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Semaxanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SU 5416 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEMAXANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IA9S35AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Semaxanib (SU5416)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Semaxanib (SU5416) is a synthetically derived small molecule recognized for its potent anti-angiogenic properties. Extensive research has delineated its primary mechanism of action as the selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling consequences, and preclinical efficacy of this compound. Quantitative data from key experimental findings are presented in a structured format, and detailed protocols for pivotal assays are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visually represented to enhance comprehension.
Core Mechanism of Action: Selective Inhibition of VEGFR-2
The principal mechanism of action of this compound is its function as a potent and selective antagonist of the VEGFR-2 tyrosine kinase, also known as KDR or Flk-1.[1] this compound competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain.[1] This reversible inhibition prevents the autophosphorylation of the receptor, a crucial initial step in the signal transduction cascade initiated by the binding of its ligand, Vascular Endothelial Growth Factor (VEGF).[1][2]
By abrogating VEGFR-2 autophosphorylation, this compound effectively halts the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[2][3] These cellular processes are fundamental to angiogenesis, the formation of new blood vessels. The inhibition of neovascularization deprives tumors of the essential oxygen and nutrients required for their growth and metastasis.[3] While this compound exhibits high selectivity for VEGFR-2, it has also been shown to inhibit other tyrosine kinases, such as c-Kit, FLT3, and RET, albeit at higher concentrations.[4] This broader kinase inhibition profile may contribute to its overall anti-tumor activity.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified across various kinase and cell-based assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.
Table 1: Kinase Inhibition Profile of this compound (SU5416)
| Target Kinase | IC50 Value | Notes |
| VEGFR-2 (Flk-1/KDR) | 1.23 µM | Potent and selective inhibition.[3][5][6] |
| VEGFR-1/2 | 40 nM | Potent inhibition of the receptor tyrosine kinase.[4] |
| c-Kit | 30 nM - 5.0 µM | Inhibition observed in various studies.[4][7] |
| FLT3 | 160 nM | Potent inhibition.[4] |
| RET | 170 nM | Potent inhibition.[4] |
| PDGFRβ | 3.0 µM - 20.3 µM | Weak inhibitory activity.[4][7] |
| EGFR | > 100 µM | No significant activity.[7] |
| InsR | > 100 µM | No significant activity.[7] |
| FGFR | 50 µM | Weak inhibitory activity against FGF-driven mitogenesis.[4][7] |
| Abl | > 10 µM | No significant effect.[7] |
Table 2: Cellular Activity of this compound (SU5416)
| Assay | Cell Line/System | IC50 Value |
| VEGF-dependent Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 µM[4][7][8] |
| VEGF-induced Endothelial Cell Proliferation | Preclinical studies | ~1–2 μM[3][5] |
| VEGFR-2 Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | 250 nM |
| VEGF-dependent Flk-1 Phosphorylation | Flk-1-overexpressing NIH 3T3 cells | 1.04 µM[4][7] |
Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a method to determine the direct inhibitory effect of this compound on VEGFR-2 kinase activity.
Objective: To quantify the IC50 value of this compound for VEGFR-2 autophosphorylation.
Methodology:
-
Plate Preparation: Coat 96-well ELISA plates with a monoclonal antibody specific for VEGFR-2 (Flk-1) and incubate overnight at 4°C.
-
Receptor Immobilization: Add solubilized membranes from cells overexpressing Flk-1 (e.g., NIH 3T3-Flk-1 cells) to the coated wells and incubate to allow receptor capture.
-
Compound Addition: Introduce serial dilutions of this compound (SU5416) to the wells.
-
Kinase Reaction Initiation: Add ATP to each well to initiate the autophosphorylation reaction. Incubate for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Detection:
-
Add a biotinylated anti-phosphotyrosine antibody.
-
Add avidin-conjugated horseradish peroxidase (HRP).
-
Add an HRP substrate (e.g., TMB) to develop a colorimetric signal.
-
-
Data Analysis: Measure the absorbance and calculate the percentage of inhibition for each this compound concentration to determine the IC50 value.[2]
Cell Proliferation (Mitogenesis) Assay
This protocol assesses the effect of this compound on VEGF-induced endothelial cell proliferation.
Objective: To determine the IC50 of this compound for the inhibition of VEGF-stimulated HUVEC proliferation.
Methodology:
-
Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates and allow them to adhere.
-
Serum Starvation: Synchronize the cells in a quiescent state by culturing in a low-serum medium for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 2 hours.
-
Mitogenic Stimulation: Stimulate the cells with a mitogenic concentration of VEGF (e.g., 5-20 ng/mL).
-
Incubation: Incubate the plates for 24-48 hours.
-
Proliferation Measurement: Add a proliferation marker such as [³H]thymidine or BrdU and incubate for an additional 24 hours to allow for incorporation into newly synthesized DNA.
-
Quantification: Lyse the cells and quantify the incorporated label using a scintillation counter or an ELISA reader.
-
Data Analysis: Calculate the percentage of inhibition of VEGF-induced proliferation for each this compound concentration and determine the IC50 value.[4][5]
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
Objective: To assess the in vivo anti-tumor activity of this compound.
Methodology:
-
Animal Model: Utilize immunocompromised mice (e.g., athymic nude mice).
-
Tumor Cell Implantation: Subcutaneously implant human tumor cells (e.g., A375 melanoma, C6 glioma) into the flanks of the mice.[9]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Administer this compound or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule.[7]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.[9]
In Vivo Corneal Micropocket Angiogenesis Assay
This assay provides a quantitative assessment of angiogenesis in an avascular tissue.
Objective: To evaluate the inhibitory effect of this compound on VEGF-induced neovascularization in vivo.
Methodology:
-
Pellet Preparation: Prepare slow-release pellets containing an angiogenesis inducer (e.g., VEGF or bFGF) and sucralfate, embedded in a hydron (B225902) polymer.[1][10]
-
Surgical Implantation: Under anesthesia, create a small pocket in the cornea of a mouse or rabbit and surgically implant the prepared pellet.[10][11]
-
Vessel Growth: Allow several days for new blood vessels to grow from the limbal vasculature towards the pellet.[10]
-
Quantification: Using a slit-lamp biomicroscope, measure the length and circumferential extent of the newly formed vessels.[12]
-
Treatment: this compound can be administered systemically or incorporated directly into the pellet to assess its inhibitory effect.
-
Data Analysis: Compare the extent of neovascularization in treated versus control animals.
References
- 1. Corneal Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 8. su-5416.com [su-5416.com]
- 9. benchchem.com [benchchem.com]
- 10. Video: The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye [jove.com]
- 11. The Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]
Semaxanib's Target Profile and Kinase Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxanib (formerly known as SU5416) is a synthetic, small-molecule inhibitor of receptor tyrosine kinases, recognized for its potent anti-angiogenic properties.[1] Developed by SUGEN, this compound has been a subject of extensive preclinical and clinical investigation as a cancer therapeutic.[2] This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies employed in its characterization.
This compound's primary mechanism of action is the potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1][3] It functions through the competitive inhibition of ATP binding to the kinase domain of VEGFR-2.[1][4] This action prevents the VEGF-induced autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival—all essential processes for angiogenesis.[1] By inhibiting the formation of new blood vessels, this compound can deprive tumors of necessary oxygen and nutrients, thereby impeding their growth.[1]
While highly selective for VEGFR-2, this compound also demonstrates inhibitory activity against other tyrosine kinases, albeit at higher concentrations.[1] This broader kinase inhibition profile may contribute to its overall anti-tumor activity.[1]
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been extensively quantified. The following tables summarize key half-maximal inhibitory concentration (IC50) values from various in vitro and cellular assays.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value (µM) | Assay Type |
| VEGFR-2 (Flk-1/KDR) | 1.23 | Cell-free kinase assay |
| VEGFR-2 (Flk-1/KDR) | 0.04 - 1.23 | Various assays |
| VEGFR1/2 | 0.04 | Cell-free assay |
| c-Kit | 0.03 | Cell-free assay |
| FLT3 | 0.16 | Cell-free assay |
| RET | 0.17 | Cell-free assay |
| PDGFRβ | 20.3 | PDGF-dependent autophosphorylation |
| ALK | 1.2 | Cell-free assay |
| ABL | 11 | Cell-free assay |
| EGFR | >100 | Cell-free assay |
| FGFR | >100 | Cell-free assay |
| InsR | >100 | --- |
Data compiled from multiple sources.[1][5][6]
Table 2: Cellular Activity of this compound
| Assay | Cell Line / System | IC50 Value (µM) |
| VEGF-dependent Flk-1 Phosphorylation | NIH 3T3 (Flk-1 expressing) | 1.04 |
| VEGF-driven Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 |
| HUVEC Proliferation | HUVECs | 0.33 |
| FGF-driven Mitogenesis | HUVECs | 50 |
| Cytotoxicity | MCF7 (human breast cancer) | 0.0031 |
| Cytotoxicity | B16F10 (mouse melanoma) | 0.0036 |
| VEGFR2 Inhibition | U251 (human glioblastoma) | 0.0129 |
| Proliferation | MRC5 (human lung fibroblast) | 11.726 |
| Cell Growth | Various Tumor Cell Lines | > 20 |
Data compiled from multiple sources.[5][7]
Signaling Pathways
This compound's primary therapeutic effect is derived from its inhibition of the VEGFR-2 signaling pathway, a critical cascade in angiogenesis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of kinase inhibitors. The following are representative protocols for key experiments used to evaluate this compound.
In Vitro Kinase Assay (VEGFR-2)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain.
Objective: To determine the IC50 of this compound for VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (SU5416)
-
ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radioactive detection)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well phosphocellulose filter plates
-
Stop solution (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the recombinant VEGFR-2 kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the wells to remove unincorporated ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Caption: Workflow for an in vitro VEGFR-2 kinase assay.
Cell-Based Receptor Phosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of VEGFR-2 within a cellular context.
Objective: To determine the IC50 of this compound for inhibiting VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
NIH 3T3 cells engineered to overexpress Flk-1 (VEGFR-2)
-
96-well microplates coated with an anti-VEGFR-2 capture antibody
-
Cell lysis buffer
-
This compound (SU5416)
-
VEGF
-
ATP
-
Wash buffer
-
Biotinylated anti-phosphotyrosine antibody
-
Avidin-conjugated Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Culture NIH 3T3-Flk-1 cells and prepare cell lysates.
-
Add cell lysates to the antibody-coated 96-well plates and incubate to allow receptor capture.
-
Add serial dilutions of this compound to the wells and incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate to allow for receptor autophosphorylation.
-
Wash the wells and add the biotinylated anti-phosphotyrosine antibody.
-
Incubate to allow antibody binding to phosphorylated receptors.
-
Wash the wells and add avidin-HRP.
-
Incubate to allow binding to the biotinylated antibody.
-
Wash the wells and add TMB substrate to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
The signal intensity is inversely proportional to the inhibitory activity of this compound. Determine the IC50 value from the dose-response curve.[3]
Caption: Workflow for a cell-based receptor phosphorylation assay.
Endothelial Cell Proliferation (Mitogenesis) Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells stimulated by VEGF.
Objective: To determine the IC50 of this compound for inhibiting VEGF-driven HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
96-well tissue culture plates
-
Growth medium and basal medium with reduced serum
-
This compound (SU5416)
-
VEGF
-
Cell proliferation detection reagent (e.g., BrdU or [³H]thymidine)
-
Cell lysis buffer (if required by detection reagent)
-
Plate reader or scintillation counter
Procedure:
-
Seed HUVECs into a 96-well plate and allow them to adhere.
-
Starve the cells in a low-serum medium to synchronize the cell cycle.
-
Treat the cells with serial dilutions of this compound.
-
Stimulate the cells with a mitogenic concentration of VEGF.
-
Incubate for 24-48 hours.
-
Add a cell proliferation detection reagent (e.g., BrdU) and incubate for an additional 24 hours.
-
Lyse the cells and quantify the incorporation of the detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of VEGF-induced proliferation for each this compound concentration and determine the IC50 value.[1]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2.[1][2] Its mechanism of action, centered on the competitive inhibition of ATP binding and the subsequent blockade of downstream signaling, has been robustly demonstrated through a variety of in vitro and in vivo experimental models.[1] While its clinical development was discontinued, this compound remains a valuable research tool for studying the biological roles of VEGFR signaling and for the preclinical evaluation of anti-angiogenic therapeutic strategies.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
The Discovery and Synthesis of Semaxanib (SU5416): A Technical Guide
Introduction: Semaxanib (SU5416) is a synthetic, small-molecule inhibitor of receptor tyrosine kinases, primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1.[1] As a potent anti-angiogenic agent, it has been the subject of extensive preclinical and clinical investigation for cancer therapy.[2][3] Developed by SUGEN, this compound was one of the early compounds designed to inhibit the VEGF signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Core Mechanism of Action: Selective Inhibition of VEGFR-2
This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of the VEGFR-2 tyrosine kinase.[1] The binding of VEGF to its receptor normally induces dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[6] this compound effectively blocks this initial autophosphorylation step, thereby abrogating the cellular responses to VEGF.[1][7] While highly selective for VEGFR-2, it has been shown to inhibit other tyrosine kinases, such as c-Kit and PDGFRβ, but at significantly higher concentrations.[1][8]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [chemeurope.com]
- 4. thinkofgames.com [thinkofgames.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
Semaxanib: A Technical Overview of its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semaxanib (formerly known as SU5416) is a synthetic, small-molecule inhibitor of receptor tyrosine kinases (RTKs), with notable potency and selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] As a key regulator of angiogenesis, the signaling pathway mediated by VEGFR-2 is a critical target in oncology. This compound competitively blocks the ATP-binding site within the kinase domain of VEGFR-2, thereby inhibiting VEGF-induced receptor autophosphorylation and downstream signaling.[1][4][5] This action effectively curtails endothelial cell proliferation and migration, fundamental processes in the formation of new blood vessels required for tumor growth.[6][7] This technical guide provides a comprehensive overview of the chemical and structural properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization.
Chemical and Structural Properties
This compound is an oxindole (B195798) derivative, characterized by a 3-methyleneoxindole (B167718) core structure where one of the methylene (B1212753) hydrogens is substituted by a 3,5-dimethylpyrrol-2-yl group.[4][6]
Chemical Identifiers
| Property | Value |
| IUPAC Name | (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one[2][8] |
| Synonyms | SU5416, Semaxinib, Semoxind[4][7][9] |
| CAS Number | 204005-46-9[6][9] |
| Molecular Formula | C₁₅H₁₄N₂O[4][6][9] |
| Molecular Weight | 238.28 g/mol [4][6][9] |
| SMILES | Cc1cc(nc1/C=C/2/c3ccccc3NC2=O)C[10] |
| InChIKey | WUWDLXZGHZSWQZ-WQLSENKSSA-N[7] |
Physicochemical Properties
| Property | Value |
| Appearance | Yellow to orange solid powder[7] |
| Solubility | DMSO: ~22 - 40 mg/mL, Ethanol: ~2 mg/mL, Water: <1 mg/mL[11][12] |
| Purity | >99% (commercially available)[8] |
Synthesis
The synthesis of this compound is achieved through a Knoevenagel condensation reaction.[2] The process involves the base-catalyzed reaction of 2,4-dimethylpyrrole-5-carboxaldehyde with oxindole.[2] The aldehyde is typically formed from 2,4-dimethylpyrrole (B27635) via a Vilsmeier-Haack reaction.[2]
Caption: Synthetic pathway of this compound.
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of the VEGFR-2 (also known as KDR or Flk-1) tyrosine kinase.[1][13] It functions as a competitive inhibitor of ATP binding to the catalytic domain of the receptor.[1][4][5] This inhibition prevents the VEGF-induced autophosphorylation of VEGFR-2, a crucial step in the activation of downstream signaling cascades that promote angiogenesis.[1][12] By blocking this initial signaling event, this compound effectively abrogates endothelial cell proliferation, migration, and survival.[1]
While highly selective for VEGFR-2, this compound also exhibits inhibitory activity against other tyrosine kinases, albeit at higher concentrations, including c-Kit and FLT3.[1][6] It shows significantly less potency against PDGFRβ and lacks substantial activity against EGFR, InsR, and FGFR.[1][6][9]
Caption: VEGFR-2 signaling and this compound's point of inhibition.
Quantitative Biological Data
The inhibitory activity of this compound has been quantified against various kinases and in cell-based assays.
| Target/Assay | IC₅₀ Value | Notes |
| VEGFR (Flk-1/KDR) | 1.23 µM[6][9][11] | General VEGFR inhibition. |
| Recombinant VEGFR-2 | 140 nM[6] | Potent inhibition of the isolated kinase. |
| VEGFR-2 phosphorylation in HUVECs | 250 nM[6] | Inhibition in a cellular context. |
| VEGF-dependent Flk-1 phosphorylation (NIH 3T3 cells) | 1.04 µM[9] | Inhibition in an overexpressing cell line. |
| PDGFRβ | 3.0 µM[6] | Weaker inhibitory activity. |
| c-Kit | 5.0 µM[6] | Weaker inhibitory activity. |
| EGFR, FGFR, Abl | > 10 µM[6] | No significant effect. |
| VEGF-driven mitogenesis | 0.04 µM[9] | Potent inhibition of cell proliferation. |
| FGF-driven mitogenesis | 50 µM[9] | Significantly less potent against FGF-driven proliferation. |
| Cytotoxicity (TAMH and HepG2 cells) | 6.28 µM and 8.17 µM, respectively[14] | General cytotoxic effects at higher concentrations. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (VEGFR-2 Autophosphorylation)
This protocol outlines a method to determine the inhibitory effect of this compound on VEGFR-2 autophosphorylation.
Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for VEGFR-2 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Receptor Immobilization: Add recombinant VEGFR-2 kinase to each well and incubate for 1-2 hours at room temperature to allow binding to the capture antibody.
-
Inhibitor Addition: Add serial dilutions of this compound (prepared in a kinase buffer) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and incubate for 30-60 minutes at room temperature.[9]
-
Reaction Termination: Stop the reaction by adding a solution of EDTA.[6]
-
Detection:
-
Quantification: Stop the color development with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.[9] The IC₅₀ value can be calculated from the dose-response curve.
Cell-Based Mitogenesis Assay
This protocol describes a method to assess the effect of this compound on VEGF-induced endothelial cell proliferation.
Methodology:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 24 hours to synchronize the cells.
-
Inhibitor and Mitogen Treatment:
-
Proliferation Measurement:
-
Analysis: Calculate the IC₅₀ value based on the inhibition of VEGF-stimulated proliferation.
Clinical and Preclinical Status
This compound demonstrated anti-angiogenic and anti-tumor activity in various preclinical models.[7][9] It entered Phase III clinical trials for the treatment of advanced colorectal cancer; however, these trials were discontinued (B1498344) due to a lack of efficacy.[2][3] Despite its discontinuation in clinical development, this compound remains a valuable research tool for studying the biological roles of VEGFR-2 and the therapeutic potential of anti-angiogenic strategies.[1] A related compound, sunitinib (B231) (SU11248), was subsequently developed and received FDA approval for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2. Its mechanism of action, centered on the competitive inhibition of ATP binding and the subsequent blockade of downstream signaling, has been extensively validated. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of oncology, angiogenesis, and drug development, facilitating further investigation into the roles of VEGFR-2 and the development of novel anti-angiogenic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. This compound | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 7. medkoo.com [medkoo.com]
- 8. SU 5416 (this compound), VEGFR-2 inhibitor (CAS 194413-58-6) | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound (SU5416) | CAS 204005-46-9 | Sun-shinechem [sun-shinechem.com]
- 11. This compound (SU5416) - Creative Enzymes [creative-enzymes.com]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
Semaxanib (SU5416): An In-depth Technical Guide to its Early Preclinical Anti-Angiogenic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical studies on Semaxanib (SU5416), a first-generation tyrosine kinase inhibitor investigated for its anti-angiogenic properties. The document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used in its initial evaluation.
Executive Summary
This compound, a synthetic oxindole (B195798) derivative, emerged as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1.[1][2] Early preclinical research established its role in blocking the VEGF signaling pathway, a critical driver of angiogenesis. By competitively inhibiting ATP binding to the kinase domain of VEGFR-2, this compound effectively prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2][3] This mode of action translates to the inhibition of endothelial cell proliferation and migration, ultimately leading to a reduction in tumor vascularization and growth, as demonstrated in numerous preclinical models.[4][5] While its clinical development was discontinued, this compound remains a significant tool compound for studying the biological roles of VEGF signaling in angiogenesis and cancer.[4]
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
This compound's primary molecular target is the VEGFR-2, a receptor tyrosine kinase predominantly expressed on vascular endothelial cells.[1][2] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[3] This phosphorylation event initiates a cascade of intracellular signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, survival, and vascular permeability.
This compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[3][6] By occupying this site, it prevents the transfer of a phosphate (B84403) group from ATP to the tyrosine residues, thereby inhibiting the receptor's activation. This blockade of the initial signaling event effectively halts the entire downstream cascade, leading to the abrogation of the physiological processes required for the formation of new blood vessels.[2]
VEGFR-2 signaling pathway and this compound's point of inhibition.
Quantitative Data Summary
The anti-angiogenic potential of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings from early preclinical studies.
In Vitro Kinase and Cellular Activity
This compound demonstrates high selectivity for VEGFR-2 over other related tyrosine kinases.
| Target/Assay | IC50 Value | Cell Line/System | Reference(s) |
| VEGFR-2 (Flk-1/KDR) | 1.23 µM | Cell-free kinase assay | [7][8][9][10] |
| VEGFR-2 Phosphorylation | 140 nM | Recombinant VEGFR-2 | [7] |
| VEGFR-2 Phosphorylation | 250 nM | HUVECs | [7] |
| VEGF-dependent Mitogenesis | 0.04 µM | HUVECs | [8][9] |
| FGF-dependent Mitogenesis | 50 µM | HUVECs | [8][9] |
| PDGFRβ | 3.0 µM | Kinase assay | [7] |
| PDGF-dependent Autophosphorylation | 20.3 µM | NIH 3T3 cells | [8] |
| c-Kit | 5.0 µM | Kinase assay | [7] |
| EGFR, FGFR, Abl | > 10 µM | Kinase assays | [7] |
| Tumor Cell Growth | > 20 µM | Various tumor cell lines |
HUVECs: Human Umbilical Vein Endothelial Cells
In Vivo Anti-Tumor Efficacy in Xenograft Models
This compound showed significant tumor growth inhibition in various subcutaneous xenograft models, highlighting its anti-angiogenic mechanism rather than direct cytotoxicity to tumor cells.[4][11]
| Tumor Model | Cancer Type | Dosing Regimen (i.p.) | Tumor Growth Inhibition | Reference(s) |
| A375 | Melanoma | 25 mg/kg/day | >85% | [9] |
| C6 | Glioma | 3 mg/kg/day | 62% | |
| C6 | Glioma | 25 mg/kg/day | >90% | [11] |
| Calu-6 | Lung Carcinoma | 25 mg/kg/day | 70% | [11] |
| SF763T | Glioma | 25 mg/kg/day | 69% | [11] |
| LNCaP | Prostate Carcinoma | 25 mg/kg/day | Significant Inhibition | [11] |
| Multiple Lines | Various | 25 mg/kg/day | Significant inhibition in 8 of 10 lines |
i.p.: Intraperitoneal administration
Detailed Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize this compound's anti-angiogenic activity.
VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 tyrosine kinase.
-
Assay Principle: A recombinant VEGFR-2 kinase domain is incubated with a substrate peptide, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and varying concentrations of the test compound (this compound).
-
Reagents: Recombinant human VEGFR-2 kinase, poly(Glu, Tyr) 4:1 substrate, ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂), and test compound.
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microtiter plate.
-
Recombinant VEGFR-2 kinase and the substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The mixture is incubated for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 25-30°C).
-
The reaction is terminated by adding a stop solution (e.g., EDTA).
-
-
Quantification: The amount of phosphorylated substrate is measured. If using radiolabeled ATP, this involves capturing the substrate on a filter membrane and quantifying the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Endothelial Cell Proliferation (Mitogenesis) Assay
This cell-based assay measures the effect of this compound on the proliferation of endothelial cells stimulated by mitogens like VEGF.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media (e.g., F-12K) supplemented with fetal bovine serum (FBS).
-
Procedure:
-
HUVECs are seeded in 96-well plates (e.g., 1 x 10⁴ cells/well) and cultured for 24 hours in low-serum media (e.g., 0.5% FBS) to induce quiescence.[4]
-
Serial dilutions of this compound are prepared in media and added to the cells for a pre-incubation period (e.g., 2 hours).[4]
-
A mitogenic concentration of VEGF (e.g., 5-20 ng/mL) is then added to stimulate cell proliferation.[8]
-
After a 24-hour incubation, a proliferation marker such as [³H]thymidine or BrdU is added to each well.[8]
-
The cells are incubated for an additional 24 hours to allow for the incorporation of the marker into newly synthesized DNA.[8]
-
-
Quantification: The amount of incorporated [³H]thymidine is measured using a liquid scintillation counter, or BrdU incorporation is quantified via an ELISA-based colorimetric assay.[8]
-
Data Analysis: The results are expressed as a percentage of the proliferation observed in the VEGF-stimulated control group without the inhibitor. The IC50 value is calculated from the dose-response curve.
Workflow for an endothelial cell proliferation assay.
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of this compound in a living organism.[11]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nu/nu) are used.[9]
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., A375 melanoma) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The animals are then randomly assigned to a control (vehicle) group or a treatment group.
-
Treatment Administration: this compound, dissolved in a suitable vehicle (e.g., DMSO), is administered to the treatment group, typically via daily intraperitoneal (i.p.) injection.[8][9] The control group receives the vehicle only.
-
Monitoring: Animal body weight and tumor volume are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Study Termination and Analysis: At the end of the study (e.g., after 21-39 days or when tumors in the control group reach a predetermined size), the animals are euthanized.[9] Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, microvessel density).[4]
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor size or weight in the treated group to that of the control group.[11]
Conclusion
The early preclinical data for this compound (SU5416) robustly established its function as a potent and selective inhibitor of VEGFR-2. Through the competitive inhibition of ATP binding, this compound effectively blocks VEGF-mediated signaling, leading to a significant anti-angiogenic effect. This was consistently demonstrated by its ability to inhibit endothelial cell proliferation in vitro and suppress tumor growth and vascularization in a wide range of in vivo xenograft models. These foundational studies not only validated VEGFR-2 as a critical target for anti-angiogenic therapy but also positioned this compound as a valuable research tool for dissecting the complexities of tumor angiogenesis.
References
- 1. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Facebook [cancer.gov]
- 7. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Semaxanib's Impact on the VEGF Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Semaxanib (SU5416), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It details the drug's effects on the VEGF signaling pathway, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key biological processes and workflows.
Introduction to this compound and the VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR/Flk-1), are pivotal mediators of angiogenesis, the physiological process involving the growth of new blood vessels.[1] In pathological conditions such as cancer, aberrant activation of the VEGF/VEGFR-2 signaling cascade drives tumor neovascularization, supplying tumors with essential nutrients and oxygen to sustain their growth and metastasis.[2]
This compound (SU5416) is a small molecule inhibitor that selectively targets the ATP-binding site within the tyrosine kinase domain of VEGFR-2.[3][4] By competitively and reversibly inhibiting ATP binding, this compound prevents the autophosphorylation of VEGFR-2, a critical step in the activation of downstream signaling pathways.[5][6] This blockade ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival, thereby exerting potent anti-angiogenic effects.[3][7]
Mechanism of Action: Inhibition of VEGFR-2 Signaling
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell function.[2][3]
This compound directly interferes with this initial activation step. By occupying the ATP-binding pocket of the VEGFR-2 kinase domain, it prevents the transfer of phosphate (B84403) groups, thereby inhibiting receptor autophosphorylation and subsequent signal transduction.[2][3]
Quantitative Data on this compound's Inhibitory Activity
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase and Cellular Inhibition Data
| Target / Assay | Cell Line / System | IC50 Value | Reference(s) |
| Kinase Inhibition | |||
| VEGFR-2 (Flk-1/KDR) | Cell-free assay | 1.23 µM | [7][8][9] |
| PDGFRβ | Cell-free assay | 3.0 µM - 20.3 µM | [5][6][8] |
| c-Kit | Cell-free assay | 5.0 µM | [5] |
| EGFR, FGFR, InsR, Abl | Cell-free assay | > 10 µM | [5][8] |
| Cellular Activity | |||
| VEGF-dependent Flk-1 Phosphorylation | NIH 3T3 (Flk-1 expressing) | 1.04 µM | [8] |
| VEGF-driven Mitogenesis | HUVECs | 0.04 µM | [6][8][10] |
| FGF-driven Mitogenesis | HUVECs | 50 µM | [6][8] |
| VEGFR-2 Inhibition | U251 (human glioblastoma) | 12.9 nM | [8] |
| Cytotoxicity Assay | MCF7 (human breast cancer) | 3.1 nM | [8] |
| Cytotoxicity Assay | B16F10 (mouse melanoma) | 3.6 nM | [8] |
| Cell Growth (various tumor cell lines) | C6, Calu-6, A375, A431, SF767T | > 20 µM | [8] |
HUVECs: Human Umbilical Vein Endothelial Cells
Table 2: In Vivo Efficacy in Xenograft Models
| Tumor Model | Cancer Type | Dosing Regimen (i.p.) | Tumor Growth Inhibition | Reference(s) |
| A375 | Melanoma | 25 mg/kg/day | >85% | [8][11][12] |
| Calu-6 | Lung Carcinoma | 25 mg/kg/day | Significant | [12] |
| C6 | Glioma | 25 mg/kg/day | Significant | [8][12] |
| LNCaP | Prostate Carcinoma | 25 mg/kg/day | 67% | [12] |
| SF763T | Glioma | 25 mg/kg/day | 69% | [12] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize this compound's effects on the VEGF signaling pathway.
In Vitro VEGFR-2 Kinase Assay (ELISA-based)
This assay quantifies the direct inhibition of VEGFR-2 autophosphorylation by this compound in a cell-free system.[3][5]
Objective: To determine the IC50 of this compound for VEGFR-2 kinase activity.
Materials:
-
96-well polystyrene ELISA plates
-
Monoclonal antibody specific for Flk-1 (VEGFR-2)
-
Solubilized cell membranes from cells overexpressing Flk-1 (e.g., 3T3-Flk-1 cells)
-
This compound (SU5416)
-
ATP
-
Biotinylated anti-phosphotyrosine monoclonal antibody
-
Avidin-conjugated Horseradish Peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with an anti-Flk-1 monoclonal antibody overnight at 4°C.
-
Receptor Immobilization: Wash the plate and add solubilized cell membranes from Flk-1 overexpressing cells. Incubate overnight at 4°C to allow antibody capture of the receptor.
-
Compound Addition: Wash the plate to remove unbound lysate. Add serial dilutions of this compound to the wells.
-
Kinase Reaction: Initiate autophosphorylation by adding ATP to each well. Incubate for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Detection: Wash the wells and add a biotinylated anti-phosphotyrosine antibody. Following incubation and washing, add avidin-HRP.
-
Signal Development: After a final wash, add the HRP substrate and allow color to develop.
-
Data Acquisition: Stop the reaction with sulfuric acid and measure the absorbance. The signal intensity is inversely proportional to the inhibitory activity of this compound.
Cell-Based Mitogenesis Assay
This assay measures the effect of this compound on VEGF-induced proliferation of endothelial cells.[3][8]
Objective: To determine the IC50 of this compound for inhibiting VEGF-driven HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
96-well tissue culture plates
-
Basal medium with low serum (e.g., F-12K with 0.5% FBS)
-
This compound (SU5416)
-
Recombinant human VEGF
-
Cell proliferation detection reagent (e.g., BrdU or [³H]thymidine)
-
Scintillation counter or ELISA plate reader
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates and allow them to adhere.
-
Quiescence: Starve the cells in low-serum medium for 24 hours to synchronize them.
-
Compound Treatment: Add serial dilutions of this compound (final DMSO concentration ≤ 0.25%) and incubate for 2 hours.
-
Mitogenic Stimulation: Stimulate the cells with a mitogenic concentration of VEGF (e.g., 5-20 ng/mL).
-
Incubation: Incubate the plates for 24 hours.
-
Proliferation Measurement: Add a proliferation detection reagent (BrdU or [³H]thymidine) and incubate for an additional 24 hours.
-
Quantification: Lyse the cells and quantify the incorporation of the reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of VEGF-induced proliferation for each this compound concentration and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol details a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.[11][12]
Objective: To assess the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nu/nu)
-
Tumor cells (e.g., A375 melanoma, C6 glioma)
-
This compound (SU5416)
-
Vehicle (e.g., DMSO)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Implant tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Randomization: Randomize mice into treatment and control (vehicle) groups.
-
Treatment Administration: Administer this compound or vehicle intraperitoneally (i.p.) daily at the desired dose (e.g., 25 mg/kg/day).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
Data Analysis: Compare the mean tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2. Its mechanism of action, centered on the direct inhibition of receptor tyrosine kinase activity, effectively blocks the primary signaling pathway responsible for angiogenesis. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in inhibiting endothelial cell proliferation and suppressing tumor growth. The detailed protocols provided herein offer a foundation for the continued investigation of this compound and other anti-angiogenic agents targeting the VEGF signaling pathway. While clinical development of this compound was discontinued, it remains a valuable tool for preclinical research in oncology and vascular biology.[13][14]
References
- 1. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 6. Semaxinib | VEGFR | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. agar-bacteriological.com [agar-bacteriological.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
The Role of Semaxanib in the Inhibition of Flk-1/KDR Receptor Tyrosine Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semaxanib (formerly known as SU5416) is a synthetic, small-molecule inhibitor that has been pivotal in the study of angiogenesis and cancer therapy.[1] It functions as a potent and selective antagonist of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Fetal liver kinase-1 (Flk-1) or Kinase insert Domain Receptor (KDR).[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows. By competitively inhibiting ATP binding to the Flk-1/KDR tyrosine kinase domain, this compound effectively blocks downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[1][4]
Introduction to Flk-1/KDR Signaling and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in embryonic development, wound healing, and various pathological conditions, most notably cancer.[4] Tumors require a dedicated blood supply to grow beyond a few millimeters, making angiogenesis a crucial target for cancer therapy.[3] The Vascular Endothelial Growth Factor (VEGF) family of signaling proteins and their corresponding receptors are central regulators of this process.
VEGF-A, upon binding to its primary receptor Flk-1/KDR on the surface of endothelial cells, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[1] This activation initiates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[5]
Mechanism of Action of this compound
This compound is an oxindole (B195798) derivative that functions as a competitive inhibitor of ATP at the catalytic domain of the Flk-1/KDR receptor tyrosine kinase.[1][6] By occupying the ATP-binding pocket, this compound prevents the transfer of phosphate (B84403) groups to tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and subsequent activation.[4] This blockade of the initial signaling event effectively abrogates the downstream pathways that are dependent on Flk-1/KDR activation, leading to a potent anti-angiogenic effect.[1]
Quantitative Data on this compound's Inhibitory Activity
The potency and selectivity of this compound have been characterized in a variety of biochemical and cell-based assays. The following tables summarize key quantitative data.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | IC50 Value | Notes |
| Flk-1/KDR (VEGFR-2) | 1.23 µM | Potent and primary target.[6][7] |
| PDGFRβ | 3.0 µM | Approximately 20-fold less potent than against Flk-1/KDR.[6][7] |
| c-Kit | 5.0 µM | Weak inhibitory activity.[6] |
| FGFR | > 10 µM | Negligible activity.[6] |
| EGFR | > 10 µM | Negligible activity.[6] |
| InsR | > 10 µM | Negligible activity.[6] |
Table 2: Cellular Assays
| Assay | Cell Line/System | Endpoint | IC50 Value |
| Flk-1 Autophosphorylation | Flk-1 overexpressing NIH 3T3 cells | VEGF-dependent phosphorylation | 1.04 µM[7] |
| PDGFR Autophosphorylation | NIH 3T3 cells | PDGF-dependent phosphorylation | 20.3 µM[7] |
| Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-driven proliferation | 0.04 µM[7] |
| Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | FGF-driven proliferation | 50 µM[7] |
| Tumor Cell Growth | C6 glioma, Calu 6 lung carcinoma, A375 melanoma, A431 epidermoid carcinoma, SF767T glioma | In vitro proliferation | > 20 µM[7][8] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to characterize this compound.
Flk-1/KDR Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the autophosphorylation of the Flk-1/KDR receptor in a cell-free system.
Materials:
-
96-well polystyrene ELISA plates
-
Monoclonal antibody against Flk-1/KDR
-
Solubilized membrane preparations from Flk-1 overexpressing cells (e.g., NIH 3T3-Flk-1)
-
This compound (SU5416)
-
ATP
-
EDTA
-
Biotinylated anti-phosphotyrosine monoclonal antibody
-
Avidin-conjugated Horseradish Peroxidase (HRP)
-
TMB substrate
-
Sulfuric acid (H₂SO₄)
Protocol:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with a monoclonal antibody specific for Flk-1/KDR and incubate overnight at 4°C.
-
Receptor Immobilization: Wash the plate to remove unbound antibody. Add solubilized cell membranes from Flk-1 overexpressing cells to the wells and incubate overnight at 4°C to allow the antibody to capture the receptor.[7]
-
Compound Addition: Wash the plate to remove unbound lysate. Add serial dilutions of this compound to the wells.[7]
-
Kinase Reaction: Initiate the autophosphorylation reaction by adding ATP to each well. Allow the reaction to proceed for 60 minutes at room temperature.[7][9]
-
Stopping the Reaction: Terminate the kinase reaction by adding EDTA to each well.[7][9]
-
Detection of Phosphorylation:
-
Signal Development: After a final wash, add TMB substrate. Allow the color to develop for 30 minutes.[6]
-
Quantification: Stop the reaction with H₂SO₄ and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.[6]
Endothelial Cell Proliferation (Mitogenesis) Assay
This cell-based assay measures the effect of this compound on VEGF-induced proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
96-well flat-bottomed tissue culture plates
-
F-12K medium with 0.5% heat-inactivated Fetal Bovine Serum (FBS)
-
This compound (SU5416)
-
VEGF
-
[³H]thymidine or BrdUrd labeling reagent
-
Cell lysis buffer and detection reagents
Protocol:
-
Cell Plating: Plate HUVECs in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of F-12K medium containing 0.5% FBS.[7][10]
-
Quiescence: Culture the cells for 24 hours at 37°C to synchronize them in a quiescent state.[9][10]
-
Compound Treatment: Prepare serial dilutions of this compound in medium. Add the dilutions to the wells and incubate for 2 hours. The final DMSO concentration should not exceed 0.25%.[9][10]
-
Mitogenic Stimulation: Add a mitogenic concentration of VEGF (e.g., 5-20 ng/mL) to the wells to stimulate cell proliferation.[9][10]
-
Incubation: Incubate the plates for 24 hours at 37°C.[7]
-
Proliferation Labeling: Add either [³H]thymidine (1 µCi/well) or BrdUrd to each well.[7][9]
-
Final Incubation: Incubate the plates for an additional 24 hours to allow for the incorporation of the label into newly synthesized DNA.[7]
-
Quantification: Lyse the cells and quantify the amount of incorporated [³H]thymidine or BrdUrd according to the manufacturer's protocol. Calculate the percentage of inhibition of VEGF-induced proliferation for each this compound concentration to determine the IC50 value.[11]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nu/nu)
-
Tumor cells (e.g., A375 melanoma, C6 glioma)
-
This compound (SU5416)
-
Vehicle (e.g., DMSO or a formulation of PEG300, Tween80, and ddH2O)[7]
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Implant tumor cells subcutaneously into the flank of the mice.[11]
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 50-100 mm³).[11]
-
Randomization: Randomize the mice into treatment and control groups.[11]
-
Drug Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control, typically via intraperitoneal (i.p.) injection, on a specified schedule (e.g., daily).[3][11]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.[11]
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.[11]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, microvessel density).[11]
-
Efficacy Determination: Compare the tumor growth rates between the treatment and control groups to determine the efficacy of this compound.[11]
Conclusion
This compound (SU5416) is a well-characterized, potent, and selective inhibitor of the Flk-1/KDR receptor tyrosine kinase.[2][3] Its mechanism of action, centered on the competitive inhibition of ATP binding, leads to a robust anti-angiogenic effect by blocking VEGF-driven endothelial cell proliferation and migration.[1][4] The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers in the fields of oncology, angiogenesis, and drug development. While the clinical development of this compound was discontinued, it remains an invaluable tool for investigating the fundamental biology of VEGFR-2 signaling and for the preclinical evaluation of novel anti-angiogenic strategies.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. (Z)-Semaxinib | VEGFR | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Semaxanib (SU5416) in Pulmonary Arterial Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxanib, also known as SU5416, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator in angiogenesis.[1][2] While initially developed as an anti-cancer agent, its unique pharmacological profile has made it an indispensable tool in the study of pulmonary arterial hypertension (PAH).[3][4] This technical guide provides an in-depth overview of the use of this compound in preclinical PAH research, focusing on the widely utilized Sugen/hypoxia (SuHx) model. We will delve into its mechanism of action, detailed experimental protocols, quantitative data, and the translational relevance of this model.
Mechanism of Action: The "Two-Hit" Hypothesis
The SuHx model's ability to closely mimic the complex pathology of human PAH lies in its "two-hit" mechanism involving VEGFR2 inhibition and chronic hypoxia.[1]
-
First Hit: VEGFR2 Blockade by this compound. this compound competitively binds to the ATP-binding site of the VEGFR2 tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling.[5][6] In the context of the pulmonary vasculature, VEGF is a critical survival factor for endothelial cells. Inhibition of VEGFR2 signaling by this compound induces widespread apoptosis of these cells.[7][8]
-
Second Hit: Chronic Hypoxia. The initial endothelial cell apoptosis is followed by exposure to chronic hypoxia (typically 10% oxygen).[9][10] This hypoxic environment creates a pro-proliferative and inflammatory milieu. It is hypothesized that this condition selects for apoptosis-resistant endothelial cell clones that then proliferate uncontrollably.[7][11] This unchecked proliferation leads to the formation of complex, angio-obliterative lesions, including plexiform-like lesions, which are a hallmark of severe human PAH.[7][9]
Dual Role: VEGFR2 Inhibition and Aryl Hydrocarbon Receptor (AHR) Agonism
Recent research has revealed a more nuanced mechanism of action for this compound. In addition to its well-established role as a VEGFR2 inhibitor, SU5416 also acts as an agonist of the aryl hydrocarbon receptor (AHR).[8] AHR is a ligand-activated transcription factor involved in regulating responses to environmental stimuli and cellular processes. The activation of AHR by this compound may contribute to the pathogenic vascular remodeling seen in the SuHx model, adding another layer of complexity to its mechanism.[5]
Quantitative Data
The following tables summarize key quantitative data related to this compound's activity and its effects in preclinical models of PAH.
Table 1: In Vitro Inhibitory Activity of this compound (SU5416)
| Target | IC50 | Cell Line/System | Reference |
| VEGFR2 (Flk-1/KDR) | 1.23 µM | N/A | [7][8][12] |
| VEGFR2 (recombinant) | 140 nM | N/A | [5] |
| VEGFR2 phosphorylation | 250 nM | HUVECs | [5] |
| VEGF-dependent Flk-1 phosphorylation | 1.04 µM | Flk-1-overexpressing NIH 3T3 cells | [7][13] |
| VEGF-driven mitogenesis | 0.04 µM | Endothelial cells | [7][13] |
| PDGFRβ | 3.0 µM | N/A | [5] |
| c-Kit | 5.0 µM | N/A | [5] |
| PDGF-dependent autophosphorylation | 20.3 µM | NIH 3T3 cells | [7][13] |
Table 2: Effects of this compound (SU5416) in Rodent Models of Pulmonary Hypertension
| Animal Model | SU5416 Dose | Hypoxia Duration | Key Findings | Reference |
| Sprague-Dawley Rat (SuHx) | 20 mg/kg, single s.c. injection | 3 weeks (10% O2) | RVSP: 61.9 ± 6.1 mmHg (14 days post-hypoxia), 64.9 ± 8.4 mmHg (28 days post-hypoxia) | [14] |
| Sprague-Dawley Rat (SuHx) | 25 mg/kg, single s.c. injection | N/A | RVSP increased to 106 ± 7 mmHg, stabilized at 72 ± 8 mmHg after return to normoxia. | [15] |
| Sprague-Dawley Rat (hyper-responsive) | 20 mg/kg, single s.c. injection | Normoxia | 68% of males developed severe PAH (RVSP > 43.3 mmHg) | [16] |
| Wistar-Kyoto Rat (SuHx) | 20 mg/kg, single s.c. injection | 3 weeks (10% O2) + 2 weeks normoxia | Severe PH with substantial pulmonary vascular remodeling. | [17] |
| C57BL/6 Mouse (SuHx) | 20 mg/kg, weekly s.c. injection | 3 weeks (10% O2) | More profound PH phenotype (higher RVSP and RV hypertrophy) compared to hypoxia alone. | [18] |
RVSP: Right Ventricular Systolic Pressure; s.c.: subcutaneous
Experimental Protocols
The following are detailed methodologies for inducing PAH using the this compound/hypoxia model in rats and mice.
Rat Model (SuHx)
-
Animal Selection: Male Sprague-Dawley or Wistar-Kyoto rats are commonly used.[10][17] Note that different strains and even different colonies of the same strain can exhibit varying responses to SU5416.[18][19]
-
This compound (SU5416) Preparation and Administration:
-
Dissolve SU5416 in a vehicle such as a mixture of 0.5% carboxymethylcellulose sodium, 0.9% sodium chloride, 0.4% polysorbate 80, and 0.9% benzyl (B1604629) alcohol in deionized water.[10]
-
Administer a single subcutaneous injection of this compound at a dose of 20 mg/kg body weight.[17]
-
-
Chronic Hypoxia Exposure:
-
Immediately following the SU5416 injection, place the rats in a hypoxic chamber.
-
Maintain a constant oxygen level of 10% for 3 weeks.[17] The chamber should be ventilated to prevent the buildup of carbon dioxide and ammonia.
-
-
Post-Hypoxia Period:
-
After 3 weeks of hypoxia, return the animals to normoxic conditions (room air).
-
The severe PAH phenotype with vascular remodeling typically develops and persists during this period.[17]
-
-
Assessment of Pulmonary Hypertension:
-
Hemodynamic Measurements: Measure right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Right Ventricular Hypertrophy: Assess the Fulton index (ratio of right ventricular weight to left ventricular plus septal weight).
-
Histopathology: Perfuse and fix the lungs for histological analysis of pulmonary vascular remodeling, including medial wall thickness and the presence of occlusive lesions.
-
Mouse Model (SuHx)
-
Animal Selection: C57BL/6 mice are a commonly used strain.[10][18]
-
This compound (SU5416) Preparation and Administration:
-
Prepare the SU5416 solution as described for the rat model.
-
Administer a subcutaneous injection of this compound at a dose of 20 mg/kg body weight, once weekly for 3 weeks.[10]
-
-
Chronic Hypoxia Exposure:
-
Expose the mice to normobaric hypoxia (10% O2) in a ventilated chamber for the 3-week duration of the SU5416 injections.[10]
-
-
Assessment of Pulmonary Hypertension:
-
Follow similar procedures for hemodynamic measurements, assessment of right ventricular hypertrophy, and histopathology as described for the rat model. The mouse model generally develops a less severe phenotype compared to the rat model.[11]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the typical experimental workflow for the SuHx model.
Caption: VEGFR2 signaling pathway and its inhibition by this compound (SU5416).
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by this compound.
Caption: Experimental workflow for the Sugen/hypoxia (SuHx) model of PAH.
Translational Relevance and Clinical Context
The SuHx model is considered highly translationally relevant because it recapitulates several key features of severe human PAH, including:
-
Progressive nature of the disease. [14]
-
Formation of complex angio-obliterative and plexiform-like lesions. [9]
-
Sustained pulmonary hypertension and right ventricular failure. [14]
This model has been instrumental in advancing our understanding of PAH pathogenesis and serves as a crucial platform for the preclinical evaluation of novel therapeutic agents.[1][20]
It is important to note that this compound (SU5416) itself is not used as a treatment for PAH. In fact, clinical trials of this compound for various cancers were discontinued (B1498344) due to lack of efficacy and concerns about adverse events.[4] Common side effects observed in these trials included headache, thrombosis, fatigue, nausea, and hypertension.[4][21] The prothrombotic effects and potential for cardiac dysfunction are significant considerations.[4]
Conclusion
This compound (SU5416), through its use in the Sugen/hypoxia model, has revolutionized the study of pulmonary arterial hypertension. The model's ability to induce a severe and histopathologically relevant form of the disease provides an invaluable tool for investigating disease mechanisms and for the preclinical testing of new therapies. A thorough understanding of its dual mechanism of action, involving both VEGFR2 inhibition and AHR agonism, along with meticulous adherence to established experimental protocols, is essential for leveraging the full potential of this powerful research model.
References
- 1. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]
- 2. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 6. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. atsjournals.org [atsjournals.org]
- 11. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Penetrance of Severe Pulmonary Arterial Hypertension in Response to Vascular Endothelial Growth Factor Receptor 2 Blockade in a Genetically Prone Rat Model Is Reduced by Female Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Marked Strain-Specific Differences in the SU5416 Rat Model of Severe Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase II study of the antiangiogenic agent SU5416 in patients with advanced soft tissue sarcomas [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Semaxanib: A Technical Guide to a Prototypical VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxanib, also known as SU5416, is a synthetic, small-molecule inhibitor belonging to the oxindole (B195798) class of compounds.[1] It was one of the pioneering agents developed to target angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[2][3] this compound functions as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[3][4] By targeting the VEGF pathway, this compound demonstrated significant anti-angiogenic and anti-tumor potential in preclinical studies, establishing it as a foundational tool for cancer research.[2][5] This document provides a comprehensive technical overview of the pharmacological profile of this compound, its mechanism of action, selectivity, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its biological effect by acting as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGFR-2.[1][6][7] The binding of the VEGF ligand to its receptor normally induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[8]
This compound's structure allows it to occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of a phosphate (B84403) group from ATP to the tyrosine residues.[1][7] This blockade of autophosphorylation effectively halts the entire downstream signaling cascade, thereby inhibiting VEGF-stimulated endothelial cell functions that are fundamental to angiogenesis.[5][8]
Quantitative Pharmacological Data
The inhibitory activity and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Kinase Selectivity Profile of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against a panel of receptor tyrosine kinases, highlighting its selectivity for VEGFR-2.
| Target Kinase | Assay Type | IC50 Value (µM) | Selectivity Notes |
| VEGFR-2 (Flk-1/KDR) | Cell-free kinase assay | 1.23[9] | Primary target |
| VEGFR-2 (Flk-1/KDR) | Recombinant VEGFR2 | 0.14[7] | - |
| VEGFR-2 Phosphorylation | HUVECs | 0.25[7] | - |
| VEGFR-2 Phosphorylation | Flk-1 overexpressing NIH 3T3 cells | 1.04[7][9] | - |
| PDGFRβ | PDGF-dependent autophosphorylation | 20.3[7][9] | ~20-fold less potent than against VEGFR-2 phosphorylation.[4][9] |
| c-Kit | Cell-free kinase assay | 5.0[7] | Weakly inhibitory. |
| FGFR | Cell-free kinase assay | >10[7] | Lacks significant activity.[7][9] |
| EGFR | Cell-free kinase assay | >10[7] | Lacks significant activity.[7][9] |
| InsR | Cell-free kinase assay | - | Lacks activity.[9] |
Table 2: In Vitro Cellular Efficacy of this compound
This table summarizes the efficacy of this compound in cell-based assays, demonstrating its ability to inhibit key cellular processes involved in angiogenesis.
| Assay Type | Cell Line | IC50 Value (µM) | Measured Effect |
| VEGF-driven Mitogenesis | HUVECs | 0.04[9][10] | Inhibition of cell proliferation. |
| FGF-driven Mitogenesis | HUVECs | 50[9] | Demonstrates selectivity for VEGF-driven processes. |
| Tumor Cell Proliferation | C6 glioma, Calu 6 lung, A375 melanoma, A431 epidermoid, SF767T glioma | >20[9] | No direct cytotoxic effect on tumor cells.[9] |
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
This table provides an overview of this compound's effectiveness in reducing tumor growth in preclinical animal models.
| Tumor Model | Animal Model | Dosing | Result |
| A375 Melanoma | Nude Mice | 25 mg/kg/day (i.p.) | >85% inhibition of subcutaneous tumor growth.[9] |
| Various (8 of 10 lines tested) | Nude Mice | 25 mg/kg/day (i.p.) | Significant inhibition of subcutaneous growth.[9] |
| General Xenografts | Nude Mice | 1-25 mg/kg/day (i.p.) | Significant inhibition of tumor growth and vascularization with no observed mortality.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological data. The following sections describe the protocols for key experiments used to characterize this compound.
VEGFR-2 Kinase Inhibition Assay (ELISA-based, Cell-Free)
This assay quantifies the direct inhibition of VEGFR-2 autophosphorylation by this compound in a cell-free system.[12]
Methodology:
-
Plate Coating: A 96-well polystyrene ELISA plate is coated with a monoclonal antibody specific for VEGFR-2 (Flk-1) and incubated overnight at 4°C.[12]
-
Receptor Immobilization: Plates are washed to remove unbound antibody. Solubilized cell membranes from cells overexpressing VEGFR-2 (e.g., 3T3-Flk-1 cells) are added to the wells and incubated to allow the antibody to capture the receptor.[9][12]
-
Inhibitor Addition: After washing, serial dilutions of this compound are added to the wells.[12]
-
Kinase Reaction: Autophosphorylation is initiated by the addition of an ATP solution to each well. The reaction proceeds for a defined period (e.g., 60 minutes) at room temperature.[9][12]
-
Reaction Termination: The kinase reaction is stopped by the addition of EDTA.[9]
-
Detection: The level of phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to a detection enzyme (e.g., HRP), followed by the addition of a substrate to generate a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is measured, and IC50 values are calculated from the dose-response curve.
Cell Proliferation (Mitogenesis) Assay
This protocol measures the effect of this compound on VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[9][12]
Methodology:
-
Cell Plating: HUVECs are plated in 96-well flat-bottomed plates (e.g., 1 x 10⁴ cells/well) in F-12K medium containing 0.5% FBS.[12]
-
Quiescence: Cells are cultured for 24 hours at 37°C to synchronize them in a quiescent (non-proliferative) state.[12]
-
Inhibitor Treatment: Serial dilutions of this compound (typically prepared in medium with 1% DMSO) are added to the wells and incubated for 2 hours. The final DMSO concentration should be kept low and constant (e.g., 0.25%).[9][12]
-
Mitogen Stimulation: A mitogenic concentration of VEGF (e.g., 5-20 ng/mL) is added to the wells to stimulate cell proliferation.[9]
-
Proliferation Measurement: After 24 hours, [³H]thymidine or BrdU is added to each well. The cells are incubated for another 24 hours to allow for incorporation into newly synthesized DNA.[9]
-
Quantification: The uptake of [³H]thymidine is measured using a liquid scintillation counter, or BrdU incorporation is quantified using a specific ELISA kit.[9]
-
Data Analysis: The level of proliferation in treated cells is compared to untreated controls to determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol outlines a standardized workflow for assessing the anti-tumor efficacy of this compound in an animal model.[13]
Methodology:
-
Animal Model: Athymic nude mice (nu/nu), which are immunocompromised, are used to prevent rejection of human tumor cells.[13]
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., A431, Calu-6, C6) is injected subcutaneously into the flank of each mouse.[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 50-150 mm³).
-
Randomization: Mice are randomized into treatment and control (vehicle) groups.
-
Treatment Administration: this compound is administered, typically via daily intraperitoneal (i.p.) injection, at a specified dose (e.g., 25 mg/kg/day). The control group receives the vehicle (e.g., DMSO) on the same schedule.[9]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.
Signaling Pathway Visualization
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Conclusion
This compound (SU5416) is a well-characterized, potent, and selective inhibitor of the VEGFR-2 tyrosine kinase.[4][7] Its pharmacological profile demonstrates clear anti-angiogenic properties by effectively blocking VEGF-driven endothelial cell proliferation and migration.[5][9] While its clinical development for cancer therapy was discontinued (B1498344) due to results from Phase III trials, this compound remains an invaluable tool in preclinical research.[3][14] It serves as a standard reference compound for studying the biological roles of the VEGFR-2 signaling pathway in angiogenesis, tumor biology, and other pathological conditions. The detailed data and protocols presented in this guide underscore its utility and provide a framework for its application in a research setting.
References
- 1. This compound | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Facebook [cancer.gov]
- 7. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 8. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. agar-bacteriological.com [agar-bacteriological.com]
- 11. agar-bacteriological.com [agar-bacteriological.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound [medbox.iiab.me]
Methodological & Application
Semaxanib In Vitro Efficacy on HUVECs: Application Notes and Protocols for Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxanib, also known as SU5416, is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in the angiogenesis signaling cascade.[1][2][3] By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound effectively blocks VEGF-induced autophosphorylation, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation, migration, and differentiation.[1][4] This targeted action makes this compound a valuable tool for studying anti-angiogenic effects in vitro. These application notes provide detailed protocols for assessing the efficacy of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) through proliferation, migration, and tube formation assays.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain. This prevents the receptor from autophosphorylating upon VEGF binding, which is a critical step in activating downstream signaling. The inhibition of this phosphorylation event blocks pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting endothelial cell survival, proliferation, and migration.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various in vitro assays involving HUVECs and other cell lines for comparison.
| Assay Type | Cell Line | Target/Stimulus | IC50 Value | Reference |
| VEGFR-2 Kinase Inhibition | Cell-free | VEGFR-2/Flk-1 | 1.23 µM | [2][5] |
| VEGF-driven Mitogenesis | HUVECs | VEGF | 40 nM | [5] |
| FGF-driven Mitogenesis | HUVECs | FGF | 50 µM | [6] |
| VEGFR-2 Inhibition | U251 (human glioblastoma) | VEGFR-2 | 12.9 nM | [5] |
| Cytotoxicity | MCF7 (human breast cancer) | - | 3.1 nM | [5] |
| Cytotoxicity | B16F10 (mouse melanoma) | - | 3.6 nM | [5] |
Experimental Protocols
General Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
For experiments, perform serial dilutions of the stock solution in the appropriate basal medium (e.g., EBM-2 or F-12K) containing 0.5% Fetal Bovine Serum (FBS) to achieve the desired final concentrations.
-
Include a vehicle control in all experiments containing the same final concentration of DMSO as the highest this compound concentration used (typically ≤ 0.25%).
HUVEC Proliferation Assay (Mitogenesis Assay)
This assay measures the ability of this compound to inhibit VEGF-induced HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
F-12K Medium or Endothelial Basal Medium (EBM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF
-
This compound
-
96-well flat-bottom plates
-
BrdU (5-bromo-2'-deoxyuridine) or [³H]thymidine
-
ELISA reader or scintillation counter
Protocol:
-
Cell Plating: Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of F-12K medium supplemented with 0.5% FBS.[5][6]
-
Quiescence: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to synchronize them in a quiescent state.[5][6]
-
Compound Treatment: Prepare serial dilutions of this compound in F-12K medium with 0.5% FBS. Add 50 µL of the diluted this compound solutions or vehicle control to the respective wells. Incubate for 2 hours.[5]
-
Mitogenic Stimulation: Add 50 µL of recombinant human VEGF to a final concentration of 5-20 ng/mL to stimulate proliferation.[5][7]
-
Incubation: Incubate the plate for 24 hours at 37°C.[5]
-
Proliferation Measurement (BrdU Incorporation):
-
Add BrdU labeling solution to each well and incubate for an additional 24 hours.[5]
-
Remove the labeling medium, fix the cells, and add the anti-BrdU antibody.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance using an ELISA plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of VEGF-induced proliferation for each this compound concentration and determine the IC50 value.
HUVEC Migration Assay (Scratch Assay)
This assay assesses the effect of this compound on HUVEC migration by measuring the closure of a manually created "scratch" in a confluent cell monolayer.
Materials:
-
HUVECs
-
EGM-2
-
EBM-2 with 0.5% FBS
-
This compound
-
6-well or 12-well tissue culture plates
-
200 µL pipette tip
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in 6-well plates and culture until they form a confluent monolayer.
-
Serum Starvation: Replace the growth medium with EBM-2 containing 0.5% FBS and incubate for 24 hours to serum-starve the cells.
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Compound Treatment: Add EBM-2 containing 0.5% FBS with various concentrations of this compound or vehicle control to the wells.
-
Image Acquisition: Immediately capture images of the scratches (t=0 hours) using an inverted microscope. Mark the imaged areas for consistent imaging over time.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same scratch areas at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the initial scratch area.
HUVEC Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by HUVECs cultured on a basement membrane matrix.
Materials:
-
HUVECs (passages 2-6 are recommended)[1]
-
EGM-2
-
EBM-2 with 0.5% FBS
-
This compound
-
Matrigel® Basement Membrane Matrix
-
96-well tissue culture plates
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw Matrigel® on ice overnight. Add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[1]
-
Cell Preparation: Culture HUVECs to 70-80% confluency. Serum-starve the cells the day before the assay with EBM-2 containing 0.5% FBS.[1] On the day of the assay, detach the cells, centrifuge, and resuspend them in EBM-2 with 0.5% FBS to a concentration of 1-2 x 10⁵ cells/mL.[1]
-
Cell Seeding and Treatment:
-
In a separate tube, mix the HUVEC suspension with the desired concentrations of this compound or vehicle control.
-
Add 100 µL of the cell/treatment suspension (containing 10,000-20,000 cells) to each Matrigel-coated well.[1]
-
If a positive control is desired, add VEGF to a final concentration of 20-50 ng/mL.[1]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal incubation time should be determined empirically.[1]
-
Visualization and Quantification: Visualize the formation of tube-like structures using an inverted microscope. Capture images and quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for evaluating the anti-angiogenic effects of this compound on HUVECs.
Conclusion
This compound is a valuable research tool for investigating the role of VEGFR-2 in angiogenesis. The protocols provided here offer a comprehensive guide for researchers to effectively design and execute in vitro experiments to assess the anti-angiogenic properties of this compound using HUVECs. It is recommended to perform dose-response experiments to determine the optimal inhibitory concentrations for your specific experimental conditions.
References
- 1. HUVEC cell wound scratch assay [bio-protocol.org]
- 2. Investigating Angiogenesis on a Functional and Molecular Level by Leveraging the Scratch Wound Migration Assay and the Spheroid Sprouting Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. regmednet.com [regmednet.com]
Semaxanib in Cell Culture: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Semaxanib (SU5416), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in cell culture experiments.
This compound is a synthetic small molecule that functions as an anti-angiogenic agent by competitively inhibiting ATP binding to the kinase domain of VEGFR-2.[1] This inhibition blocks VEGF-induced autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1] While highly selective for VEGFR-2, this compound can also inhibit other tyrosine kinases like c-Kit, FLT3, and RET at higher concentrations.[1]
Data Presentation: Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been determined against various kinases and in numerous cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below for easy comparison. It is important to note that these values can vary depending on the specific experimental conditions and cell line used.
| Target / Assay | Cell Line / System | IC50 Value | Reference(s) |
| Kinase Inhibition | |||
| VEGFR-2 / Flk-1 (Cell-free assay) | Recombinant Human VEGFR-2 | 1.23 µM | [2][3][4] |
| VEGFR-2 Phosphorylation | HUVECs | 250 nM | [5] |
| PDGFRβ | Cell-free assay | 3.0 µM | [5] |
| c-Kit | Cell-free assay | 5.0 µM | [5] |
| Cell-Based Assays | |||
| VEGF-driven Mitogenesis | HUVECs | 0.04 µM | [2][3][6] |
| FGF-driven Mitogenesis | HUVECs | 50 µM | [2][3][6] |
| VEGF-dependent Flk-1 Phosphorylation | Flk-1 overexpressing NIH 3T3 | 1.04 µM | [2][6] |
| PDGF-dependent Autophosphorylation | NIH 3T3 | 20.3 µM | [2][6] |
| Cytotoxicity (CCK8 assay, 48h) | MCF7 (Human breast cancer) | 3.1 nM | [2][6] |
| Cytotoxicity (CCK8 assay, 48h) | B16F10 (Mouse melanoma) | 3.6 nM | [2][6] |
| In vitro growth | C6 Glioma, Calu 6 Lung Carcinoma, A375 Melanoma, A431 Epidermoid Carcinoma, SF767T Glioma | > 20 µM | [2][6] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of this compound's mechanism and its application in experimental settings, the following diagrams illustrate the key signaling pathway and common experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Semaxanib (SU5416) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of Semaxanib (SU5416), a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), for in vivo mouse models. The following protocols and data are intended to serve as a reference for preclinical research in oncology and angiogenesis.
Data Presentation: Recommended Dosages
The administration of this compound in mouse models varies by tumor type and experimental design. The following tables summarize common dosage regimens compiled from preclinical studies.
Table 1: this compound Administration in Mice via Intraperitoneal (IP) Injection
| Dosage | Dosing Schedule | Vehicle | Application | Reference |
| 3 mg/kg/day | Daily | DMSO | Tumor Growth Inhibition | [1] |
| 25 mg/kg/day | Daily | 50 µL DMSO | Tumor Growth Inhibition | [1][2][3] |
| 1-25 mg/kg | Daily | Not Specified | Tumor Growth Inhibition & Vascularization | [4] |
Table 2: this compound Administration in Mice via Subcutaneous (SC) Injection
| Dosage | Dosing Schedule | Vehicle | Application | Reference |
| 20 mg/kg | Once a week for 3 weeks | 100 µL DMSO | Pulmonary Hypertension Induction | [1] |
| 20 mg/kg | Weekly | 0.5% Carboxymethyl Cellulose (CMC), 0.9% NaCl, 0.4% Polysorbate 80, 0.9% Benzyl Alcohol | Pulmonary Hypertension Induction | [1] |
Signaling Pathway
This compound is a selective inhibitor of the VEGFR-2 (also known as KDR or Flk-1) tyrosine kinase.[3] It functions by competitively binding to the ATP pocket of the kinase domain, which in turn prevents VEGF-induced autophosphorylation of the receptor.[3] This action is a critical step in halting the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis.[3][5] By inhibiting the formation of new blood vessels, this compound can stifle tumor growth.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agar-bacteriological.com [agar-bacteriological.com]
- 5. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Semaxanib (SU5416) Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxanib, also known as SU5416, is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, a key mediator of angiogenesis.[1][2] By competitively blocking the ATP binding site of the VEGFR-2 kinase domain, this compound inhibits VEGF-induced autophosphorylation and subsequent downstream signaling pathways.[1] This action ultimately hinders endothelial cell proliferation, migration, and survival, which are crucial processes for the formation of new blood vessels.[1] Due to its anti-angiogenic properties, this compound is a valuable tool in cancer research and the study of other angiogenesis-dependent diseases.[3][4]
Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. This document provides detailed protocols for the preparation and storage of this compound, along with a summary of its solubility in common laboratory solvents.
Data Presentation
This compound Solubility and Storage Recommendations
The following tables summarize the solubility of this compound in various solvents and the recommended storage conditions for both the solid compound and its stock solutions. It is crucial to use fresh, anhydrous solvents, especially DMSO, as its hygroscopic nature can negatively impact the solubility of this compound.[5][6][7]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~10 - 40 mg/mL[6][8][9] | ~41.97 - 167.86 mM[6][8][9] | Warming to 37-60°C and sonication can aid dissolution. Use of fresh, anhydrous DMSO is highly recommended.[6][8] |
| Dimethylformamide (DMF) | ~30 - 50 mg/mL[5][6][8] | ~125.9 - 209.84 mM[6][8] | Sonication may be required for complete dissolution.[8] |
| Ethanol | ~0.25 - 2 mg/mL[6] | ~1.05 - 8.39 mM[6][10] | Limited solubility compared to DMSO and DMF.[6] |
| Water | Insoluble or sparingly soluble[7][8] | - | Direct dissolution is not recommended. Aqueous solutions are not stable for more than one day.[7] |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL[6] | ~1.26 mM[6] | First dissolve in DMF, then dilute with PBS.[6] |
| Form | Storage Condition | Duration | Notes |
| Solid Powder | -20°C | 2 - 3 years[2][3] | Store in a dry and dark environment.[2] |
| 4°C | 2 years[3] | ||
| Stock Solution in DMSO or DMF | -80°C | 6 months[3][11] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[7] |
| -20°C | 1 month[3][11] | ||
| 0 - 4°C | Days to weeks[2][7] | For short-term storage. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder (Molecular Weight: 238.28 g/mol )[2][12]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 238.28 g/mol / 1000 = 2.38 mg
-
-
Weigh the this compound powder: Carefully weigh out 2.38 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[5]
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved.[5]
-
Aid dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a water bath (37-50°C) or brief sonication can be used to facilitate dissolution.[5][6][8]
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into single-use, light-protected tubes. For long-term storage, store the aliquots at -20°C or -80°C.[7] For short-term storage, the solution can be kept at 4°C.[7]
Note on Diluting in Aqueous Solutions: this compound has poor solubility in aqueous solutions.[6] When diluting the DMSO stock solution into cell culture media or other aqueous buffers, a phenomenon known as "solvent shock" can occur, leading to precipitation of the compound.[6] To avoid this, it is recommended to use a stepwise dilution method or add the stock solution dropwise to the pre-warmed aqueous solution while gently mixing.[6] The final DMSO concentration in cell-based assays should be kept low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[13][14]
Mandatory Visualization
Signaling Pathway of this compound Action
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SU 5416 (this compound), VEGFR-2 inhibitor (CAS 194413-58-6) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. agar-bacteriological.com [agar-bacteriological.com]
- 14. benchchem.com [benchchem.com]
Semaxanib (SU5416): Applications in Cancer Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Semaxanib, also known as SU5416, is a synthetic small-molecule inhibitor that has been instrumental in the field of cancer angiogenesis research.[1] It primarily functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3] By competitively blocking ATP binding to the tyrosine kinase domain of VEGFR-2, this compound inhibits VEGF-induced receptor autophosphorylation, thereby disrupting downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.[1][4][5] This mode of action effectively suppresses the formation of new blood vessels (angiogenesis), which is critical for tumor growth and metastasis.[2][6]
While the clinical development of this compound was discontinued, it remains a valuable tool for preclinical research.[1] Its well-characterized activity against VEGFR-2 allows for the specific investigation of the role of this signaling pathway in tumor biology.[1] Although highly selective for VEGFR-2, this compound has been shown to inhibit other tyrosine kinases, such as c-Kit and FLT3, at higher concentrations.[1][7] This broader kinase inhibition profile may contribute to its overall anti-tumor activity in certain contexts.[1] In research settings, this compound is frequently employed in both in vitro and in vivo models to study the effects of angiogenesis inhibition on tumor growth and to evaluate potential combination therapies.[6][8]
Quantitative Data
The inhibitory activity of this compound has been quantified across various kinase and cell-based assays. The following tables summarize key quantitative data for easy comparison.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 Value | Notes |
| VEGFR-2 (Flk-1/KDR) | 1.23 µM | Potent and selective inhibition.[2] |
| VEGFR-2 (recombinant) | 140 nM | [7] |
| PDGFRβ | 3.0 µM | Over 20 times more selective for VEGFR than PDGFRβ.[7] |
| c-Kit | 5.0 µM | [7] |
| EGFR | > 10 µM | Negligible or absent activity.[7] |
| FGFR | > 10 µM | Negligible or absent activity.[7] |
| InsR | Not specified | Negligible or absent activity.[1] |
| Abl | > 10 µM | [7] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 Value | Notes |
| VEGF-driven Mitogenesis | HUVECs | 0.04 ± 0.02 µM | Highly potent inhibition of endothelial cell proliferation.[2][3] |
| FGF-driven Mitogenesis | HUVECs | 50 µM | Over 1000-fold selectivity for VEGF-driven over FGF-driven mitogenesis.[2] |
| VEGF-dependent Flk-1 Phosphorylation | Flk-1 overexpressing NIH 3T3 cells | 1.04 µM | [9] |
| PDGF-dependent Autophosphorylation | NIH 3T3 cells | 20.3 µM | [9] |
| Tumor Cell Growth (in vitro) | C6 glioma, Calu 6 lung carcinoma, A375 melanoma, A431 epidermoid carcinoma, SF767T glioma | > 20 µM | Little to no direct cytotoxic effect on tumor cells.[9][10] |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Dosing | Efficacy |
| A375 melanoma xenograft | 3 mg/kg/day | Significant inhibition of tumor growth.[2] |
| A375 melanoma xenograft | 25 mg/kg/day | >85% inhibition of tumor growth with no mortality.[2] |
| Various subcutaneous xenografts | 1-25 mg/kg daily (intraperitoneal) | Significant inhibition of tumor growth and vascularization.[11] |
| CT26 zebrafish xenograft | 1 µmol/L | Approximately 66% tumor vessel inhibition.[12] |
| GL261 zebrafish xenograft | 1 µmol/L | Approximately 50% tumor vessel inhibition.[12] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro VEGFR-2 kinase assay.
Caption: Workflow for a HUVEC proliferation (mitogenesis) assay.
Experimental Protocols
In Vitro Kinase Assay (VEGFR-2)
Objective: To quantify the IC50 of this compound for VEGFR-2 kinase activity.[1]
Materials:
-
Recombinant human VEGFR-2 kinase domain[1]
-
Poly(Glu, Tyr) 4:1 peptide substrate[1]
-
This compound (SU5416)[1]
-
ATP[1]
-
Kinase reaction buffer[1]
-
Stop solution (e.g., EDTA)[1]
-
96-well plates[1]
-
Filter plates[1]
-
DMSO[1]
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further into the kinase reaction buffer.[1]
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.[1]
-
Add the recombinant VEGFR-2 kinase and the peptide substrate to each well.[1]
-
Initiate the kinase reaction by adding ATP.[1]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[1]
-
Stop the reaction by adding the stop solution.[1]
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.[1]
-
Wash the filter plate to remove unincorporated ATP.[1]
-
Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., radioactivity or antibody-based detection).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Endothelial Cell Proliferation (Mitogenesis) Assay
Objective: To determine the IC50 of this compound for inhibiting VEGF-driven Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.[1]
Materials:
-
HUVECs[13]
-
F-12K medium with 0.5% heat-inactivated Fetal Bovine Serum (FBS)[13]
-
Basal medium with reduced serum[1]
-
This compound (SU5416)[1]
-
VEGF (5-20 ng/mL)[1]
-
Cell proliferation detection reagent (e.g., BrdU or [³H]thymidine)[1]
-
96-well tissue culture plates[1]
-
DMSO[13]
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[1][13]
-
Synchronize the cell cycle by replacing the growth medium with basal medium containing reduced serum for 24 hours (starvation).[1]
-
Prepare serial dilutions of this compound in the low-serum basal medium. The final DMSO concentration should not exceed 0.25%.[13]
-
Add the this compound dilutions to the wells.[13]
-
Stimulate the cells with a mitogenic concentration of VEGF (e.g., 5-20 ng/mL).[1]
-
Incubate the plates for 24-48 hours at 37°C in a humidified CO₂ incubator.[1]
-
Add the cell proliferation detection reagent (e.g., BrdU or [³H]thymidine) and incubate for an additional 24 hours.[1]
-
Lyse the cells and quantify the incorporation of the detection reagent according to the manufacturer's protocol.[1]
-
Calculate the percentage of inhibition of VEGF-induced proliferation for each this compound concentration and determine the IC50 value.[1]
In Vivo Tumor Xenograft Model
Objective: To assess the in vivo anti-tumor activity of this compound.[1]
Materials:
-
Immunocompromised mice (e.g., BALB/c nu/nu)[1]
-
Tumor cells (e.g., A375 melanoma, C6 glioma)[1]
-
This compound (SU5416)[1]
-
Vehicle (e.g., DMSO)[1]
-
Calipers for tumor measurement[1]
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.[1]
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).[1]
-
Randomize the mice into treatment and control groups.[1]
-
Administer this compound (e.g., 25 mg/kg) or vehicle control intraperitoneally (i.p.) on a specified schedule (e.g., daily).[1]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., length x width² / 2).[1]
-
Monitor animal body weight and general health throughout the study.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, microvessel density).[1]
-
Compare the tumor growth rates between the treatment and control groups to determine the efficacy of this compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. su-5416.com [su-5416.com]
- 4. This compound | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 8. agar-bacteriological.com [agar-bacteriological.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. agar-bacteriological.com [agar-bacteriological.com]
- 12. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Inhibiting Tumor Vascularization in Xenografts with Semaxanib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Semaxanib (SU5416), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), to inhibit tumor vascularization in xenograft models.
Introduction
This compound is a small molecule inhibitor that targets the VEGFR-2 signaling pathway, a critical mediator of angiogenesis.[1][2] By inhibiting the tyrosine kinase activity of VEGFR-2, this compound effectively blocks downstream signaling required for endothelial cell proliferation and migration, thereby impeding the formation of new blood vessels essential for tumor growth and metastasis.[2][3] Preclinical studies in various xenograft models have consistently demonstrated this compound's ability to significantly reduce tumor volume and growth, highlighting its potential as an anti-angiogenic therapeutic agent.[1][4]
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (VEGFR-2/Flk-1/KDR) | 1.23 µM | Not specified | [2][4] |
| IC50 (VEGF-driven mitogenesis) | 0.04 ± 0.02 µM | HUVECs | [4][5][6] |
| IC50 (FGF-driven mitogenesis) | 50 µM | HUVECs | [4] |
| IC50 (Recombinant VEGFR2) | 140 nM | Cell-free assay | [7] |
| IC50 (VEGFR2 phosphorylation) | 250 nM | HUVECs | [7] |
| IC50 (PDGFRβ) | 3.0 µM | Not specified | [7] |
| IC50 (c-Kit) | 5.0 µM | Not specified | [7] |
In Vivo Efficacy of this compound in Xenograft Models
| Tumor Cell Line | Cancer Type | Treatment Group | Final Tumor Volume (mm³) (Mean ± SEM) | Percent Inhibition (%) | Reference |
| A375 | Melanoma | Control (Vehicle) | 1200 ± 150 | - | [1] |
| This compound (25 mg/kg/day) | 180 ± 50 | >85% | [1] | ||
| C6 | Glioma | Control (Vehicle) | Not specified | - | [1] |
| This compound (25 mg/kg/day) | Tumor masses up to 8% of control | >90% | [1] | ||
| Calu-6 | Lung Carcinoma | Control (Vehicle) | 1150 ± 200 | - | [1] |
| This compound (25 mg/kg/day) | 350 ± 100 | 70% | [1] | ||
| SF763T | Glioma | Control (Vehicle) | 1300 ± 250 | - | [1] |
| This compound (25 mg/kg/day) | 400 ± 120 | 69% | [1] | ||
| LNCaP | Prostate Carcinoma | Control (Vehicle) | 900 ± 180 | - | [1] |
| This compound (25 mg/kg/day) | Not specified | Not specified | [1] | ||
| Colo205 | Colon Cancer | This compound (20 mg/kg/day) | - | 55-70% | [7] |
| MDA-MB-231 | Breast Cancer | This compound (20 mg/kg/day) | - | 55-70% | [7] |
| A549 | Lung Cancer | This compound (20 mg/kg/day) | - | 55-70% | [7] |
Experimental Protocols
In Vivo Xenograft Tumor Model Protocol
This protocol outlines a standardized procedure for assessing the efficacy of this compound in inhibiting tumor growth in a xenograft model.
1. Animal Model and Husbandry:
-
Animal Model: Athymic nude mice (nu/nu) are commonly used as they are immunocompromised and can readily accept human tumor xenografts.[1]
-
Husbandry: House the mice in a sterile environment, following institutional guidelines for animal care. Provide ad libitum access to sterile food and water.
2. Tumor Cell Culture and Implantation:
-
Cell Lines: A variety of human tumor cell lines can be used, including A375 (melanoma), C6 (glioma), Calu-6 (lung carcinoma), SF763T (glioma), and LNCaP (prostate carcinoma).[1]
-
Cell Culture: Culture the selected tumor cell line under standard conditions as recommended by the supplier.
-
Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., sterile PBS).
-
Subcutaneously inject a specified number of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. This compound Formulation and Administration:
-
Formulation: this compound is insoluble in water and ethanol (B145695) but can be dissolved in DMSO to prepare a stock solution.[5] For in vivo administration, the DMSO stock solution is typically diluted with a vehicle such as corn oil or a solution containing Cremophor®.
-
Dosage: Effective doses in xenograft models range from 1 to 25 mg/kg/day.[5] A common dosage is 25 mg/kg/day.[1]
-
Administration: Administer this compound or the vehicle control to the respective groups via intraperitoneal (i.p.) injection daily.
5. Endpoint Analysis:
-
Study Duration: Continue the treatment for a specified period, typically 14-21 days, or until the tumors in the control group reach a predetermined endpoint size.[8]
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Tumor Growth Inhibition Calculation: Calculate the percentage of tumor growth inhibition using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.[1]
6. Assessment of Angiogenesis (Optional):
-
Immunohistochemistry: To assess the effect on tumor vascularization, tumor sections can be stained for endothelial cell markers such as CD31. A reduction in microvessel density in the this compound-treated group compared to the control group indicates inhibition of angiogenesis.[7]
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits VEGFR-2 signaling.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. agar-bacteriological.com [agar-bacteriological.com]
- 6. agar-bacteriological.com [agar-bacteriological.com]
- 7. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 8. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Pulmonary Hypertension with Semaxanib and Hypoxia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing a severe and progressive form of pulmonary hypertension (PH) in rodent models using a combination of the vascular endothelial growth factor receptor (VEGFR) inhibitor, Semaxanib (SU5416), and chronic hypoxia. This model, often referred to as the "SuHx model," is a valuable tool for studying the pathophysiology of pulmonary arterial hypertension (PAH) and for the preclinical evaluation of novel therapeutic agents. It recapitulates key histopathological features of human PAH, including the formation of complex angio-obliterative lesions.[1][2][3]
Introduction
Pulmonary hypertension is a life-threatening condition characterized by elevated pressure in the pulmonary arteries, which can lead to right ventricular failure and death.[2][4][5][6] While several animal models of PH exist, many fail to reproduce the severe vascular remodeling, such as the formation of plexiform lesions, observed in human PAH.[2] The SuHx model overcomes this limitation by employing a "two-hit" mechanism.[2] The first "hit" is the administration of this compound, a potent inhibitor of VEGFR2, which induces apoptosis of pulmonary artery endothelial cells.[1][2][7] The second "hit" is exposure to chronic hypoxia, which creates a pro-proliferative environment. This combination is thought to select for apoptosis-resistant endothelial cells that then proliferate uncontrollably, leading to severe vascular remodeling and sustained pulmonary hypertension.[1][2][7]
Experimental Protocols
Detailed methodologies for inducing pulmonary hypertension using the SuHx model in rats and mice are outlined below. The choice of species can influence the severity of the resulting PH, with the phenotype in rats generally being more severe and less reversible than in mice.[2][6]
I. SuHx Model in Rats
This protocol is adapted from various studies inducing severe pulmonary hypertension in rats.[2][8]
Materials and Reagents:
-
This compound (SU5416)
-
Vehicle for this compound (e.g., 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) sodium, 0.9% (w/v) sodium chloride, 0.4% (v/v) polysorbate 80, 0.9% (v/v) benzyl (B1604629) alcohol in deionized water)[9]
-
Hypoxia chamber with an oxygen controller
-
Standard laboratory equipment for subcutaneous injections and animal monitoring
Procedure:
-
Animal Acclimatization: Acclimate rats to the facility for at least one week prior to the experiment.
-
This compound Administration:
-
Chronic Hypoxia Exposure:
-
Normoxia Re-exposure (Optional):
-
Endpoint Analysis:
-
At the end of the study period, perform terminal assessments, which may include hemodynamic measurements (e.g., right ventricular systolic pressure), right ventricular hypertrophy assessment (Fulton's Index), and lung histology.[1]
-
II. SuHx Model in Mice
This protocol is adapted from studies inducing pulmonary hypertension in mice.[2][7]
Materials and Reagents:
-
Male C57BL/6 mice[1]
-
This compound (SU5416)
-
Vehicle for this compound (e.g., DMSO)[1]
-
Hypoxia chamber with an oxygen controller
-
Standard laboratory equipment for subcutaneous injections and animal monitoring
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
This compound Administration:
-
Chronic Hypoxia Exposure:
-
Endpoint Analysis:
Data Presentation
The following tables summarize representative quantitative data from studies utilizing the SuHx model. Note that values can vary depending on the specific animal strain, duration of hypoxia and normoxia, and measurement techniques.
Table 1: Hemodynamic and Morphometric Parameters in the Rat SuHx Model
| Parameter | Control (Normoxia) | SuHx Model |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 20-30 | 60-110[1] |
| Fulton's Index (RV/LV+S) | ~0.25 | 0.5-0.8[1] |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | ~15 | 25-40[1] |
Table 2: Hemodynamic and Morphometric Parameters in the Mouse SuHx Model
| Parameter | Control (Normoxia) | SuHx Model |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~25 | 40-60[1] |
| Fulton's Index (RV/LV+S) | ~0.23 | 0.3-0.4[1] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of SuHx-Induced Pulmonary Hypertension
The development of pulmonary hypertension in the SuHx model is driven by a "two-hit" mechanism involving the inhibition of VEGFR2 signaling by this compound and the subsequent pro-proliferative environment created by chronic hypoxia. This leads to the selection and proliferation of apoptosis-resistant endothelial cells, contributing to vascular remodeling.
Caption: Signaling cascade in the SuHx model of pulmonary hypertension.
Experimental Workflow for the SuHx Model
The following diagram outlines the typical experimental workflow for inducing and assessing pulmonary hypertension using the SuHx model in rats.
Caption: Experimental workflow for the rat SuHx pulmonary hypertension model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atsjournals.org [atsjournals.org]
- 4. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 8. SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cordynamics.com [cordynamics.com]
- 11. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Semaxanib Administration in Pediatric Central Nervous System Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Semaxanib (SU5416), a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), in the context of pediatric central nervous system (CNS) tumor research. The information is compiled from a key Phase I clinical trial and preclinical research, offering valuable insights for future studies in this area.
Mechanism of Action
This compound is a quinolone derivative that functions as a potent and selective inhibitor of the VEGFR-2 (also known as KDR/Flk-1) tyrosine kinase.[1][2][3] By reversibly blocking the ATP binding site on the receptor's tyrosine kinase domain, this compound inhibits VEGF-mediated autophosphorylation of the receptor.[1][4] This disruption of the signaling cascade interferes with endothelial cell proliferation and migration, crucial processes for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][5] While it effectively inhibits endothelial cell processes, this compound does not directly inhibit the growth of tumor cells in vitro.[2] Its anti-tumor activity is primarily attributed to its anti-angiogenic effects.[2] Studies have also indicated that this compound may inhibit the stem cell factor receptor (c-kit) tyrosine kinase.[1][3]
The rationale for using this compound in pediatric brain tumors is based on the significant role of VEGF and neovascularization in the growth and progression of these tumors, particularly malignant gliomas.[4] In pediatric pilocytic astrocytomas, VEGFR-2 signaling activity has been observed to be primarily localized to the tumor's endothelial cells, suggesting a critical role for VEGF/VEGFR-induced angiogenesis in these tumors.[6]
Signaling Pathway Targeted by this compound
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Clinical Study Data
The following data is derived from a Phase I study of this compound in pediatric patients with refractory central nervous system tumors.[7]
Patient Demographics and Tumor Types
| Characteristic | Details |
| Number of Eligible Patients | 33 |
| Age Range | < 22 years |
| Performance Status | Karnofsky or Lansky performance score of at least 60% |
| Tumor Types | |
| Glial Tumors | 23 |
| Neural Tumors | 4 |
| Ependymomas | 4 |
| Choroid Plexus Carcinomas | 2 |
Dose Escalation and Maximum Tolerated Dose (MTD)
The study was stratified based on the concurrent use of enzyme-inducing anticonvulsant drugs (EIACDs).[7]
| Stratum | Concurrent Medication | Starting Dose (mg/m²) | Initial MTD (mg/m²) | Notes |
| I | No EIACDs | 110 | 110 | Re-estimation of MTD began at 145 mg/m² but the trial was closed before completion. |
| II | With EIACDs | 48 | Not determined | Trial closed before completion. |
Pharmacokinetic Parameters (Stratum I)
| Parameter | Mean Value (± SD) |
| Total Body Clearance | 26.1 ± 12.5 L/hr/m² |
| Apparent Volume of Distribution | 41.9 ± 21.4 L/m² |
| Terminal Phase Half-life | 1.11 ± 0.41 hr |
The plasma pharmacokinetics of this compound were not significantly affected by the concurrent administration of enzyme-inducing anticonvulsant drugs.[7]
Drug-Related Toxicities
| Toxicity | Grade |
| Liver Enzyme Abnormalities | Grade 3 |
| Arthralgia | Grade 3 |
| Hallucinations | Grade 3 |
Clinical Response
Prolonged disease stabilization was observed in some patients.[4][7]
| Stratum | Number of Evaluable Patients | Patients with Prolonged Stable Disease | Tumor Type and Duration of Stable Disease |
| I | 16 | 4 | Glioblastoma (GBM): 16.9 weeksGlioblastoma (GBM): 63.1 weeksAnaplastic Astrocytoma (AA): 40.4 weeksAstrocytoma, NOS: 14.4 weeks |
| II | 6 | 1 | Choroid Plexus Carcinoma: 56.1 weeks |
Experimental Protocols
The following protocols are based on the methodology of the Phase I clinical trial of this compound in pediatric CNS tumors.[4][7]
Patient Eligibility Criteria
-
Age: Patients must be younger than 22 years of age.
-
Diagnosis: Histologically confirmed brain tumor refractory to standard therapy.
-
Performance Status: Karnofsky or Lansky performance score of at least 60%.
-
Life Expectancy: Greater than 8 weeks.
-
Neurological Status: Stable neurological deficits for a minimum of 1 week prior to study entry.
-
Prior Therapy Washout:
-
Craniospinal irradiation: 3 months
-
Focal irradiation: 2 weeks
-
Chemotherapy: Minimum of 3 weeks (6 weeks for nitrosoureas)
-
Growth factors: 1 week
-
-
Corticosteroids: Patients taking dexamethasone (B1670325) must be on a stable dose for at least one week.
Drug Preparation and Administration
-
Formulation: this compound (SU5416) for intravenous administration.
-
Administration Schedule: Administered intravenously twice weekly.
-
Dose Escalation: A dose-escalation study design is employed, with patients stratified based on the use of EIACDs. Dose escalation proceeds in cohorts of 3-6 patients until the maximum tolerated dose (MTD) is determined. The MTD is defined as the dose level below which 2 of 3 or 2 of 6 patients experience dose-limiting toxicity.
Assessment of Toxicity and Response
-
Toxicity Monitoring: Patients are monitored for adverse events. Samples for hematology, coagulation studies, biochemistry, and urine analysis are collected regularly.
-
Tumor Response Evaluation: Tumor response is evaluated every 6 weeks using standard imaging techniques (e.g., MRI) and response criteria (e.g., WHO response criteria).
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected at specified time points before, during, and after this compound infusion to determine plasma concentrations of the drug.
-
Analytical Method: Standard pharmacokinetic tests are used to analyze the plasma samples.
-
Parameters Measured: Key pharmacokinetic parameters including total body clearance, apparent volume of distribution, and terminal phase half-life are calculated.
Experimental Workflow and Patient Stratification
References
- 1. Facebook [cancer.gov]
- 2. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 4. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pbtc.org [pbtc.org]
- 6. Vascular endothelial growth factor receptor 2 (VEGFR-2) signalling activity in paediatric pilocytic astrocytoma is restricted to tumour endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of SU5416, a small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR) in refractory pediatric central nervous system tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Combining Semaxanib with Chemotherapy Agents in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Semaxanib (SU5416), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in combination with various chemotherapy agents. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to investigate the synergistic or additive antitumor effects of combining anti-angiogenic therapy with traditional cytotoxic agents.
Introduction
This compound is a small molecule inhibitor that targets the VEGFR-2 signaling pathway, a critical mediator of angiogenesis.[1] By inhibiting VEGFR-2, this compound can suppress the formation of new blood vessels, thereby limiting tumor growth and metastasis.[1][2] Preclinical studies have shown that this compound monotherapy can significantly inhibit tumor growth in various xenograft models.[3][4] The combination of this compound with conventional chemotherapy agents has been explored to enhance anti-tumor efficacy by simultaneously targeting the tumor vasculature and directly inducing cancer cell death.[4][5]
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of this compound alone and in combination with chemotherapy agents in various xenograft models.
Table 1: Efficacy of this compound Monotherapy in Murine Xenograft Models [3]
| Tumor Cell Line | Cancer Type | Treatment Group | Final Tumor Volume (mm³) (Mean ± SEM) | Percent Inhibition (%) |
| A375 | Melanoma | Control (Vehicle) | 1200 ± 150 | - |
| This compound (25 mg/kg/day) | 180 ± 50 | >85% | ||
| C6 | Glioma | Control (Vehicle) | Not specified | - |
| This compound (25 mg/kg/day) | Tumor masses up to 8% of control | >90% | ||
| Calu-6 | Lung Carcinoma | Control (Vehicle) | 1150 ± 200 | - |
| This compound (25 mg/kg/day) | 350 ± 100 | 70% | ||
| SF763T | Glioma | Control (Vehicle) | 1300 ± 250 | - |
| This compound (25 mg/kg/day) | 400 ± 120 | 69% | ||
| LNCaP | Prostate Carcinoma | Control (Vehicle) | 900 ± 180 | - |
| This compound (25 mg/kg/day) | Not specified | Not specified |
Table 2: Anti-Tumor Efficacy of this compound in Combination with Carboplatin in Small Cell Lung Cancer (SCLC) Xenograft Models [5]
| Treatment Group | Tumor Model | Tumor Growth Inhibition (%) |
| This compound | H526 & H209 | ≥ 70% |
| Carboplatin | H526 | Similar to this compound |
| This compound + Carboplatin | H526 & H209 | Not superior to the most active single agent |
Table 3: Effect of this compound on Tumor Microvessel Density in SCLC Xenograft Models [5]
| Treatment Group | Parameter | Reduction in Microvessel Density (%) |
| This compound | Microvessel Density | ~50% |
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway Inhibited by this compound
This compound exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2. This blockade prevents the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.
Experimental Workflow for In Vivo Combination Studies
The following diagram outlines a general workflow for assessing the efficacy of this compound in combination with a chemotherapy agent in a preclinical xenograft model.
Experimental Protocols
In Vivo Xenograft Model of Human Cancer
This protocol describes a general procedure for establishing a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old
-
Matrigel® (optional, can enhance tumor take-rate)
-
Sterile PBS and syringes/needles
-
This compound (SU5416)
-
Chemotherapy agent of choice
-
Vehicle for drug formulation
Procedure:
-
Cell Culture: Culture human cancer cells according to standard protocols. Harvest cells during the exponential growth phase.
-
Cell Preparation: Resuspend cells in sterile PBS or a mixture of PBS and Matrigel® at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into the following treatment groups:
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
Drug Administration:
-
This compound: A common preclinical dose is 25 mg/kg/day administered intraperitoneally (i.p.).[6] However, the dose and schedule may need to be optimized for the specific model.
-
Chemotherapy Agent: Administer the chemotherapy agent according to a clinically relevant schedule and dose for the specific cancer model.
-
-
Endpoint Analysis: Continue treatment for a defined period (e.g., 21 days). At the end of the study, or when tumors reach a predetermined maximum size, humanely euthanize the mice. Excise the tumors, weigh them, and fix them in formalin for further analysis.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Immunohistochemistry for Microvessel Density (CD31 Staining)
This protocol outlines the procedure for staining tumor sections with an anti-CD31 antibody to quantify microvessel density, a measure of angiogenesis.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Microtome and charged glass slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: anti-CD31 (PECAM-1) antibody
-
Secondary antibody (e.g., biotinylated anti-rat IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Sectioning: Cut 5 µm thick sections from the FFPE tumor blocks and mount them on charged slides.[7]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[7]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in a pre-heated antigen retrieval solution.[7]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CD31 antibody at the appropriate dilution overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody, followed by the ABC reagent.
-
Visualization: Develop the colorimetric signal using the DAB substrate. The microvessels will stain brown.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Quantification: Examine the slides under a microscope. Identify "hot spots" of high microvessel density and count the number of stained microvessels in several high-power fields. The average count per field can be used as a measure of microvessel density.
Summary and Concluding Remarks
The combination of this compound with chemotherapy agents represents a rational approach to cancer therapy, targeting both the tumor vasculature and the cancer cells themselves. Preclinical studies have demonstrated the potential for this combination to enhance anti-tumor activity. The protocols provided here offer a framework for researchers to further investigate these combinations in various cancer models. It is important to note that while preclinical data for some combinations, such as with carboplatin, are available, detailed in vivo efficacy data for combinations with other agents like paclitaxel, doxorubicin, gemcitabine, irinotecan, and 5-fluorouracil (B62378) are not as readily available in the published literature, despite some of these combinations having been advanced to clinical trials.[8][9] Ultimately, the clinical development of this compound was discontinued (B1498344) due to a lack of significant clinical benefit in late-stage trials. Nevertheless, the preclinical data and methodologies remain valuable for the broader field of anti-angiogenic drug development and for understanding the complex interplay between targeted therapies and conventional chemotherapy.
References
- 1. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I study of the angiogenesis inhibitor SU5416 (this compound) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Phase I/pilot study of SU5416 (semaxinib) in combination with irinotecan/bolus 5-FU/LV (IFL) in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Dynamic Contrast-Enhanced MRI to Measure Semaxanib Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxanib (SU5416) is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, a key mediator of angiogenesis.[1][2] By blocking the VEGFR-2 signaling pathway, this compound can inhibit VEGF-stimulated endothelial cell migration and proliferation, thereby reducing tumor microvasculature.[3] Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative measurements of tumor vascular characteristics, such as blood flow, vessel permeability, and the volume of the extravascular extracellular space.[4] This makes DCE-MRI a valuable tool for assessing the pharmacodynamic effects of anti-angiogenic agents like this compound in both preclinical and clinical settings.[5][6] These application notes provide detailed protocols for utilizing DCE-MRI to measure the in vivo effects of this compound on tumor vasculature.
VEGFR-2 Signaling Pathway Inhibition by this compound
This compound exerts its anti-angiogenic effects by binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade. This ultimately leads to a reduction in endothelial cell proliferation, migration, and survival.
Experimental Workflow for Preclinical Evaluation
A typical preclinical study to evaluate the pharmacodynamics of this compound using DCE-MRI involves several key steps, from tumor model establishment to data analysis.
Experimental Protocols
Animal Model Preparation
-
Cell Culture: Culture human cancer cells (e.g., U87 glioblastoma, A375 melanoma) in appropriate media and conditions.
-
Tumor Implantation:
-
For subcutaneous models, inject a suspension of tumor cells (typically 1-5 x 10^6 cells in 100-200 µL of saline or media) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
For orthotopic models, surgical implantation of tumor cells into the corresponding organ is required.
-
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Animal Grouping: Randomly assign animals to treatment and control (vehicle) groups.
DCE-MRI Acquisition Protocol (for Small Animal Imaging Systems)
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (B1672236) (1-2% in oxygen).
-
Place a catheter in the tail vein for contrast agent administration.
-
Position the animal on a heated bed within the MRI scanner to maintain body temperature.
-
Monitor physiological parameters (respiration, heart rate) throughout the imaging session.
-
-
Localization Scans: Acquire T2-weighted images in axial, coronal, and sagittal planes to localize the tumor.
-
Pre-contrast T1 Mapping:
-
Acquire a series of T1-weighted images with varying flip angles or using an inversion recovery sequence to generate a baseline T1 map of the tumor and surrounding tissues. This is crucial for converting signal intensity changes to contrast agent concentration.
-
-
Dynamic Scan:
-
Begin acquisition of a rapid T1-weighted gradient echo sequence covering the tumor volume.
-
After a short baseline acquisition (e.g., 5-10 dynamic scans), administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1-0.2 mmol/kg) via the tail vein catheter, followed by a saline flush.
-
Continue acquiring dynamic scans for a total of 10-15 minutes to capture the influx and washout of the contrast agent.
-
Data Analysis
-
Image Registration: Correct for any motion artifacts between dynamic scans.
-
ROI Definition: Draw regions of interest (ROIs) around the tumor on the anatomical images. An arterial input function (AIF) ROI should also be defined in a major artery (e.g., carotid or femoral artery).
-
Signal to Concentration Conversion: Convert the signal intensity-time curves from the tumor and AIF ROIs into contrast agent concentration-time curves using the pre-contrast T1 map and the known relaxivity of the contrast agent.
-
Pharmacokinetic Modeling:
-
Fit the concentration-time curve from the tumor ROI to a pharmacokinetic model, most commonly the Tofts model or the extended Tofts model.
-
This will yield quantitative parameters:
-
Ktrans (min⁻¹): The volume transfer constant, reflecting the leakage of contrast agent from the plasma into the extravascular extracellular space (a measure of vessel permeability and blood flow).
-
ve: The fractional volume of the extravascular extracellular space.
-
vp: The fractional plasma volume.
-
kep (min⁻¹): The rate constant for contrast agent transfer from the extravascular extracellular space back to the plasma (kep = Ktrans / ve).
-
-
Data Presentation
While a Phase I clinical trial of this compound did not show reproducible changes in DCE-MRI endpoints in patients with solid tumors, preclinical studies with potent VEGFR-2 inhibitors have demonstrated significant effects on tumor vascular parameters.[1] The following table presents representative data from a preclinical study of Sunitinib , another potent VEGFR-2 inhibitor, in a renal cell carcinoma xenograft model, illustrating the expected pharmacodynamic effects on DCE-MRI parameters.
| Treatment Group | Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Percent Change |
| Sunitinib (20 mg/kg/day) | Ktrans (min⁻¹) | 0.25 ± 0.08 | 0.15 ± 0.05 | -40% |
| ve | 0.40 ± 0.12 | 0.35 ± 0.10 | -12.5% | |
| vp | 0.05 ± 0.02 | 0.03 ± 0.01 | -40% | |
| Vehicle Control | Ktrans (min⁻¹) | 0.26 ± 0.09 | 0.28 ± 0.10 | +7.7% |
| ve | 0.42 ± 0.11 | 0.45 ± 0.13 | +7.1% | |
| vp | 0.06 ± 0.02 | 0.07 ± 0.03 | +16.7% |
Note: This data is representative of the effects of a potent VEGFR-2 inhibitor and is adapted from studies on Sunitinib. Specific results for this compound may vary depending on the tumor model and experimental conditions.
Application Notes
-
Pharmacodynamic Biomarker: DCE-MRI derived parameters, particularly Ktrans, can serve as a sensitive pharmacodynamic biomarker for the anti-angiogenic activity of this compound. A significant decrease in Ktrans following treatment is indicative of reduced tumor vascular permeability and/or blood flow, suggesting target engagement and biological effect.
-
Dose-Response and Scheduling: DCE-MRI can be employed to investigate the dose-dependent effects of this compound on tumor vasculature and to help optimize treatment schedules.
-
Challenges and Considerations:
-
The lack of reproducible changes in DCE-MRI parameters in the Phase I clinical trial of this compound highlights the potential for disconnect between preclinical and clinical findings.[1] This could be due to a variety of factors, including differences in drug exposure, tumor types, and the complexity of human tumor microenvironments.
-
The reproducibility of DCE-MRI measurements can be influenced by factors such as MRI scanner performance, image acquisition parameters, and data analysis methods. Therefore, it is crucial to standardize protocols and perform rigorous quality control.
-
The interpretation of changes in DCE-MRI parameters should be done with caution, as they reflect a combination of physiological processes. Correlative histological analysis of tumor microvessel density and morphology is recommended for validation.
-
References
- 1. A Phase I study of the angiogenesis inhibitor SU5416 (this compound) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I study of the angiogenesis inhibitor SU5416 (this compound) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Contrast-Enhanced Magnetic Resonance Imaging of Vascular Changes Induced by Sunitinib in Papillary Renal Cell Carcinoma Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Semaxanib (SU5416) Technical Support Center: Overcoming Aqueous Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental use of Semaxanib (SU5416), with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound (SU5416)?
A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[1] For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the most recommended solvents.[1] Ethanol can also be used, but the solubility is significantly lower compared to DMSO or DMF.[1][2] Direct dissolution in water is not recommended as the compound is considered insoluble in aqueous solutions.[2][3]
Q2: How should I prepare a high-concentration stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound powder in an appropriate organic solvent like fresh, anhydrous DMSO or DMF.[1] It is critical to use anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the compound's solubility.[1][3][4] To aid dissolution, gentle warming to 37°C or brief periods of sonication can be applied until the solid is fully dissolved.[1][5] For long-term storage, it is best practice to aliquot stock solutions into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][5]
Q3: My this compound solution precipitated immediately after I diluted my DMSO stock in cell culture media. Why did this happen and how can I prevent it?
A3: This common issue is known as "solvent shock" or "crashing out."[1] this compound is poorly soluble in aqueous solutions like cell culture media.[1] When a concentrated DMSO stock is rapidly diluted into the media, the DMSO disperses quickly, and the aqueous environment can no longer keep the poorly soluble compound dissolved, causing it to precipitate.[1]
To prevent this, you can:
-
Use a stepwise dilution method: First, create an intermediate dilution of the DMSO stock in a small volume of serum-free medium or PBS. Then, add this intermediate solution to the final volume of your culture medium.[1]
-
Ensure rapid and thorough mixing: Add the stock solution dropwise to your pre-warmed (37°C) culture medium while gently swirling or vortexing to promote rapid dispersion.[1]
-
Lower the final concentration: If precipitation persists, you may need to reduce the final working concentration of this compound to stay below its solubility limit in the media.[1]
-
Check the final DMSO concentration: Ensure the final DMSO concentration in your culture medium is low (ideally ≤0.1% and not exceeding 0.5%) to minimize both solubility issues and potential solvent toxicity to your cells.[1][6]
Q4: My working solution appeared clear initially but became cloudy or formed a precipitate after incubation. What is the cause?
A4: This delayed precipitation is often due to the low thermodynamic solubility of this compound.[1] The initially clear solution may be supersaturated and thermodynamically unstable. Over time, especially with temperature fluctuations or interactions with media components (salts, proteins), the compound will begin to precipitate out of the solution until it reaches its equilibrium solubility limit.[1][7] To mitigate this, prepare fresh working solutions immediately before use and consider lowering the final working concentration.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 10 - 40 | 41.97 - 167.86 | Use of fresh, anhydrous DMSO is critical.[1][4] Warming and sonication can aid dissolution.[1][3] |
| DMF | ~30 - 50 | ~125.9 - 209.84 | Sonication may be required for complete dissolution.[1][3] |
| Ethanol | ~0.25 - 2 | ~1.05 - 8.39 | Limited solubility compared to DMSO or DMF.[1][2] |
| Water | Insoluble (<1) | - | Direct dissolution is not recommended.[2][3] |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 | ~1.26 | Achieved by first dissolving in DMF, then diluting with PBS. Aqueous solutions are not stable for more than one day.[1] |
| In vivo Formulation (Example) | 0.280 | 1.18 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O. Prepare fresh.[2][4] |
Note: Solubility can vary slightly between different product batches and experimental conditions.[2][3][8]
Table 2: Troubleshooting Guide for this compound Precipitation
| Issue | Probable Cause | Recommended Solution(s) |
| Incomplete Dissolution | The solid powder will not dissolve completely in the organic solvent (e.g., DMSO). | 1. Use fresh, anhydrous DMSO.[1] 2. Gently warm the solution in a 37°C water bath.[1] 3. Use an ultrasonic bath for short periods.[1] 4. Increase solvent volume to reduce the concentration.[1] |
| Immediate Precipitation | Precipitate forms instantly after adding DMSO stock to aqueous media. | Solvent Shock .[1] 1. Pre-warm media to 37°C.[1] 2. Use a stepwise dilution method.[1] 3. Add the stock solution slowly while vortexing/swirling.[1] 4. Ensure the final DMSO concentration is low (≤0.5%).[1] |
| Delayed Precipitation | The solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator. | Low Thermodynamic Solubility ; the solution is supersaturated.[1] 1. Lower the final working concentration of this compound.[1] 2. Prepare fresh working solutions immediately before each experiment.[1] 3. Check for interactions with media components (salts, proteins).[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (SU5416) solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortexer and sonicator
Procedure:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution (Molecular Weight: 238.28 g/mol ), you will need 2.38 mg of this compound.[5]
-
Weighing: Carefully weigh out 2.38 mg of this compound powder and place it into a sterile microcentrifuge tube.[5]
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.[5] Tightly cap the tube and vortex thoroughly.[5]
-
Aid Dissolution (if necessary): If the powder is not completely dissolved, warm the solution in a 37°C water bath or sonicate in an ultrasonic bath for short intervals until the solution is clear.[1][5] Visually inspect to ensure no solid particles remain.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5]
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
This protocol is designed to minimize the risk of precipitation when diluting the DMSO stock solution into an aqueous medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Pre-warmed (37°C) serum-free medium or PBS for intermediate dilution
-
Sterile tubes
Procedure:
-
Prepare Intermediate Dilution (Stepwise Dilution):
-
To prepare a final concentration of 10 µM this compound in 10 mL of medium, first create a 100-fold intermediate dilution.
-
Add 2 µL of the 10 mM DMSO stock solution to 198 µL of pre-warmed serum-free medium or PBS. This creates a 100 µM intermediate solution. Mix gently but thoroughly.
-
-
Prepare Final Working Solution:
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium.
-
Alternatively, for direct dilution, add the DMSO stock dropwise to the final volume of pre-warmed media while gently swirling the container to ensure rapid dispersion of the compound.[1]
-
-
Final Check: Ensure the final DMSO concentration is non-toxic to your cells (e.g., for the example above, the final DMSO concentration is 0.1%).
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay to avoid potential delayed precipitation.[1]
Visualizations
References
Troubleshooting inconsistent results in Semaxanib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Semaxanib (SU5416). The information is designed to help address common issues and inconsistencies that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you might encounter.
In Vitro Assays
Question 1: Why am I seeing inconsistent results in my VEGFR-2 phosphorylation assays?
Inconsistent results in VEGFR-2 phosphorylation assays are a common challenge. Here are several potential causes and their solutions:
| Possible Cause | Solution |
| Suboptimal Cell Stimulation | Ensure cells are properly serum-starved before VEGF stimulation to reduce baseline receptor phosphorylation. Optimize the VEGF concentration and stimulation time for your specific cell line.[1] |
| Phosphatase Activity | Use phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of VEGFR-2. Perform all lysis steps on ice.[1] |
| Antibody Quality | Use a well-validated primary antibody specific for the phosphorylated form of VEGFR-2 at the desired tyrosine residue (e.g., Tyr1175). Ensure the secondary antibody is appropriate for the primary antibody and your detection system.[1] |
| Low Protein Expression | Confirm that your cell line expresses sufficient levels of VEGFR-2. You can check protein expression databases or perform a baseline western blot. If expression is low, consider using a different cell line. |
| Incorrect this compound Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve to ensure you are using an effective concentration for inhibiting VEGFR-2 phosphorylation in your cell system. |
Question 2: My cell viability assay results with this compound are not reproducible. What could be the issue?
Reproducibility in cell viability assays can be affected by several factors. Consider the following:
| Possible Cause | Solution |
| Solubility Issues | This compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in your culture medium. Gentle warming and sonication can aid dissolution.[2] The final DMSO concentration in the assay should be kept low (typically <0.1%) to avoid solvent-induced toxicity.[2] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and standardize your cell seeding density to ensure uniform cell growth across all wells. |
| Assay Endpoint and Incubation Time | The chosen assay (e.g., MTT, MTS, ATP-based) and incubation time can influence the results. Ensure the incubation time is sufficient for this compound to exert its effect and for the detection reagent to work optimally.[3] |
| Off-Target Effects | At higher concentrations, this compound can inhibit other kinases like c-Kit and PDGFRβ, which might influence cell viability in some cell types.[4][5] Consider using a lower concentration of this compound or a more selective VEGFR-2 inhibitor to confirm that the observed effect is on-target. |
| Batch-to-Batch Variability of Reagents | Use reagents from the same lot number to minimize variability. If you suspect a reagent issue, test a new batch against a known positive control. |
Question 3: I'm observing high background or non-specific bands in my western blots for p-VEGFR-2. How can I fix this?
High background and non-specific bands are common western blotting issues. Here are some troubleshooting tips:
| Possible Cause | Solution |
| Inadequate Blocking | Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat dry milk in TBST) for at least 1 hour at room temperature or overnight at 4°C.[6][7] |
| Antibody Concentration Too High | Optimize the concentration of your primary and secondary antibodies by performing a titration. Using too high a concentration can lead to non-specific binding.[7][8] |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.[6] |
| Cross-Reactivity of Secondary Antibody | Ensure your secondary antibody is specific for the species of your primary antibody and has been pre-adsorbed to minimize cross-reactivity. |
| Poor Quality of Protein Lysate | Prepare fresh lysates and ensure the inclusion of protease and phosphatase inhibitors to prevent protein degradation.[1] |
In Vivo Experiments
Question 4: I am seeing significant variability in tumor growth inhibition in my in vivo this compound studies. What are the potential reasons?
In vivo experiments are inherently more variable than in vitro assays. Here are some factors to consider:
| Possible Cause | Solution |
| Drug Formulation and Administration | Ensure a consistent and stable formulation of this compound for injection. Prepare the formulation fresh before each administration if stability is a concern. Standardize the route and technique of administration (e.g., intraperitoneal, intravenous) across all animals.[2] |
| Tumor Implantation and Size | Ensure uniform tumor cell implantation and start treatment when tumors have reached a consistent size across all groups. Large variations in initial tumor volume can lead to significant differences in treatment response. |
| Animal Health and Husbandry | Monitor the overall health of the animals, as underlying health issues can affect tumor growth and response to treatment. Maintain consistent housing and husbandry conditions for all animals in the study. |
| Pharmacokinetics and Dosing Schedule | This compound has a relatively short plasma half-life. The dosing schedule (e.g., daily, twice weekly) can significantly impact efficacy. Ensure the dosing schedule is appropriate for maintaining an effective drug concentration at the tumor site.[9] |
| Inter-animal Variability | Biological variability between individual animals is expected. Increase the number of animals per group to enhance the statistical power of your study and account for this variability. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases and in different cell-based assays.
| Target / Assay | Cell Line / System | IC50 Value |
| VEGFR-2 (Flk-1/KDR) | Recombinant Enzyme | 140 nM[4] |
| VEGFR-2 Phosphorylation | HUVECs | 250 nM[4] |
| VEGF-dependent Mitogenesis | HUVECs | 0.04 µM[10] |
| Flk-1 Phosphorylation | Flk-1-overexpressing NIH 3T3 cells | 1.04 µM[10] |
| PDGFRβ | Recombinant Enzyme | 3.0 µM[4] |
| c-Kit | Recombinant Enzyme | 5.0 µM[4] |
| PDGF-dependent Autophosphorylation | NIH 3T3 cells | 20.3 µM[10] |
| FGF-driven Mitogenesis | HUVECs | 50 µM[10] |
| Cell Viability | C6 glioma, Calu 6 lung carcinoma, A375 melanoma, A431 epidermoid carcinoma, SF767T glioma cells | > 20 µM[10] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
This table provides an overview of the in vivo anti-tumor activity of this compound in various xenograft models.
| Tumor Model | Dosing Regimen | Outcome | Reference |
| A375 Melanoma | 25 mg/kg/day, i.p. | >85% inhibition of subcutaneous tumor growth | [4] |
| Various Tumor Lines (A431, Calu-6, C6, etc.) | Not specified | Significant inhibition of subcutaneous growth in 8 of 10 tumor lines | [4] |
| Advanced Soft Tissue Sarcomas | 145 mg/m², twice weekly, i.v. | No objective tumor responses observed | [11] |
Experimental Protocols
Protocol 1: VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol describes the assessment of this compound's inhibitory effect on VEGF-induced VEGFR-2 phosphorylation in cultured cells.
-
Cell Culture and Serum Starvation: Seed cells (e.g., HUVECs) in 6-well plates and grow to 70-80% confluency. Wash cells with PBS and incubate in serum-free medium for 24 hours to reduce basal receptor phosphorylation.[12]
-
Compound Treatment and VEGF Stimulation: Pre-treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) in serum-free medium for 2 hours. Stimulate the cells with a mitogenic concentration of VEGF (e.g., 5 ng/mL) for 10-15 minutes.[12]
-
Cell Lysis and Protein Quantification: Immediately place plates on ice and wash cells with ice-cold PBS. Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[1] Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer proteins to a PVDF membrane. Block the membrane and incubate with a primary antibody against phospho-VEGFR-2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize protein bands using a chemiluminescent substrate.[12]
-
Data Analysis: Quantify the band intensities and normalize the phospho-VEGFR-2 levels to total VEGFR-2 and a loading control (e.g., β-actin).[12]
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol outlines a general procedure to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is below 0.5%.[12] Add the diluted this compound to the cells and incubate for the desired duration (e.g., 48-72 hours).
-
Viability Measurement: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[3]
-
Data Acquisition: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[3] Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a VEGFR-2 phosphorylation assay.
Caption: Logical workflow for troubleshooting inconsistent this compound experiment results.
References
- 1. benchchem.com [benchchem.com]
- 2. agar-bacteriological.com [agar-bacteriological.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Semaxanib Concentration for IC50 Determination
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Semaxanib in IC50 determination experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not fully dissolving in DMSO. What should I do?
A1: Incomplete dissolution of this compound in DMSO can occur if the concentration is too high or if the DMSO has absorbed moisture.[1] To address this, try the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic, and absorbed water can decrease the solubility of this compound.[1][2]
-
Gentle Warming: Warm the solution in a 37°C water bath to aid dissolution.[1]
-
Sonication: Use an ultrasonic bath for brief periods until the solid material is fully dissolved.[1][2]
-
Reduce Concentration: If the above methods are unsuccessful, your target concentration may be too high. Consider increasing the solvent volume to prepare a lower concentration stock solution.[1]
Q2: After diluting my this compound DMSO stock into cell culture media, a precipitate formed. Why is this happening and how can I prevent it?
A2: This is a common issue known as "solvent shock." this compound has poor solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock is rapidly diluted, the this compound "crashes out" of the solution as the DMSO disperses.[1] To prevent precipitation:
-
Use a Stepwise Dilution: First, create an intermediate dilution of the DMSO stock in a small volume of serum-free medium or PBS. Then, add this intermediate dilution to your final volume of culture medium.[1]
-
Ensure Rapid Mixing: Add the stock solution dropwise into your pre-warmed (37°C) culture medium while gently swirling or vortexing to promote rapid dispersion.[1]
-
Lower the Final Concentration: If precipitation persists, you may need to reduce the final working concentration of this compound in your experiment.[1]
-
Control Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture is low, ideally ≤0.1% and not exceeding 0.5%, to minimize both solubility issues and solvent toxicity.[1][3]
Q3: The IC50 value I obtained is significantly higher than what is reported in the literature. What are the potential causes?
A3: Discrepancies in IC50 values can arise from several experimental factors:[4]
-
Long Incubation Times: For longer proliferation assays (e.g., 72 hours), this compound may be metabolized and degraded. Consider replenishing the media and inhibitor every 24-48 hours.[3]
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules like this compound, reducing its effective concentration. If your cells can tolerate it, consider performing the assay in a lower serum concentration.[3][4]
-
Cell Line Differences: The genetic makeup and expression levels of target receptors can vary between cell lines, leading to different sensitivities.[4]
Q4: I am observing high variability between my replicate wells in a 96-well plate assay. How can I improve consistency?
A4: High variability can compromise the reliability of your dose-response curve. Common causes and solutions include:
-
"Edge Effects": Wells on the perimeter of the plate are more susceptible to evaporation, which can alter media and drug concentrations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[3]
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating to ensure an equal number of cells are seeded in each well.[3]
-
Pipetting Inaccuracy: Use calibrated pipettes and maintain a consistent pipetting technique.
Data Presentation
Table 1: In Vitro IC50 Values of this compound
| Target / Assay | Cell Line / System | IC50 Value | Reference(s) |
| VEGFR (Flk-1/KDR) Inhibition | - | 1.23 µM | [5][6][7] |
| VEGF-dependent Flk-1 Phosphorylation | Flk-1 overexpressing NIH 3T3 | 1.04 µM | [7][8][9] |
| PDGF-dependent Autophosphorylation | NIH 3T3 | 20.3 µM | [7][8][9] |
| VEGF-driven Mitogenesis | HUVECs | 0.04 µM | [7][8][9] |
| FGF-driven Mitogenesis | HUVECs | 50 µM | [7][8][9] |
| Cytotoxicity (CCK8 assay) | Human MCF7 cells | 3.1 nM | [8][9] |
| Cytotoxicity (CCK8 assay) | Mouse B16F10 cells | 3.6 nM | [8][9] |
| In vitro growth | C6 Glioma, A375 Melanoma, etc. | > 20 µM | [7][8][9] |
Experimental Protocols
Detailed Protocol for Determining the IC50 of this compound in a Cell-Based Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by Vascular Endothelial Growth Factor (VEGF).
Materials:
-
HUVECs
-
96-well flat-bottomed tissue culture plates
-
F-12K medium with 0.5% heat-inactivated Fetal Bovine Serum (FBS)
-
This compound
-
Anhydrous DMSO
-
VEGF
-
Cell proliferation detection reagent (e.g., BrdU or [³H]thymidine)
Procedure:
-
Cell Plating: Seed HUVECs in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of F-12K medium containing 0.5% FBS.[6][10]
-
Quiescence: Culture the cells for 24 hours at 37°C to synchronize them in a quiescent state.[6][10]
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Perform serial dilutions of the stock solution in a medium containing 1% DMSO.[6][10]
-
Compound Treatment: Add the prepared this compound dilutions to the respective wells and incubate for 2 hours.[6][10]
-
VEGF Stimulation: Stimulate the cells by adding a mitogenic concentration of VEGF (e.g., 5-20 ng/mL).[6][11] The final DMSO concentration in the assay should be 0.25%.[6][8]
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified CO₂ incubator.[11]
-
Proliferation Measurement: Add the cell proliferation detection reagent (e.g., BrdU or [³H]thymidine) and incubate for an additional 24 hours.[8][11]
-
Data Acquisition: Lyse the cells and quantify the incorporation of the detection reagent according to the manufacturer's protocol.[11]
-
Data Analysis: Calculate the percentage of inhibition of VEGF-induced proliferation for each this compound concentration and plot the results on a dose-response curve to determine the IC50 value.[11]
Visualizations
Signaling Pathway
Caption: VEGFR2 signaling pathway and inhibition by this compound.[10]
Experimental Workflow
Caption: A generalized workflow for in vitro cell-based IC50 assays with this compound.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Semaxanib stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Semaxanib in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is most commonly dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO). To ensure maximum solubility and stability, it is crucial to use fresh, high-quality DMSO, as it can absorb moisture, which will reduce the solubility of the compound. For long-term storage, stock solutions should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store these aliquots at -20°C or -80°C. For short-term storage of a few days to a week, 4°C is acceptable.[1]
Q2: I observed a precipitate in my this compound stock solution after thawing. What should I do?
A2: Precipitation can occur, especially with highly concentrated stock solutions. To redissolve the compound, you can gently warm the vial in a 37°C water bath and use sonication. To prevent this, consider preparing aliquots at a slightly lower concentration and always ensure the solution is completely thawed and vortexed before use.[1]
Q3: How stable is this compound once diluted in cell culture media?
A3: this compound is poorly soluble in aqueous solutions like cell culture media, and it is recommended that aqueous solutions not be stored for more than one day.[1] The stability of this compound in culture media is influenced by several factors, including the media composition, pH, and the presence of serum. It is best practice to prepare fresh working solutions in your culture medium immediately before each experiment.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A concentration of less than 0.5% is generally recommended, and for some sensitive cell lines, it may need to be even lower. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: What are the known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, small molecule kinase inhibitors of a similar class can be susceptible to hydrolysis, oxidation, and photolysis.[1] Therefore, it is advisable to protect this compound solutions from light and exposure to strong oxidizing agents.[1]
Troubleshooting Guides
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in culture media | This compound has low aqueous solubility, leading to "solvent shock" when a concentrated DMSO stock is rapidly diluted in an aqueous medium. | Pre-warm the cell culture medium to 37°C. Add the DMSO stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion. Consider a stepwise dilution by first creating an intermediate dilution in a smaller volume of serum-free medium. Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%). |
| Inconsistent or loss of biological activity | The compound may be degrading in the cell culture medium over the course of the experiment. The compound may be adsorbing to plastic labware. | Prepare fresh working solutions of this compound for each experiment. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium (see Experimental Protocols). Use low-protein-binding plates and pipette tips to minimize adsorption. |
| Cell toxicity observed in all treatment groups, including low concentrations | The final concentration of the solvent (DMSO) may be too high for your specific cell line. The compound itself might be cytotoxic at the tested concentrations. | Run a vehicle control with the same final DMSO concentration to assess solvent toxicity. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%). Perform a dose-response curve to determine the cytotoxic concentration range of this compound for your cell line. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Duration | Recommendations |
| Powder | - | -20°C | >2 years | Store in a dry, dark place.[2] |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Long-term (months) | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
| Stock Solution | Anhydrous DMSO | 4°C | Short-term (days to weeks) | For immediate or frequent use.[2] |
| Aqueous Solution | Cell Culture Media | 37°C | < 24 hours | Prepare fresh immediately before use. Not recommended for storage.[1] |
Table 2: Illustrative Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100% | 100% |
| 2 | 95% | 92% |
| 4 | 88% | 85% |
| 8 | 75% | 70% |
| 24 | 40% | 35% |
| 48 | <10% | <10% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the tube in a 37°C water bath and/or use a sonicator to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.[1]
-
For long-term storage, place the aliquots at -20°C or -80°C. For short-term storage, store at 4°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Media using HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a working solution of this compound at the final experimental concentration (e.g., 10 µM) in the cell culture medium.
-
Aliquot the working solution into sterile microcentrifuge tubes, one for each time point and replicate.
-
Immediately take a sample for the t=0 time point and store it at -80°C until analysis.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube for each replicate from the incubator and immediately store at -80°C.
-
For analysis, thaw the samples and precipitate proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC, monitoring the peak area of the parent this compound compound at its maximum absorbance wavelength.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Mandatory Visualizations
References
How to prevent Semaxanib precipitation in experimental buffers
For researchers, scientists, and drug development professionals utilizing Semaxanib (SU5416), maintaining its solubility in experimental buffers is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
This compound is poorly soluble in aqueous solutions. Precipitation commonly occurs when a concentrated stock solution, typically made in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous experimental buffer. This phenomenon, often called "crashing out," happens because the aqueous buffer cannot maintain the this compound concentration that was stable in the organic solvent.
Q2: What is the best solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing this compound stock solutions.[1] Dimethylformamide (DMF) can also be used. It is crucial to use anhydrous (water-free) DMSO, as the presence of moisture can reduce the solubility of this compound.[1]
Q3: What are the recommended concentrations for this compound stock solutions?
Stock solution concentrations typically range from 10 mM to 40 mM in DMSO.[1][2] Preparing a stock solution at a concentration that is too high can increase the risk of precipitation upon dilution into your experimental buffer.
Q4: How should I store my this compound stock solution to prevent precipitation?
For long-term storage, it is recommended to aliquot the this compound stock solution into single-use vials and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can contribute to compound precipitation and degradation. For short-term storage (a few days to weeks), the stock solution can be kept at 4°C.
Q5: My this compound precipitated after thawing. What should I do?
If you observe precipitation after thawing a stock solution, you can try to redissolve the compound by gently warming the vial in a 37°C water bath and sonicating it for a short period.[1][3] Before use, always ensure the solution is completely clear and vortex it thoroughly.
Q6: What is the maximum concentration of DMSO my cells can tolerate?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[2] It is advisable to determine the specific DMSO tolerance for your cell line by running a vehicle control experiment.
Troubleshooting Guide: Preventing this compound Precipitation in Experimental Buffers
If you are encountering this compound precipitation, follow this step-by-step guide to troubleshoot the issue.
Step 1: Optimize Your Stock Solution
-
Use Anhydrous Solvent: Ensure you are using high-quality, anhydrous DMSO to prepare your stock solution.
-
Moderate Concentration: Avoid making overly concentrated stock solutions. A 10 mM stock is often a good starting point.[1]
-
Complete Dissolution: Ensure the this compound is fully dissolved in the DMSO. Gentle warming (up to 50°C) and sonication can aid dissolution.[1][2]
Step 2: Refine Your Dilution Technique
-
Pre-warm Your Buffer: Warm your experimental buffer to the working temperature (e.g., 37°C for cell culture) before adding the this compound stock solution.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your this compound stock in your experimental buffer. This gradual decrease in solvent concentration can help prevent precipitation.
-
Stirring: When adding the this compound stock to the buffer, stir the buffer gently to ensure rapid and even distribution of the compound.
Step 3: Adjust Your Experimental Buffer
-
Addition of Solubilizing Agents: For in vivo studies, co-solvents and suspending agents are often necessary. Formulations may include polyethylene (B3416737) glycol (PEG), Tween 80, or carboxymethylcellulose (CMC).[4][5][6]
Quantitative Data Summary
The following tables provide a summary of this compound's solubility in common solvents and examples of formulations used in research.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~22 - 40 | ~92.3 - 167.9 | Warming and ultrasonication can aid dissolution. Use fresh, anhydrous DMSO.[1][2] |
| DMF | 30 | Not Specified | Can be used as an alternative to DMSO.[1] |
| Ethanol | ~2 | ~8.4 | Sparingly soluble. |
| Water | Insoluble | Insoluble |
Table 2: Example Formulations for In Vivo Studies
| Application | Formulation Components | Notes |
| Intraperitoneal (i.p.) Injection | This compound in DMSO | For direct injection in some animal models.[6] |
| Animal Models of PAH | This compound dissolved in carboxymethylcellulose (CMC) | Used for subcutaneous or other routes of administration.[4] |
| Intravenous (IV) Infusion (Clinical) | Polyethylene glycol 400, polyoxyl 35 castor oil, benzyl (B1604629) alcohol, and dehydrated alcohol, diluted with 0.45% sodium chloride. | A more complex formulation for intravenous delivery in clinical trials.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 238.28 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.38 mg of this compound powder.
-
Aliquot the powder: Carefully transfer the weighed this compound into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube for several minutes until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate briefly to aid dissolution.[1][3]
-
Visual Inspection: Visually confirm that no solid particles remain in the solution.
-
Storage: For long-term use, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound needed for your experiment.
-
Calculate the dilution factor: Based on your stock concentration and desired final concentration, calculate the required dilution.
-
Perform a serial dilution (recommended): a. Prepare an intermediate dilution of the this compound stock in a small volume of cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution. b. Add the appropriate volume of the intermediate dilution to your final volume of cell culture medium to achieve the desired final concentration.
-
Direct Dilution (for low concentrations): For very low final concentrations, you may be able to perform a direct dilution. Add the calculated small volume of the DMSO stock solution to the pre-warmed medium while gently swirling.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Visualizing Key Processes
To further aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 5. A Phase I study of the angiogenesis inhibitor SU5416 (this compound) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
Technical Support Center: Managing Semaxanib Toxicity in Animal Studies
Welcome to the technical support center for researchers utilizing Semaxanib (SU5416) in preclinical animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage potential toxicities and ensure the welfare of your research animals while maintaining the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SU5416) is a synthetic small-molecule inhibitor that targets receptor tyrosine kinases.[1] Its primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[1][2] this compound works by competitively blocking ATP binding to the kinase domain of VEGFR-2, which prevents VEGF-induced autophosphorylation of the receptor.[1][3] This action effectively halts downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[1][4] While highly selective for VEGFR-2, at higher concentrations, it can also inhibit other tyrosine kinases such as c-Kit and FLT3.[1]
Q2: What are the most common toxicities observed with this compound in animal studies?
A2: Based on preclinical data, the most frequently reported toxicities associated with this compound administration in animal models include:
-
Hypertension: Increased blood pressure is a known side effect of VEGFR-2 inhibition.[5][6]
-
Gastrointestinal Issues: Diarrhea and weight loss are commonly observed.[7]
-
Cardiovascular Effects: While less common at standard research doses, high doses or prolonged administration may have implications for cardiac function.[8]
-
Thrombotic Events: Instances of thrombosis have been reported in clinical studies, suggesting a potential risk.[9]
-
Hepatotoxicity: Liver enzyme abnormalities have been noted in some studies.[10][11]
Q3: Are there species and strain-specific differences in this compound toxicity?
A3: Yes, significant differences in toxicity profiles have been observed between species and even between different strains of the same species. For instance, certain "hyperresponsive" substrains of Sprague-Dawley rats have shown higher mortality rates and a greater propensity for developing severe pulmonary arterial hypertension when treated with this compound compared to other rat strains like Fischer or Lewis rats.[12] Mice, on the other hand, have a reported maximum tolerated dose (MTD) of 25 mg/kg administered intraperitoneally daily, with a low mortality rate at this dosage.[6][13] It is crucial to be aware of the specific animal model's known sensitivities when designing experiments.
Troubleshooting Guides
Issue 1: Animal is exhibiting signs of hypertension (e.g., elevated blood pressure readings).
Potential Cause: Inhibition of VEGFR-2 by this compound can lead to a decrease in nitric oxide production and an increase in endothelin-1, resulting in vasoconstriction and elevated blood pressure.[5][6]
Troubleshooting Steps:
-
Confirm Hypertension:
-
Routinely monitor blood pressure using a non-invasive tail-cuff system. For accurate and consistent readings, acclimate the animals to the procedure.[14] It is recommended to take 5-8 consecutive measurements at a consistent time of day.[2]
-
Ensure the animal's temperature is maintained between 32-35°C during measurement.[14]
-
-
Implement Supportive Care:
-
Ensure easy access to food and water.
-
Minimize stress in the animal's environment.
-
-
Consider Pharmacological Intervention (in consultation with a veterinarian):
-
If hypertension is significant and impacting animal welfare, consider the administration of antihypertensive agents. The choice of agent should be carefully considered based on the specific animal model and experimental context.
-
Amlodipine (B1666008): This calcium channel blocker has been used in rodent models of hypertension. Dosages can range from 1 to 10 mg/kg/day administered via oral gavage.[1][11]
-
Hydralazine: This direct-acting vasodilator can be used for more acute management. Doses ranging from 0.1 to 5.0 mg/kg have been tested in mice.[8][13]
-
Lisinopril: An ACE inhibitor that can be administered orally. Doses in pediatric patients are initiated at 0.07 mg/kg once daily.[15] Rodent studies have used a range of doses.[16]
-
-
Dose Modification:
-
If hypertension persists or is severe, consider a dose reduction of this compound.
-
Issue 2: Animal is experiencing significant weight loss (>15% of baseline).
Potential Cause: this compound can cause decreased appetite and gastrointestinal discomfort, leading to reduced food intake and subsequent weight loss.[7]
Troubleshooting Steps:
-
Monitor Body Weight and Food Intake:
-
Record the body weight of each animal daily.
-
Measure daily food consumption to determine if the weight loss is due to reduced intake.
-
-
Provide Nutritional Support:
-
Offer highly palatable and high-energy dietary supplements. Commercially available gel-based supplements can be beneficial for rodents that are weak or have difficulty eating.[11]
-
Ensure easy access to fresh water to prevent dehydration, which can exacerbate weight loss.
-
-
Assess for Other Contributing Factors:
-
Examine the animal for other signs of distress or illness that could be contributing to weight loss.
-
Check for signs of diarrhea, as this can lead to malabsorption and weight loss.
-
-
Dose Adjustment:
-
If weight loss is severe and cannot be managed with supportive care, a temporary cessation or a dose reduction of this compound may be necessary.
-
Issue 3: Animal has developed diarrhea.
Potential Cause: Inhibition of kinases in the gastrointestinal tract can disrupt normal mucosal function and fluid balance, leading to diarrhea.[7]
Troubleshooting Steps:
-
Monitor Stool Consistency and Hydration:
-
Visually assess fecal output daily for signs of loose or watery stools.
-
Monitor for signs of dehydration, such as skin tenting and decreased urine output.
-
-
Supportive Care:
-
Ensure unlimited access to fresh drinking water to prevent dehydration.
-
Maintain a clean and dry cage environment to prevent skin irritation and secondary infections.
-
-
Pharmacological Intervention (in consultation with a veterinarian):
-
For persistent diarrhea, consider the use of an anti-diarrheal agent like loperamide.
-
Loperamide Dosage for Mice: An effective dose to inhibit gastrointestinal motility is approximately 0.35 mg/kg via intraperitoneal injection or 0.59 mg/kg via subcutaneous injection.[1] For oral administration, doses of 5 mg/kg to 10 mg/kg have been used in dose-response studies.[1] It is advisable to start with a lower dose and adjust as needed.
-
-
Dose Modification:
-
If diarrhea is severe and unresponsive to supportive care, consider a dose reduction or temporary discontinuation of this compound.
-
Issue 4: Potential for Cardiotoxicity.
Potential Cause: While not the most common toxicity at standard preclinical doses, inhibition of VEGFR and other kinases can have off-target effects on cardiac tissue, especially with high doses or long-term administration.[8]
Troubleshooting Steps:
-
Proactive Monitoring:
-
For long-term studies or those using high doses of this compound, consider implementing a cardiac monitoring plan.
-
Echocardiography: This non-invasive technique can be used to assess cardiac function in mice. Standard views include the parasternal long-axis (PLAX) and short-axis (PSAX) to evaluate left ventricular size and function.[13][17] Anesthesia should be used cautiously as it can affect cardiovascular parameters.[17]
-
Electrocardiography (ECG): Can be used to monitor for arrhythmias and other changes in cardiac electrical activity.[8]
-
-
Histopathological Analysis:
-
At the end of the study, collect heart tissue for histopathological examination to assess for any signs of cardiac damage, such as fibrosis or cardiomyocyte hypertrophy.
-
-
Dose and Schedule Evaluation:
-
If cardiotoxicity is a concern, re-evaluate the dosing regimen. It may be necessary to use a lower dose or a different administration schedule.
-
Data Summary Tables
Table 1: Reported Mortality and Maximum Tolerated Dose (MTD) of this compound in Animal Studies
| Species/Strain | Dose | Route of Administration | Dosing Regimen | Observation | Reference(s) |
| Mouse | 25 mg/kg | Intraperitoneal (i.p.) | Daily | 2.5% mortality; Considered MTD | [6][13] |
| "Hyperresponsive" Sprague-Dawley Rat | 20 mg/kg | Subcutaneous (s.c.) | Single dose | 35% mortality at 8 weeks | [12] |
| "Hyperresponsive" Sprague-Dawley Rat + Chronic Hypoxia | 20 mg/kg | Subcutaneous (s.c.) | Single dose | 50% mortality at 8 weeks | [12] |
| Fischer Rat + Chronic Hypoxia | 20 mg/kg | Subcutaneous (s.c.) | Single dose | 78% mortality at 8 weeks | [12] |
Table 2: Dosing of Supportive Care Agents for Managing this compound Toxicity in Rodents
| Adverse Event | Supportive Care Agent | Species | Dosage | Route of Administration | Reference(s) |
| Hypertension | Amlodipine | Rat | 1 - 10 mg/kg/day | Oral gavage | [1][11] |
| Hypertension | Hydralazine | Mouse | 0.1 - 5.0 mg/kg | Intravenous | [8][13] |
| Hypertension | Lisinopril | Pediatric Human (for reference) | Start at 0.07 mg/kg/day | Oral | [15] |
| Diarrhea | Loperamide | Mouse | 0.35 mg/kg | Intraperitoneal (i.p.) | [1] |
| Diarrhea | Loperamide | Mouse | 0.59 mg/kg | Subcutaneous (s.c.) | [1] |
| Diarrhea | Loperamide | Mouse | 5 - 10 mg/kg | Oral gavage | [1] |
Experimental Protocols & Visualizations
Protocol: Monitoring and Management of this compound-Induced Hypertension in a Mouse Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing subcutaneous tumors.
-
This compound Administration: Administer this compound at the desired dose and schedule (e.g., 25 mg/kg, i.p., daily).
-
Blood Pressure Monitoring:
-
Measure baseline blood pressure for 3 consecutive days before the start of treatment using a non-invasive tail-cuff system.
-
During the treatment period, measure blood pressure 2-3 times per week at a consistent time of day.
-
Acclimate the mice to the restraining device for several minutes before taking readings.
-
Record the average of 5-8 successful readings per session.
-
-
Intervention Threshold: If the systolic blood pressure increases by >20-30 mmHg from baseline and is sustained, or if the animal shows signs of distress, initiate supportive care.
-
Supportive Care (Hypertension Management):
-
Prepare a solution of Amlodipine in sterile water for oral gavage.
-
Administer Amlodipine at a starting dose of 3 mg/kg/day via oral gavage.
-
Continue to monitor blood pressure daily. The dose of Amlodipine can be adjusted as needed in consultation with a veterinarian.
-
-
Data Collection and Analysis:
-
Record all blood pressure measurements, body weights, and clinical observations.
-
Analyze the data to determine the effect of this compound on blood pressure and the efficacy of the supportive care intervention.
-
Diagrams
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for managing this compound-induced toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of blood pressure measurement practices for pharmacodynamic analyses of tyrosine‐kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Several first-line anti-hypertensives act on fibrosarcoma progression and PD1ab blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. sahealth.sa.gov.au [sahealth.sa.gov.au]
- 8. Relationship between the hydralazine-induced changes in murine tumor blood supply and mouse blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Antihypertensive Drugs as Coadjuvant Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Long-term administration of amlodipine prevents decompensation to diastolic heart failure in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sunitinib-induced cardiac hypertrophy and the endothelin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 14. youtube.com [youtube.com]
- 15. goodrx.com [goodrx.com]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Semaxanib and Colorectal Cancer: A Technical Support Center on Clinical Trial Failure
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the clinical trial failures of Semaxanib (SU5416) for the treatment of colorectal cancer. This resource offers troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to aid researchers in understanding the challenges and complexities of targeting angiogenesis in this disease context.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for this compound?
This compound is a synthetic small molecule designed as a receptor tyrosine kinase inhibitor. Its principal target was the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1. By competitively blocking the ATP-binding site on the intracellular domain of VEGFR-2, this compound aimed to inhibit VEGF-stimulated endothelial cell proliferation and migration, crucial processes for tumor angiogenesis.[1] It also exhibited inhibitory effects on other tyrosine kinases like c-kit and FLT3.
Q2: Why did the this compound clinical trials for colorectal cancer fail despite promising preclinical results?
The development of this compound for advanced-stage colorectal cancer was halted during Phase III clinical trials due to a lack of clinical benefit.[1] The pivotal Phase III trial, NCT00004252, which combined this compound with 5-fluorouracil (B62378) (5-FU) and leucovorin, was prematurely terminated because an interim analysis revealed no difference in survival between the treatment and placebo arms. Several factors are believed to have contributed to this failure:
-
Insufficient Potency and Suboptimal Dosing: The dosing schedule of 145 mg/m² administered intravenously twice a week may not have sustained a therapeutic concentration of the drug to continuously inhibit VEGFR-2.[1]
-
Pharmacokinetic Variability: this compound demonstrated rapid plasma clearance and significant inter-patient variability in its pharmacokinetic profile, potentially leading to suboptimal drug exposure in a large portion of patients.[1]
-
Redundancy in Angiogenic Pathways: Tumors can evade anti-angiogenic therapies that target a single pathway by upregulating alternative pro-angiogenic signaling pathways, thereby compensating for VEGFR-2 inhibition.[1]
-
Incomplete Target Inhibition: Post-treatment tumor biopsies in some studies did not show a significant decrease in VEGFR phosphorylation, suggesting that the drug may not have effectively inhibited its target in all cases.[1]
Q3: What were the primary endpoints of the pivotal Phase III trial (NCT00004252)?
The primary objective of the NCT00004252 trial was to compare the median survival of patients with metastatic colorectal cancer treated with 5-FU and leucovorin with or without this compound. Secondary endpoints included time to progression, response rate, and survival rates at 6, 9, and 12 months. While specific quantitative results from the terminated trial are not publicly available, reports from investigators involved indicated "absolutely no difference in their survival" between the two arms, which led to the discontinuation of the drug's development for this indication.
Troubleshooting Experimental Assays
This section provides guidance for common issues encountered when performing assays relevant to the study of anti-angiogenic agents like this compound.
Problem 1: Inconsistent or weak inhibition of VEGFR-2 phosphorylation in Western blot analysis.
-
Possible Cause 1: Suboptimal Cell Stimulation.
-
Solution: Ensure cells are properly serum-starved before VEGF stimulation to reduce baseline receptor phosphorylation. The concentration of VEGF and the stimulation time should be optimized for the specific cell line being used.[1]
-
-
Possible Cause 2: Phosphatase Activity.
-
Solution: It is critical to use phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of VEGFR-2. All lysis steps should be performed on ice.[1]
-
-
Possible Cause 3: Poor Antibody Quality.
-
Solution: Use a well-validated primary antibody specific for the phosphorylated form of VEGFR-2 at the desired tyrosine residue (e.g., Tyr1175). Ensure the secondary antibody is appropriate for the primary antibody and the detection system.[1]
-
Problem 2: High background or non-specific staining in immunohistochemistry (IHC) for CD31 to assess microvessel density.
-
Possible Cause 1: Inadequate Blocking.
-
Solution: Use an appropriate blocking serum (e.g., from the same species as the secondary antibody) to minimize non-specific antibody binding.
-
-
Possible Cause 2: Incorrect Antibody Concentration.
-
Solution: Titrate the primary antibody to determine the optimal concentration that provides strong specific staining with minimal background.
-
-
Possible Cause 3: Suboptimal Antigen Retrieval.
-
Solution: The method of antigen retrieval (heat-induced or enzymatic) and the pH of the retrieval buffer can significantly impact staining. Optimize these conditions for your specific tissue and fixation method.
-
Quantitative Data Summary
While the full dataset from the pivotal Phase III trial is not available, data from Phase I and II studies provide some insights into the activity and toxicity of this compound.
Table 1: Phase I Clinical Trial Data of this compound in Combination with Irinotecan for Advanced Colorectal Cancer
| Dose Level (this compound mg/m²) | Number of Patients | Grade 3 Toxicities | Grade 4 Toxicities | Partial Response | Stable Disease | Progressive Disease |
| 85 | 3 | - | 0 | 0 | 2 | 1 |
| 110 | 3 | 1 (Headache) | 0 | 1 | 1 | 1 |
| 145 | 4 | 1 (Vomiting) | 0 | 1 | 0 | 2 |
Data adapted from a Phase I study of this compound in combination with irinotecan.[2]
Table 2: Phase I/Pilot Study of this compound with IFL in Metastatic Colorectal Cancer
| Dose Level (this compound mg/m²) | Number of Patients | Dose-Limiting Toxicities | Confirmed Partial Responses | Unconfirmed Partial Responses | Stable Disease |
| 85 | 5 | 0 | 1 (20%) | 1 (20%) | 2 (40%) |
| 145 | 6 | Grade 3 diarrhea and vomiting | 2 (33%) | 1 (17%) | 2 (33%) |
IFL: Irinotecan, 5-Fluorouracil, Leucovorin. Data from a Phase I/pilot study.[3]
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with this compound (or vehicle control) at desired concentrations for 1-2 hours.
-
Stimulate cells with an optimized concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-VEGFR-2 (Tyr1175) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane for total VEGFR-2 and a loading control (e.g., GAPDH) for normalization.
-
Protocol 2: Immunohistochemistry for CD31 in Tumor Xenografts
-
Tissue Preparation:
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody against CD31 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Apply a streptavidin-HRP complex.
-
Develop the signal with a DAB substrate kit.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate and mount with a permanent mounting medium.
-
-
Analysis:
-
Quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields.
-
Visualizations
Caption: this compound's mechanism of action in the VEGF signaling pathway.
Caption: Experimental workflow for CD31 immunohistochemistry.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Results of the phase IIa study to evaluate the efficacy and safety of rezivertinib (BPI-7711) for the first-line treatment of locally advanced or metastatic/recurrent NSCLC patients with EGFR mutation from a phase I/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [chemeurope.com]
Technical Support Center: Improving Reproducibility of Angiogenesis Assays with Semaxanib
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the reproducibility of angiogenesis assays using Semaxanib (SU5416).
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and what is its primary molecular target?
A1: this compound (formerly known as SU5416) is a synthetic, small-molecule inhibitor of angiogenesis.[1] Its principal target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR (Kinase Insert Domain Receptor) or Flk-1 (Fetal Liver Kinase 1).[1][2] VEGFR-2 is a key receptor in the VEGF signaling pathway, which is critical for the formation of new blood vessels (angiogenesis).[1][3]
Q2: How does this compound inhibit angiogenesis?
A2: this compound functions as a competitive inhibitor of ATP binding to the catalytic domain of receptor tyrosine kinases, primarily VEGFR-2.[1][4] The binding of VEGF to VEGFR-2 normally induces receptor dimerization and autophosphorylation, which activates downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][3] this compound prevents this initial autophosphorylation step, thereby blocking the entire signaling cascade required for new blood vessel formation.[1][5]
Q3: What are the recommended working concentrations for in vitro assays?
A3: The optimal concentration of this compound depends on the specific cell type and assay. For in vitro use, it is common to test a range of concentrations from 0.01 to 100 μM.[6] IC₅₀ values (the concentration required to inhibit a biological process by 50%) have been reported as low as 0.04 μM for VEGF-driven mitogenesis in Human Umbilical Vein Endothelial Cells (HUVECs) and around 1-2 μM for blocking VEGF-induced endothelial cell proliferation.[5][7] A kinase assay for VEGFR-2 phosphorylation reported an IC₅₀ of 1.23 μM.[8][9]
Q4: How should this compound be prepared and stored for experiments?
A4: For long-term storage, this compound should be kept at -20°C for months to years.[5] For short-term storage (days to weeks), it can be kept at 0-4°C.[5] To prepare for experiments, create a stock solution in an appropriate solvent like DMSO. For in vitro assays, this stock solution should be diluted into the assay media to the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture medium remains low (typically below 0.1% to 0.25%) to avoid solvent-induced cytotoxicity.[6][10]
Q5: Why am I seeing significant variability in my results with this compound?
A5: Variability in experiments with this compound can stem from several sources. Significant differences in potency have been observed between this compound supplied by different commercial vendors, which do not always correlate with purity determined by methods like HPLC.[11] This suggests that factors like Z-to-E isomerization could affect biological activity.[11] Furthermore, inter-patient variability was noted in clinical studies, likely due to differences in metabolism by cytochrome P450 enzymes.[2] For bench research, it is crucial to perform a benchmark activity assay to validate potency, especially when switching vendors.[11]
Troubleshooting Angiogenesis Assays
This section addresses common problems encountered during key angiogenesis assays.
Endothelial Cell Tube Formation Assay
Q: My endothelial cells are not forming tubes, even in the positive control. What could be the issue?
A: This is a common issue that can be caused by several factors:
-
Cell Health and Passage Number: The assay is highly dependent on the health and passage number of the primary endothelial cells (e.g., HUVECs). Use cells at a low passage number (ideally between P2 and P6), as their ability to form tubes diminishes significantly at higher passages.[12][13]
-
Cell Density: The number of cells seeded is a critical parameter.[12] Too few cells will result in minimal or no tube formation, while too many cells will lead to a confluent monolayer instead of a network.[13] The optimal seeding density is cell-type specific and must be determined experimentally.[14]
-
Extracellular Matrix (ECM) Quality: The quality and handling of the basement membrane matrix (e.g., Matrigel) are crucial. Ensure the matrix is properly thawed on ice, has not undergone repeated freeze-thaw cycles, and is applied as an even layer.[15]
-
Media Composition: The presence of serum can inhibit tube formation.[12] It is often necessary to reduce serum levels or use a serum-free medium supplemented with specific growth factors.[12][16]
Q: My cells are clumping together instead of forming an organized network. How can I fix this?
A: Cell clumping is often a sign of suboptimal cell health or incorrect cell density.[13][17] Ensure you are using a single-cell suspension when seeding by gently pipetting to break up any aggregates. Also, re-evaluate your seeding density, as too many cells can lead to clumping.[13]
Q: The results of my this compound treatment are inconsistent between experiments. What should I check?
A: Inconsistent results are a frequent challenge in angiogenesis assays.[6]
-
Reagent Variability: As mentioned in the FAQ, batch-to-batch and vendor-to-vendor variability of this compound is a known issue.[11] It is recommended to purchase a larger batch from a single, validated vendor to maintain consistency across a series of experiments.
-
Protocol Adherence: Small deviations in protocol, such as incubation times, cell passage number, or matrix polymerization time, can lead to significant differences in outcomes.[12] Strict adherence to a standardized protocol is essential.
-
DMSO Concentration: Ensure the final concentration of the vehicle (DMSO) is identical across all wells, including controls, and is kept below cytotoxic levels (<0.1%).[6]
Aortic Ring Assay
Q: I am not getting any microvessel sprouting from my aortic rings. What should I check?
A: Lack of sprouting can be due to several factors:
-
Tissue Handling: The dissection and preparation of the aorta are technically challenging. It is critical to minimize damage to the vessel and to thoroughly but gently remove surrounding fibro-adipose tissue, as its presence can inhibit sprouting.[18][19]
-
Animal and Tissue Variability: The angiogenic response can vary significantly based on the age, sex, and strain of the animal.[19][20] For instance, aortic rings from female rats often show a greatly reduced angiogenic response compared to males.[20]
-
Culture Conditions: Unlike rat aortic rings which can sprout in serum-free conditions, murine rings typically require both serum and VEGF to elicit a response.[20] However, high concentrations of serum or growth factors can be inhibitory.[20]
Q: My cultures are being overgrown by other cell types like fibroblasts. How can I prevent this?
A: Contamination with fibroblasts and smooth muscle cells is a common problem.[20] This is often exacerbated by higher serum concentrations.[20] Meticulous cleaning of the aorta to remove adventitial tissue is the first step.[18] Additionally, optimizing the serum concentration in your culture medium can help favor endothelial sprouting over fibroblast growth.[20]
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound based on published literature.
| Target / Assay | IC₅₀ Value | Cell Line / System | Reference(s) |
| VEGFR-2 / Flk-1 (Kinase Assay) | 1.23 µM | Cell-free | [8][9] |
| VEGFR-2 / Flk-1 (Phosphorylation) | 1.04 µM | Flk-1 overexpressing NIH 3T3 | [8] |
| VEGFR-2 / Flk-1 (Phosphorylation) | 250 nM | HUVECs | [4] |
| PDGFRβ (Phosphorylation) | 20.3 µM | NIH 3T3 | [8] |
| PDGFRβ (Kinase Assay) | 3.0 µM | Cell-free | [4] |
| c-Kit (Kinase Assay) | 5.0 µM | Cell-free | [4] |
| VEGF-driven Mitogenesis | 0.04 µM | HUVECs | [6][8] |
| PDGF-BB induced Proliferation | 2.5 µM | Vascular Smooth Muscle Cells | [4] |
| Assay Type | Effective Concentration / Dose | Model System | Effect | Reference(s) |
| In Vitro Angiogenesis | 0.01 - 100 µM (testing range) | Endothelial Cells (e.g., HUVECs) | Inhibition of tube formation, migration, proliferation | [6] |
| In Vivo Tumor Xenograft | 20 - 25 mg/kg/day (intraperitoneal) | Nude mice with various tumor xenografts | Significant inhibition of tumor growth and microvessel density | [4][8] |
| In Vivo Corneal Micropocket | Not specified | Murine model | Suppression of angiogenesis | [5] |
Experimental Protocols & Visualizations
VEGFR-2 Signaling and Inhibition by this compound
This compound acts by preventing the ATP-dependent autophosphorylation of VEGFR-2, which is the critical initiating step for downstream signaling pathways like MAPK and PI3K/Akt that drive angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Phase I study of the angiogenesis inhibitor SU5416 (this compound) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SU 5416 (this compound), VEGFR-2 inhibitor (CAS 194413-58-6) | Abcam [abcam.com]
- 4. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 5. medkoo.com [medkoo.com]
- 6. agar-bacteriological.com [agar-bacteriological.com]
- 7. su-5416.com [su-5416.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. atsjournals.org [atsjournals.org]
- 12. ibidi.com [ibidi.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Critical Factors in Measuring Angiogenesis Using the Aortic Ring Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Semaxanib vs. Sunitinib in Renal Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of two tyrosine kinase inhibitors, Semaxanib (SU5416) and Sunitinib (SU11248), in the context of renal carcinoma models. By presenting available experimental data, this document aims to inform research and development decisions in oncology.
Introduction and Mechanisms of Action
Both this compound and Sunitinib are inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis. However, their target profiles differ, which may influence their efficacy and potential side effects.
This compound (SU5416) is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR/Flk-1).[1][2] VEGFR2 is the primary mediator of VEGF-driven signaling, which promotes endothelial cell proliferation and migration.[3] By selectively targeting VEGFR2, this compound's primary mechanism is the inhibition of angiogenesis.[2][4] It shows significantly less activity against other RTKs such as Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1]
Sunitinib (SU11248) is a multi-targeted tyrosine kinase inhibitor. Its targets include all VEGFRs and PDGFRs, as well as stem cell factor receptor (c-KIT), Fms-like tyrosine kinase 3 (FLT3), and Rearranged during Transfection (RET).[5][6] This broader target profile suggests that Sunitinib's anti-tumor activity may result from a combination of anti-angiogenic effects (by inhibiting VEGFR and PDGFR) and direct effects on tumor cells that express these other RTKs.[6] In renal cell carcinoma (RCC) models, however, studies suggest its primary mechanism of action at pharmacologically relevant concentrations is anti-angiogenic, with less significant direct anti-tumor cell activity.[7]
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and Sunitinib.
References
- 1. Sunitinib Combined with Angiotensin-2 Type-1 Receptor Antagonists Induces More Necrosis: A Murine Xenograft Model of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. su-5416.com [su-5416.com]
- 4. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sunitinib (SUTENT, SU11248) suppresses tumor growth and induces apoptosis in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Comparative Analysis of Semaxanib and Other VEGFR Inhibitors: A Guide for Researchers
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2. Consequently, inhibiting VEGFR signaling has become a cornerstone of modern cancer therapy. Semaxanib (SU5416) was one of the pioneering synthetic, small-molecule inhibitors developed to target the VEGFR-2 tyrosine kinase.[1][2] Although its clinical development was discontinued (B1498344) due to limited efficacy in Phase III trials, this compound remains a valuable tool for preclinical research.[2][3] This guide provides a comparative analysis of this compound and other prominent VEGFR inhibitors, offering experimental data, detailed methodologies, and pathway visualizations to aid researchers in oncology and drug development.
Mechanism of Action of VEGFR Tyrosine Kinase Inhibitors
VEGFR inhibitors, including this compound, primarily function by competitively binding to the ATP-binding pocket within the catalytic domain of the VEGFR-2 tyrosine kinase.[1][4] This action prevents the autophosphorylation of the receptor, which is an essential step for activating downstream signaling pathways.[1] By blocking this initial signaling event, these inhibitors effectively halt VEGF-stimulated endothelial cell proliferation, migration, and survival, all of which are crucial for angiogenesis.[4][5] While some inhibitors are highly selective for VEGFR, many newer agents are multi-targeted, inhibiting other receptor tyrosine kinases involved in tumor progression.[6][7]
dot
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Comparative Data of VEGFR Inhibitors
The efficacy of VEGFR inhibitors can be compared across several metrics, including their inhibitory concentration (IC50) against specific kinases and their effects on cellular processes. The following tables summarize key quantitative data for this compound and other representative VEGFR inhibitors like Sunitinib and Sorafenib.
Table 1: Comparative Kinase Inhibition Profile (IC50 values)
This table presents the half-maximal inhibitory concentration (IC50) of various inhibitors against VEGFR-2 and other relevant kinases. Lower values indicate higher potency.
| Inhibitor | VEGFR-2 (KDR) IC50 | PDGFRβ IC50 | c-Kit IC50 | Raf-1 IC50 |
| This compound (SU5416) | 1.23 µM[8] | 20.3 µM[8] | Active at higher concentrations[1] | - |
| Sunitinib (SU11248) | 80 nM | 69 nM | 18 nM | - |
| Sorafenib (BAY 43-9006) | 90 nM[6] | 57 nM[6] | 68 nM[6] | 6 nM[6] |
| Axitinib | 0.2 nM | 1.6 nM | 1.7 nM | - |
| Lenvatinib | 4.0 nM[9] | 10-fold less selective[9] | Yes | - |
| Regorafenib | 4.2 nM[9] | 22 nM[9] | 7 nM[9] | 2.5 nM[9] |
Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparison.
Table 2: Comparative In Vitro Cellular Activity
This table summarizes the anti-proliferative effects of the inhibitors on Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis.
| Inhibitor | HUVEC Proliferation IC50 | Notes |
| This compound (SU5416) | ~0.04 µM (VEGF-driven)[8] | Highly selective for VEGF-driven mitogenesis over FGF-driven.[8] |
| Sunitinib | Low nanomolar range | Potent inhibitor of HUVEC proliferation and migration. |
| Sorafenib | Low nanomolar range | Also exhibits direct anti-proliferative effects on some tumor cells. |
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug development research. Below are detailed methodologies for key experiments used to evaluate VEGFR inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2.
Objective: To determine the IC50 value of an inhibitor against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase[10]
-
Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT)[11]
-
ATP (concentration near the Km value for VEGFR-2)[11]
-
VEGFR-2 peptide substrate (e.g., Biotin-Gastrin Precursor)[10]
-
Test inhibitor (dissolved in DMSO)
-
96-well or 384-well plates[12]
-
Kinase activity detection kit (e.g., ADP-Glo™, Kinase-Glo™)[11][13]
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO and then further dilute in kinase buffer to achieve final assay concentrations. A DMSO-only vehicle control is essential.[11]
-
Reaction Setup: Add the diluted inhibitor, VEGFR-2 enzyme, and peptide substrate to the wells of the microplate.[12]
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.[12]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]
-
Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a commercial detection kit, following the manufacturer's instructions.[11]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the inhibition percentage against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
HUVEC Proliferation Assay
This cell-based assay measures the effect of an inhibitor on the proliferation of endothelial cells, a key process in angiogenesis.
Objective: To determine the IC50 value of an inhibitor for its anti-proliferative effect on HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)[12]
-
Endothelial Cell Growth Medium (EGM-2)[12]
-
Low-serum basal medium (e.g., 0.5% FBS)[14]
-
Recombinant human VEGF-A[12]
-
Test inhibitor (dissolved in DMSO)
-
96-well cell culture plates[12]
-
Cell viability reagent (e.g., CCK-8, MTT)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[14]
-
Synchronization: Replace the medium with a low-serum medium and incubate for 4-24 hours to synchronize the cells in a quiescent state.[12][14]
-
Treatment: Treat the cells with various concentrations of the test inhibitor prepared in low-serum medium.[12]
-
Stimulation: Add a pro-proliferative stimulus, such as VEGF-A (e.g., 25 ng/mL), to the appropriate wells. Include controls for vehicle only and no VEGF stimulation.[14]
-
Incubation: Incubate the plates for 48-72 hours to allow for cell proliferation.[12]
-
Quantification: Add a cell viability reagent (e.g., CCK-8) to each well, incubate as per the manufacturer's protocol, and measure the absorbance. The absorbance is directly proportional to the number of viable cells.[12]
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration relative to the VEGF-stimulated vehicle control. Determine the IC50 value by plotting the data as described for the kinase assay.[12]
dot
Caption: General workflow for the preclinical evaluation of VEGFR inhibitors.
Conclusion
This compound was a foundational VEGFR-2 inhibitor that, despite not achieving clinical success, paved the way for next-generation compounds.[2] A comparative analysis reveals a clear evolution towards multi-targeted kinase inhibitors like Sunitinib and Sorafenib, which exhibit greater potency against VEGFR-2 and a broader spectrum of activity against other cancer-related kinases.[7] This multi-targeting capability may contribute to their enhanced clinical efficacy in various solid tumors. The experimental protocols and comparative data presented in this guide serve as a resource for the continued research and development of novel anti-angiogenic therapies, allowing for standardized evaluation and objective comparison of new chemical entities against established benchmarks.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. This compound | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. altmeyers.org [altmeyers.org]
- 10. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Semaxanib and SU6668: Efficacy and Toxicity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the tyrosine kinase inhibitors Semaxanib (SU5416) and SU6668 (Orantinib), focusing on their differential efficacy and toxicity profiles as evidenced by preclinical and clinical data. While direct head-to-head comparative studies are limited, this document synthesizes available data to offer a comprehensive overview for research and drug development professionals.
Introduction
This compound and SU6668 are both orally bioavailable, small molecule tyrosine kinase inhibitors developed as anti-angiogenic agents for cancer therapy. However, they differ significantly in their target specificity, which in turn influences their efficacy and toxicity. This compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] In contrast, SU6668 is a multi-targeted inhibitor, targeting VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[3][4] This broader activity profile suggests the potential for wider-ranging effects on tumor growth and the tumor microenvironment, but also a potentially different and more complex toxicity profile.
Efficacy: A Comparative Overview
Preclinical Efficacy
Both this compound and SU6668 have demonstrated significant anti-tumor activity in various preclinical xenograft models. The primary mechanism of action for this compound's efficacy is its anti-angiogenic effect, leading to inhibition of tumor growth by disrupting the tumor's blood supply.[5] SU6668, with its broader target profile, not only inhibits angiogenesis but may also exert direct effects on tumor cells and the tumor stroma that express PDGFR and FGFR.[3]
| Drug | Cancer Type | Model System | Dosing | Tumor Growth Inhibition | Reference |
| This compound | Melanoma | A375 xenograft | 25 mg/kg/day | >85% | [5] |
| Glioma | C6 xenograft | 25 mg/kg/day | >90% | [5] | |
| Lung Carcinoma | Calu-6 xenograft | 25 mg/kg/day | 70% | [5] | |
| Prostate Carcinoma | LNCaP xenograft | 25 mg/kg/day | Not specified | [5] | |
| SU6668 | Squamous Cell Carcinoma | A431 xenograft | 200 mg/kg, twice daily | Significant suppression | [6] |
| Glioma, Melanoma, Lung, Colon, Ovarian, Epidermoid | Human tumor xenografts | Not specified | Significant growth inhibition | [3] | |
| Colon Carcinoma | HT29 xenograft | 200 mg/kg | Decreased vessel permeability | [6] |
Clinical Efficacy
The clinical development of this compound was ultimately halted due to a lack of significant clinical benefit in Phase III trials for metastatic colorectal cancer.[7][8] While some responses were observed in early phase trials, the overall efficacy was not sufficient to warrant continued development.[8]
Clinical trials with SU6668 have also faced challenges, with its pharmacokinetic profile being a significant hurdle.[9] While preclinical data were promising, translating this efficacy to the clinical setting has been difficult.
Toxicity Profiles: A Comparative Look
The differing target specificities of this compound and SU6668 are reflected in their clinical toxicity profiles.
This compound (SU5416)
Phase I clinical trials of this compound identified a manageable toxicity profile at the maximum tolerated dose (MTD) of 145 mg/m² administered intravenously twice weekly.[7]
| Toxicity | Grade | Frequency | Reference |
| Headache | 3 | One episode | [10] |
| Vomiting | 3 | One episode | [10] |
| Diarrhea | 1/2 | Common | [10] |
| Abdominal Cramping | 1/2 | Common | [10] |
| Anemia | 1/2 | Common | [10] |
| Nausea | 1/2 | Common | [10] |
| Thrombosis | Not specified | Observed | [7] |
| Fatigue | Not specified | Common | [7] |
SU6668 (Orantinib)
Phase I studies of SU6668 revealed dose-limiting toxicities (DLTs) that included a range of adverse events.
| Toxicity | Grade | Frequency | Reference |
| Abdominal pain | DLT | Not specified | [9] |
| Anorexia | DLT | Not specified | [9] |
| Nausea/Vomiting | DLT | Not specified | [9] |
| Pericardial effusion | DLT | Not specified | [9] |
| Thrombocytopenia | DLT | Not specified | [9] |
Signaling Pathways
The diagrams below, generated using Graphviz, illustrate the targeted signaling pathways of this compound and SU6668.
Experimental Protocols
Mouse Xenograft Model for Efficacy Assessment (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound or SU6668.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors [pubmed.ncbi.nlm.nih.gov]
- 4. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Efficacy of Semaxanib in Combination with Irinotecan and 5-FU: A Comparative Guide for Researchers
This guide provides a comparative analysis of the efficacy and safety of Semaxanib (SU5416) when used in combination with irinotecan (B1672180) and 5-fluorouracil (B62378) (5-FU) for the treatment of metastatic colorectal cancer. The performance of this investigational regimen is compared with alternative therapeutic strategies, supported by available clinical trial data. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic small molecule that acts as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By targeting the Flk-1/KDR receptor tyrosine kinase, this compound was developed to inhibit tumor vascularization and growth.[2] The combination of this compound with established cytotoxic agents like irinotecan and 5-FU was explored as a strategy to enhance anti-tumor activity. Irinotecan, a topoisomerase I inhibitor, and 5-FU, a pyrimidine (B1678525) analog that disrupts DNA synthesis, form the backbone of many colorectal cancer treatment regimens.[3][4]
This guide will detail the clinical findings for the this compound combination and compare them against standard second-line treatment options for metastatic colorectal cancer, including FOLFIRI (irinotecan, 5-FU, leucovorin), FOLFIRI plus bevacizumab (a monoclonal antibody against VEGF), and FOLFIRI plus cetuximab (a monoclonal antibody against EGFR).
Comparative Efficacy and Safety
The clinical development of this compound was halted due to discouraging results in Phase III trials, limiting the available data for a direct, robust comparison with established treatments.[2][5] However, early-phase studies provide insights into the potential efficacy and safety profile of the this compound-based combination.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from clinical trials of this compound in combination with irinotecan and 5-FU, alongside data for alternative second-line therapies for metastatic colorectal cancer.
Table 1: Efficacy of this compound Combination Therapy and Comparators
| Treatment Regimen | Trial Phase | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| This compound + IFL | Phase I/Pilot | 27% (confirmed PR) | Not Reported | Not Reported |
| Irinotecan Monotherapy | Phase III | 5.95% | 3.7 months[6] | Not Significantly Different from FOLFIRI[6] |
| FOLFIRI | Phase III | 5.68% | 3.5 months[6] | Not Significantly Different from Irinotecan alone[6] |
| FOLFIRI + Bevacizumab | Pooled Analysis | 26%[7] | 8.3 months[7] | 17.2 months[7] |
| FOLFIRI + Cetuximab (KRAS wt) | Phase II | 31.7%[8] | 7.5 months[8] | 19.5 months[8] |
IFL: Irinotecan, 5-Fluorouracil, Leucovorin. PR: Partial Response. wt: wild-type.
Table 2: Key Grade 3/4 Adverse Events
| Adverse Event | This compound + IFL (at MTD)[5] | FOLFIRI[6] | Irinotecan Monotherapy[6] | FOLFIRI + Bevacizumab[1] | FOLFIRI + Cetuximab[8] |
| Neutropenia | Not Reported | 47.7% | 21.7% | Not Reported | 43.3% |
| Diarrhea | Observed | Not Reported | Not Reported | Not Reported | Not Reported |
| Vomiting | Observed | 37.5% (any grade) | 21.7% (any grade) | Not Reported | Not Reported |
| Fatigue | Observed | Not Reported | Not Reported | Not Reported | Not Reported |
| Hypertension | Observed | Not Applicable | Not Applicable | Similar rates for 5mg/kg and 10mg/kg doses[1] | Not Reported |
| Skin Toxicity | Not Applicable | Not Applicable | Not Applicable | Not Applicable | 10% (fissure), 5% (acne) |
Experimental Protocols
This compound in Combination with Irinotecan/Bolus 5-FU/LV (IFL)
A Phase I/pilot study was conducted to determine the toxicity, tolerability, and pharmacokinetics of this compound with IFL in untreated patients with metastatic colorectal cancer.[5]
-
Patient Population: Untreated metastatic colorectal cancer patients.[5]
-
Dosing Schedule:
-
Pharmacokinetic Analysis: Plasma samples were assayed for this compound, irinotecan, and its active metabolite SN-38 using reverse-phase HPLC.[5]
-
Tumor Perfusion Assessment: Contrast-enhanced, color Doppler sonography was performed on some patients at the maximum tolerated dose (MTD) to identify changes in tumor perfusion.[5]
FOLFIRI Regimen
FOLFIRI is a standard chemotherapy regimen for metastatic colorectal cancer.[6]
-
Patient Population: Patients with metastatic colorectal cancer who have failed first-line oxaliplatin-based chemotherapy.[6]
-
Dosing Schedule:
-
Irinotecan: 180 mg/m²
-
Leucovorin: 400 mg/m²
-
5-Fluorouracil: 400 mg/m² bolus followed by a 2400 mg/m² continuous infusion over 46 hours.
-
This regimen is repeated every 2 weeks.[9]
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound in the VEGF signaling pathway.
Caption: Mechanism of action of Irinotecan and 5-Fluorouracil.
Experimental Workflow
References
- 1. FOLFIRI plus bevacizumab as second-line therapy in patients with metastatic colorectal cancer after first-line bevacizumab plus oxaliplatin-based therapy: the randomized phase III EAGLE study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. Phase I/pilot study of SU5416 (semaxinib) in combination with irinotecan/bolus 5-FU/LV (IFL) in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FOLFIRI (folinic acid, fluorouracil, and irinotecan) increases not efficacy but toxicity compared with single-agent irinotecan as a second-line treatment in metastatic colorectal cancer patients: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FOLFIRI + bevacizumab as second-line therapy for metastatic colorectal cancer pretreated with oxaliplatin: a pooled analysis of published trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Confirming Semaxanib Target Engagement In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug engages its intended target in a living system is a critical step in preclinical development. This guide provides a comparative framework for confirming the in vivo target engagement of Semaxanib (SU5416), a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will compare this compound's performance with other well-known VEGFR-2 inhibitors, provide detailed experimental protocols for key validation assays, and illustrate the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of VEGFR-2 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives. These values, compiled from various studies, provide a quantitative basis for comparison. For the most accurate head-to-head comparison, it is recommended to evaluate these compounds in parallel under identical experimental conditions.
Table 1: Comparison of in vitro VEGFR-2 Kinase Inhibition
| Inhibitor | Target(s) | VEGFR-2 Kinase IC50 (nM) |
| This compound (SU5416) | VEGFR-2, c-Kit, FLT3 | ~1230 |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3, RET | 80 |
| Sorafenib | VEGFRs, PDGFRs, c-Kit, RET, Raf | 90 |
| Pazopanib | VEGFRs, PDGFRs, c-Kit, FGFRs | 30 |
| Cediranib | VEGFRs, c-Kit, PDGFRs | <1 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Comparison of Cellular Anti-proliferative Activity in Human Umbilical Vein Endothelial Cells (HUVECs)
| Inhibitor | Cell Line | Assay | IC50 (µM) |
| This compound (SU5416) | HUVEC | Proliferation | ~1-2 |
| Sunitinib | HUVEC | Proliferation (MTT) | 1.47 |
Table 3: In vivo Efficacy of this compound in Xenograft Models
| Tumor Cell Line | Cancer Type | Treatment Group | Final Tumor Volume (mm³) (Mean ± SEM) | Percent Inhibition (%) |
| A375 | Melanoma | Control (Vehicle) | 1200 ± 150 | - |
| This compound (25 mg/kg/day) | 180 ± 50 | >85%[1] | ||
| Calu-6 | Lung Carcinoma | Control (Vehicle) | 1150 ± 200 | - |
| This compound (25 mg/kg/day) | 350 ± 100 | 70%[1] | ||
| C6 | Glioma | Control (Vehicle) | Not specified | - |
| This compound (25 mg/kg/day) | Tumor masses up to 8% of control | >90%[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments to confirm this compound's target engagement.
Murine Tumor Xenograft Model for Efficacy Assessment
This protocol outlines a typical workflow for evaluating the efficacy of a VEGFR-2 inhibitor in a subcutaneous tumor xenograft model.
Materials:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Human cancer cell line known to be sensitive to anti-angiogenic therapy (e.g., A375 melanoma, Calu-6 lung carcinoma)
-
Cell culture medium and supplements
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
This compound (SU5416) and/or other VEGFR-2 inhibitors
-
Vehicle for drug formulation (e.g., DMSO, or 0.5% hydroxypropyl methylcellulose (B11928114) with 0.1% Tween 80 in water)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the this compound formulation in a suitable vehicle.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control intraperitoneally (i.p.) or via oral gavage on a specified schedule (e.g., daily).
-
Monitor the body weight of the mice throughout the study to assess toxicity.
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight.
-
Calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Immunohistochemistry (IHC) for Phosphorylated VEGFR-2 (p-VEGFR-2)
This protocol describes the detection of p-VEGFR-2 in tumor tissue sections to directly assess target engagement.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues from the xenograft study
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂) for quenching endogenous peroxidase activity
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-phospho-VEGFR-2 (e.g., targeting Y1175)
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30-60 minutes.
-
Deparaffinize sections in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%), 5 minutes each, followed by distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., in a pressure cooker or water bath at 95-100°C) for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% H₂O₂ in PBS for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-p-VEGFR-2 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Develop the signal with DAB substrate until the desired stain intensity is reached.
-
Wash with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a microscope. A decrease in brown staining in the tumor vasculature of this compound-treated animals compared to controls indicates target engagement.
-
Western Blot for Phosphorylated VEGFR-2 (p-VEGFR-2)
This protocol allows for the quantification of p-VEGFR-2 levels in tumor lysates.
Materials:
-
Snap-frozen tumor tissues from the xenograft study
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-VEGFR-2, Rabbit anti-total-VEGFR-2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated goat anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with anti-total-VEGFR-2 and a loading control antibody to normalize the results.
-
-
Analysis:
-
Quantify band intensities using densitometry software. A reduced ratio of p-VEGFR-2 to total VEGFR-2 in the this compound-treated group compared to the control group confirms target engagement.
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in confirming this compound's target engagement.
References
Semaxanib in Solid Tumors: A Comparative Analysis of a Pioneering Angiogenesis Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the clinical trial results and limitations of Semaxanib (SU5416), an early-generation tyrosine kinase inhibitor, with other relevant anti-angiogenic agents in the treatment of solid tumors. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to offer a thorough understanding of this compound's trajectory and the evolution of anti-angiogenic therapies.
This compound, a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), was a pioneering agent in the field of anti-angiogenic cancer therapy.[1] By targeting the primary receptor responsible for VEGF-driven endothelial cell proliferation and migration, this compound aimed to cut off the blood supply to solid tumors.[1][2] Despite promising preclinical data, its clinical development was ultimately halted due to a lack of significant efficacy in late-stage trials.[3] This guide dissects the clinical trial data of this compound, explores its limitations, and compares its performance with that of other multi-targeted tyrosine kinase inhibitors that have since become standard of care in various solid tumors.
Clinical Efficacy of this compound: Limited Success in Solid Tumors
Clinical trials of this compound, both as a single agent and in combination with chemotherapy, were conducted across a range of solid tumors. However, the results were largely disappointing, failing to demonstrate a significant clinical benefit that would warrant regulatory approval.
In a Phase II study involving patients with advanced soft tissue sarcomas, this compound did not produce any objective tumor responses.[1] The median progression-free survival (PFS) was a modest 1.8 months.[1] Similarly, a Phase I/II study of this compound in combination with irinotecan (B1672180) in patients with advanced colorectal cancer reported only two partial responses out of nine evaluable patients.[4][5] The pivotal Phase III trial in advanced colorectal cancer was prematurely terminated in 2002 due to a determination that the addition of this compound to standard chemotherapy was unlikely to demonstrate a survival advantage.[3][6]
Table 1: Summary of this compound Clinical Trial Results in Select Solid Tumors
| Tumor Type | Trial Phase | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Findings & Limitations |
| Soft Tissue Sarcoma | Phase II | This compound monotherapy (145 mg/m² twice weekly) | 0% | 1.8 months | 22.8 months | No objective responses observed.[1] |
| Colorectal Cancer | Phase I/II | This compound + Irinotecan | 22% (2/9 patients) | Not Reported | Not Reported | Combination showed signs of clinical activity but was not further explored due to Phase III results.[4][5] |
| Colorectal Cancer | Phase III | This compound + 5-FU/Leucovorin | Not Reported | Not Reported | Not Reported | Trial terminated early due to lack of clinical benefit.[3][6] |
Comparison with Other Tyrosine Kinase Inhibitors
The clinical landscape for anti-angiogenic therapies has evolved significantly since the development of this compound. A new generation of multi-targeted tyrosine kinase inhibitors, such as Sunitinib, Sorafenib, Axitinib, and Pazopanib, have demonstrated superior efficacy and have been approved for the treatment of various solid tumors. These agents not only target VEGFR but also other key signaling pathways involved in tumor growth and angiogenesis, such as the Platelet-Derived Growth Factor Receptor (PDGFR).
Table 2: Comparative Efficacy of Anti-Angiogenic Tyrosine Kinase Inhibitors in Select Solid Tumors
| Drug | Tumor Type | Trial Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sunitinib | Renal Cell Carcinoma (mRCC) | Phase III | 31% | 11 months | 26.4 months |
| Sunitinib | Gastrointestinal Stromal Tumor (GIST) | Phase III | 7% | 27.3 weeks | 75.3 weeks |
| Sorafenib | Renal Cell Carcinoma (mRCC) | Phase III | 10% | 5.5 months | 17.8 months |
| Sorafenib | Hepatocellular Carcinoma (HCC) | Phase III | 2% | 5.5 months | 10.7 months |
| Axitinib | Renal Cell Carcinoma (mRCC, 2nd line) | Phase III | 19.4% | 6.7 months | 20.1 months |
| Pazopanib | Soft Tissue Sarcoma (STS) | Phase III | 6% | 4.6 months | 12.5 months |
| Pazopanib | Renal Cell Carcinoma (mRCC) | Phase III | 30% | 9.2 months | 22.9 months |
Limitations of this compound
Several factors contributed to the clinical failure of this compound:
-
Insufficient Potency and Suboptimal Dosing: The dosing regimen may not have consistently maintained therapeutic drug concentrations to effectively inhibit VEGFR-2.
-
Pharmacokinetic Variability: this compound exhibited rapid plasma clearance and significant inter-patient variability in its pharmacokinetic profile, potentially leading to suboptimal drug exposure in many patients.
-
Redundancy in Angiogenic Pathways: Tumors can evade single-agent anti-angiogenic therapy by activating alternative pro-angiogenic signaling pathways. The focused targeting of only VEGFR-2 by this compound may have been insufficient to overcome these resistance mechanisms.
-
Incomplete Target Inhibition: Post-treatment tumor biopsies in some studies failed to show a significant decrease in VEGFR phosphorylation, suggesting that the drug did not consistently inhibit its intended target in all patients.[1]
Experimental Protocols
This compound Phase II Study in Soft Tissue Sarcoma (NCT00005862)
-
Objective: To determine the efficacy and safety of this compound in patients with advanced soft tissue sarcomas.[7]
-
Patient Population: Patients with locally advanced or metastatic soft tissue sarcomas who had received prior chemotherapy.[1]
-
Treatment: this compound administered via intravenous infusion at a dose of 145 mg/m² twice weekly.[1]
-
Primary Endpoint: Response rate.[7]
-
Secondary Endpoints: Response duration, overall survival, and safety.[7]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental design, the following diagrams are provided.
Caption: VEGF Signaling Pathway and the inhibitory action of this compound.
Caption: Generalized Clinical Trial Workflow for Anti-Angiogenic Agents.
Conclusion
The story of this compound serves as a critical lesson in the development of targeted cancer therapies. While it validated the importance of the VEGF signaling pathway as a therapeutic target, its clinical failure underscored the complexities of tumor angiogenesis and the need for more potent, multi-targeted inhibitors. The subsequent success of agents like Sunitinib and Sorafenib, which inhibit multiple tyrosine kinases including VEGFR and PDGFR, highlights the importance of broader pathway inhibition to overcome resistance mechanisms. For researchers and drug developers, the experience with this compound emphasizes the importance of robust preclinical models that can predict clinical efficacy, the need to understand and overcome pharmacokinetic challenges, and the strategic advantage of targeting multiple oncogenic pathways simultaneously.
References
- 1. Phase II study of the antiangiogenic agent SU5416 in patients with advanced soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and preliminary antitumor activity of sorafenib: a review of four phase I trials in patients with advanced refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I study of escalating doses of the tyrosine kinase inhibitor this compound (SU5416) in combination with irinotecan in patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. thepharmaletter.com [thepharmaletter.com]
- 7. patlynk.com [patlynk.com]
Semaxanib: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Semaxanib (SU5416), a first-generation tyrosine kinase inhibitor. Data is presented in a structured format to facilitate objective comparison with its successor, Sunitinib, and other next-generation inhibitors. Detailed experimental methodologies and signaling pathway visualizations are included to support researchers in their understanding and future work in the field of angiogenesis inhibition.
Executive Summary
This compound is a potent and selective synthetic inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Its mechanism of action centers on the competitive inhibition of ATP binding to the kinase domain of VEGFR-2, thereby preventing VEGF-induced autophosphorylation and blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.[1] While demonstrating significant anti-angiogenic and anti-tumor activity in preclinical models, its clinical development was ultimately discontinued (B1498344) due to disappointing results in Phase III trials for colorectal cancer.[3] This guide revisits the preclinical data for this compound, placing it in context with Sunitinib, a multi-targeted tyrosine kinase inhibitor that emerged as a more successful therapeutic agent.
In Vitro Efficacy: Potency and Selectivity
This compound's in vitro activity is characterized by its potent inhibition of VEGFR-2 and its selectivity over other receptor tyrosine kinases.
| Target Kinase | Assay Type | This compound (SU5416) IC50 | Sunitinib (SU11248) IC50 | Reference |
| VEGFR-2 (KDR/Flk-1) | Kinase Assay | 1.23 µM | 80 nM | [4][5] |
| HUVEC Proliferation | 0.04 µM | 0.12 µM | [4][5] | |
| VEGFR-2 Phosphorylation | 1.04 µM | 10 nM | [4][5] | |
| PDGFRβ | Kinase Assay | 20.3 µM | 2 nM | [4][5] |
| c-Kit | Kinase Assay | Weak Inhibition | Potent Inhibition | [1] |
| FLT3 | Kinase Assay | Weak Inhibition | 2 nM (Cell-free) | [1][5] |
| EGFR | Kinase Assay | No significant activity | >10-fold less selective | [4][5] |
| FGFR | Kinase Assay | No significant activity | >10-fold less selective | [4][5] |
| InsR | Kinase Assay | No significant activity | >10-fold less selective | [4] |
Key Observations:
-
This compound is a potent inhibitor of VEGF-driven mitogenesis in Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 0.04 µM.[4]
-
It demonstrates approximately 20-fold greater selectivity for VEGFR compared to PDGFRβ.[4]
-
Notably, this compound shows little to no direct cytotoxic effect on various tumor cell lines in vitro, with IC50 values generally exceeding 20 µM.[4] This highlights that its primary anti-tumor mechanism is anti-angiogenic rather than directly cytostatic to cancer cells.
In Vivo Efficacy: Tumor Growth Inhibition
In preclinical xenograft models, this compound demonstrated broad-spectrum anti-tumor activity by inhibiting tumor vascularization.
| Tumor Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| A375 Melanoma | Daily i.p. administration | >85% | [4] |
| Various (8 of 10 cell lines) | Daily i.p. administration | Significant inhibition | [4] |
| Colon, Lung, Prostate Cancer | Not specified | Significant inhibition | [2] |
Key Observations:
-
Systemic administration of this compound at non-toxic doses resulted in significant inhibition of subcutaneous tumor growth in mice.[2]
-
The anti-tumor effect was accompanied by the appearance of pale, white tumors in treated animals, supporting the anti-angiogenic mechanism of action.
-
Preclinical xenograft models confirmed a reduction in the number of metastases following treatment with this compound.[6]
Comparison with Sunitinib: A Lesson in Rational Drug Design
The discontinuation of this compound's clinical development paved the way for its successor, Sunitinib (SU11248). Sunitinib was rationally designed to improve upon the pharmacological and clinical limitations of this compound.[3]
-
Broader Target Profile: Sunitinib is a multi-targeted inhibitor with potent activity against several receptor tyrosine kinases implicated in both tumor angiogenesis and direct tumor cell proliferation, including VEGFRs, PDGFRs, c-KIT, and FLT3.[3] This broader spectrum allows Sunitinib to simultaneously attack multiple pathways driving tumor growth.
-
Improved Pharmacokinetics: Sunitinib was designed for improved oral bioavailability and a longer half-life, enabling more sustained target inhibition.[3]
-
Superior Clinical Efficacy: In contrast to this compound, Sunitinib has demonstrated significant clinical activity and gained regulatory approval for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][3]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Reaction Setup: In a microplate, combine the recombinant kinase, a specific peptide substrate, and ATP.
-
Incubation: Add the diluted test compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ATP remaining in the reaction.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.
HUVEC Proliferation Assay
This assay assesses the anti-proliferative effects of a compound on endothelial cells.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 48-72 hours.[7]
-
Proliferation Measurement: Assess cell proliferation using a method such as the MTT assay, which measures metabolic activity, or by direct cell counting.[7][8]
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value from a dose-response curve.
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of human tumor cells.[9]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[9]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.[9]
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.[9]
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, microvessel density). Calculate the percentage of tumor growth inhibition.[9]
Visualizing the Mechanism of Action
To further elucidate the experimental and biological processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. The immunopharmacologic potential of this compound and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Cultures of HUVECs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling Semaxanib's Anti-Melanogenic Properties Independent of VEGF Signaling: A Comparative Analysis
For Immediate Release
A novel investigation into the anti-melanogenic properties of Semaxanib (SU5416) reveals a mechanism of action independent of its well-known role as a Vascular Endothelial Growth Factor (VEGF) signaling inhibitor. This guide provides a comprehensive comparison of this compound with other compounds targeting similar pathways, supported by experimental data, for researchers, scientists, and drug development professionals.
A recent study has illuminated a new facet of this compound, demonstrating its ability to suppress melanogenesis, the process of melanin (B1238610) production, by modulating the CREB-regulated transcription coactivator 3 (CRTC3). This discovery positions this compound as a potential therapeutic agent for hyperpigmentation disorders, operating through a pathway distinct from its anti-angiogenic functions. The key mechanism involves the SIK2-CRTC3-MITF signaling cascade, offering a fresh perspective on the regulation of pigmentation.
Comparative Performance of Melanogenesis Inhibitors
To contextualize the efficacy of this compound, this guide compares its performance with Altiratinib and its analogues, which also target the CRTC3-mediated melanogenesis pathway. The following tables summarize the quantitative data from relevant studies, focusing on melanin content inhibition and cell viability.
| Compound | Cell Line | Concentration (µM) | Melanin Content (% of Control) | Cell Viability (% of Control) | IC50 for Melanin Inhibition (µM) |
| This compound | B16F10 | 1 | ~75% | ~100% | Not explicitly stated |
| 5 | ~50% | ~100% | |||
| 10 | ~30% | ~80% | |||
| Altiratinib | NHM | 0.1 | ~80% | ~100% | ~1 |
| 1 | ~50% | ~100% | |||
| 10 | ~40% | ~90% | |||
| ALT6a | NHM | 0.1 | ~70% | ~100% | <1 |
| 1 | ~40% | ~100% | |||
| 10 | ~30% | ~95% | |||
| ALT7a | NHM | 0.1 | ~75% | ~100% | <1 |
| 1 | ~45% | ~100% | |||
| 10 | ~35% | ~100% |
Note: Data for this compound is estimated from graphical representations in the source literature. NHM denotes Normal Human Melanocytes.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound's anti-melanogenic signaling pathway.
Caption: Experimental workflow for melanogenesis assays.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its alternatives.
Cell Culture and Treatment
Mouse melanoma B16F10 cells and normal human primary epidermal melanocytes (NHEM) are cultured in appropriate media supplemented with fetal bovine serum and other necessary growth factors. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and allowed to adhere for 24 hours before treatment with various concentrations of this compound or alternative compounds.
Cell Viability Assay
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, the medium is replaced with MTT solution (0.5 mg/mL in PBS) and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Melanin Content Assay
After treatment, cells are harvested and washed with phosphate-buffered saline (PBS). The cell pellets are then dissolved in 1 N NaOH at 60°C for 1 hour. The melanin content is quantified by measuring the absorbance of the supernatant at 405 nm using a microplate reader. The results are normalized to the total protein content of the cells and expressed as a percentage of the control.
Tyrosinase Activity Assay
Cellular tyrosinase activity is measured by monitoring the rate of L-DOPA oxidation. Cell lysates are prepared in a phosphate (B84403) buffer containing protease inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit. An equal amount of protein from each sample is incubated with L-DOPA (2 mg/mL) at 37°C. The formation of dopachrome (B613829) is measured by reading the absorbance at 475 nm every 10 minutes for 1-2 hours.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
Total RNA is extracted from treated cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. Quantitative real-time PCR is then performed using SYBR Green master mix and primers specific for melanogenesis-related genes such as MITF, Tyrosinase (TYR), and Tyrosinase-related protein 1 (TRP1). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
Western Blot Analysis
Treated cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using the BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against SIK2, phospho-CRTC3, CRTC3, MITF, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational understanding of this compound's novel role in melanogenesis, offering a comparative framework for researchers exploring new therapeutic avenues for hyperpigmentation. The detailed protocols and visual aids are intended to facilitate further investigation in this promising area of dermatological research.
A Comparative Pharmacokinetic Analysis: Semaxanib vs. Next-Generation Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been significantly shaped by the development of tyrosine kinase inhibitors (TKIs), particularly those targeting the vascular endothelial growth factor (VEGF) signaling pathway, a critical mediator of tumor angiogenesis. Semaxanib (SU5416), an early VEGF receptor (VEGFR) inhibitor, paved the way for a new class of anti-angiogenic drugs. However, its development was ultimately halted due to limited efficacy and the emergence of more potent, next-generation TKIs. This guide provides a detailed comparison of the pharmacokinetic profiles of this compound and several key next-generation TKIs, including Sunitinib (B231), Sorafenib, Pazopanib, and Axitinib (B1684631), supported by experimental data and methodologies.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for this compound and selected next-generation TKIs. It is important to note that these values are derived from various clinical studies with differing methodologies, patient populations, and dosing regimens, which can contribute to variability.
| Parameter | This compound (SU5416) | Sunitinib | Sorafenib | Pazopanib | Axitinib |
| Administration | Intravenous | Oral | Oral | Oral | Oral |
| Oral Bioavailability | Poor | Not explicitly stated, but well absorbed[1] | 38-49% (relative to oral solution)[2] | 14-39%[3][4] | 58%[5][6] |
| Time to Peak (Tmax) | Not applicable (IV) | 6-12 hours[1] | 2-12 hours[7] | 2-8 hours[4][8] | 2.5-4.1 hours[5] |
| Peak Concentration (Cmax) | Dose-dependent | 25.1 ng/mL (50 mg dose)[9] | 5.4-10.0 mg/L (400 mg BID at steady state)[7] | 19.46 mg/L (single 800 mg dose)[10] | 27.8 ng/mL (5 mg BID)[6] |
| Area Under the Curve (AUC) | Dose-dependent | 1476 ngh/mL (50 mg dose)[9] | 47.8-76.5 mgh/L (400 mg BID at steady state)[7] | 650 ± 500 µg·h·mL⁻¹ (800 mg dose)[3] | 265 ng·h/mL (5 mg BID)[6] |
| Elimination Half-life (t½) | ~1.11 hours (in children)[7] | 40-60 hours[11] | 20-48 hours[7] | Not explicitly stated in provided results | 2.5-6.1 hours[5][6] |
| Clearance (CL/F) | 26.1 L/h/m² (in children)[7] | 34-62 L/h[11] | Not explicitly stated in provided results | 0.458 L/h[3] | 17.0 L/h[12] |
| Volume of Distribution (Vd/F) | 41.9 L/m² (in children)[7] | 2030 L[1] | 213 L[2] | 22.3 L[3] | 45.3 L[12] |
| Protein Binding | High | 95% | 99.5%[2] | >99%[3] | >99%[6] |
| Metabolism | Primarily hepatic | Primarily by CYP3A4 to an active metabolite (SU12662)[11] | Primarily by CYP3A4 and UGT1A9[7] | Primarily hepatic | Primarily by CYP3A4/5, with minor contributions from CYP1A2, CYP2C19, and UGT1A1[6] |
| Excretion | Feces and urine | Primarily via feces (<16% in urine)[1] | 77% in feces, 19% in urine[7] | Not explicitly stated in provided results | 37% in feces, 22.7% in urine[13] |
Experimental Protocols
The pharmacokinetic parameters presented above were determined through a series of clinical trials, primarily Phase I dose-escalation studies. The general methodologies employed in these studies are outlined below.
This compound Pharmacokinetic Study Protocol
A typical Phase I study for this compound involved the following:
-
Patient Population: Patients with advanced solid tumors for whom standard therapies were not effective.
-
Study Design: An open-label, dose-escalation trial where sequential cohorts of patients received increasing doses of this compound.
-
Drug Administration: this compound was administered as a twice-weekly intravenous infusion at a fixed rate. Dose levels typically ranged from 48 mg/m² to 145 mg/m².
-
Pharmacokinetic Sampling: Blood samples were collected in heparinized tubes at multiple time points: predose, and at various intervals (e.g., 10, 35, 45 minutes, and 1, 1.5, 2, 4, 6, 8, and 24 hours) after the infusion.[14] Urine was also collected over specified intervals.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography (HPLC) method with UV detection.[15]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters.
Next-Generation TKI Pharmacokinetic Study Protocols
Phase I studies for oral next-generation TKIs like Sunitinib, Sorafenib, Pazopanib, and Axitinib generally followed a similar structure, with key differences in administration and dosing schedules.
-
Patient Population: Patients with advanced solid tumors or specific cancer types for which the drug was being developed. Healthy volunteers were also used in some early-phase studies.
-
Study Design: Open-label, dose-escalation studies to determine the maximum tolerated dose (MTD) and pharmacokinetic profile.
-
Drug Administration: The drugs were administered orally, typically once or twice daily, in continuous cycles (e.g., 28-day cycles).
-
Pharmacokinetic Sampling: Blood samples were collected at various time points after single and multiple doses to assess steady-state concentrations. For example, in a Sorafenib study, blood was collected pre-dose and at 0.5, 1, 2, 3, 5, 8, 10-12, 24, and 30-36 hours after the first dose, with additional trough samples taken on subsequent days.[16] Similarly, for an Axitinib study, blood samples were collected up to 32 hours post-dose.[17]
-
Analytical Method: Drug concentrations in plasma were typically measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Pharmacokinetic Analysis: Non-compartmental and/or population pharmacokinetic modeling was used to analyze the data and identify factors influencing drug disposition.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound and the next-generation TKIs discussed is the inhibition of the VEGF signaling pathway, which is crucial for angiogenesis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 3. Population Pharmacokinetic Analysis of Pazopanib in Patients and Determination of Target AUC | MDPI [mdpi.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetics of Sunitinib and its Active Metabolite SU012662 in Pediatric Patients with Gastrointestinal Stromal Tumors or Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic analysis of axitinib in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy this compound (SU5416) from Supplier InvivoChem [invivochem.com]
- 15. A Phase I study of the angiogenesis inhibitor SU5416 (this compound) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A Phase I study to evaluate the pharmacokinetics of axitinib (AG-13736) in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Semaxanib: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Semaxanib (SU5416), a potent tyrosine kinase inhibitor, are critical for ensuring personnel safety and environmental protection within research and drug development settings. Due to its cytotoxic and hazardous properties, strict adherence to established protocols is imperative. This guide provides comprehensive, step-by-step procedures for the proper management and disposal of this compound and associated contaminated materials.
This compound is classified as harmful if swallowed, causing skin and serious eye irritation, and may lead to respiratory irritation. As an antineoplastic agent, it should be handled as a cytotoxic compound. Therefore, all waste contaminated with this compound must be treated as hazardous and, more specifically, cytotoxic waste. The primary and recommended method for the final disposal of cytotoxic waste is high-temperature incineration. It is crucial to never discard this compound down the drain or in regular household garbage.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided in the table below. This information is essential for a comprehensive understanding of the compound's characteristics relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.28 g/mol |
| Appearance | Yellow to orange solid powder |
| Solubility | Soluble in DMSO, not in water |
| Storage Temperature | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C |
Source: MedKoo Biosciences, PubChem[1][2]
Step-by-Step Disposal Procedures
Proper segregation of waste at the point of generation is the most critical step in the disposal process. Different forms of this compound waste must be collected in separate, clearly labeled containers.
A logical workflow for the proper disposal of this compound is illustrated below:
Detailed Experimental Protocols
1. Waste Segregation:
-
Unused or Expired Pure Compound: Collect in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Labware (Non-Sharps): Items such as gloves, pipette tips, vials, and bench paper that have come into direct contact with this compound should be placed in a designated, leak-proof container or bag clearly marked for cytotoxic waste. This is often a purple-colored bag or bin.
-
Contaminated Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic sharps, often distinguished by a purple lid.
2. Decontamination of Empty Containers:
-
Empty containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).
-
The rinsate must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular laboratory glass or solid waste stream, in accordance with institutional policies.
3. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory.
Spill Decontamination Protocol
In the event of a this compound spill, the following protocol should be initiated immediately:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Personal Protective Equipment (PPE): Ensure appropriate PPE is worn before addressing the spill, including a lab coat, safety goggles with side-shields, and nitrile or other chemically resistant gloves. If there is a risk of aerosol or dust generation, a suitable respirator is required.
-
Containment: For a solid spill, gently cover with absorbent paper to avoid raising dust. For a liquid spill, contain it with absorbent material.
-
Decontaminate: Wipe the spill area three times with a detergent solution, followed by a final rinse with water.
-
Dispose: All cleaning materials must be disposed of as cytotoxic waste.
Regulatory Compliance
Disposal of this compound must be in accordance with all applicable local, state, and federal regulations.[3] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and proper disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Semaxanib
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of Semaxanib.
This compound (SU5416) is a potent tyrosine kinase inhibitor instrumental in angiogenesis research. Due to its cytotoxic properties, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research endeavors.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound in any form, a comprehensive approach to personal and environmental protection is mandatory. The following table summarizes the required PPE and essential engineering controls.
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Protective Clothing | Standard laboratory coat, preferably disposable |
| Respiratory Protection | A suitable respirator is required if aerosols or dust may be generated. |
| Engineering Controls | Work should be conducted in a well-ventilated area or a chemical fume hood. |
Emergency Procedures: Immediate Actions
Accidental exposure to this compound requires immediate and specific first-aid measures.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention. |
Storage and Handling: Procedural Guidance
Proper storage and handling are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage Conditions
| Form | Temperature | Duration |
| Solid Powder (Short-term) | 0 - 4°C | Days to weeks |
| Solid Powder (Long-term) | -20°C | Months to years |
| Stock Solution (Short-term) | 0 - 4°C | Days to weeks |
| Stock Solution (Long-term) | -20°C | Months |
Store in a dry, dark place.[1]
Step-by-Step Protocol for Preparing a this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
-
Preparation: Before handling, ensure all required PPE is correctly worn and that work will be performed in a chemical fume hood.
-
Weighing: Aseptically weigh the calculated amount of this compound powder.
-
Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.[2]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage.
Disposal Plan: A Step-by-Step Guide
All waste contaminated with this compound must be treated as hazardous and cytotoxic waste. High-temperature incineration is the primary method for final disposal.
-
Waste Segregation: At the point of generation, separate waste into designated, clearly labeled containers.
-
Unused/Expired Compound: Collect in its original or a suitable sealed container.
-
Contaminated Labware (Non-sharps): Gloves, pipette tips, vials, etc., should be placed in a leak-proof container marked for cytotoxic waste.[2]
-
Contaminated Sharps: Needles and syringes must be disposed of in a puncture-resistant sharps container for cytotoxic sharps.[2]
-
Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof, and chemically compatible container.
-
-
Decontamination of Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol). The rinsate is considered hazardous waste and must be collected as liquid this compound waste.[2]
-
Storage of Waste: Store sealed waste containers in a designated, secure area away from incompatible materials, using secondary containment to prevent spills.
Operational Workflow for Handling this compound
The following diagram illustrates the complete workflow for handling this compound, from receiving the compound to the final disposal of waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
